molecular formula C13H19NO2 B170959 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one CAS No. 197145-37-2

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

カタログ番号: B170959
CAS番号: 197145-37-2
分子量: 221.29 g/mol
InChIキー: YHCVGGJYRMYIGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 197145-37-2) is a key chiral intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs) . The compound is notably used in the preparation of tapentadol, a centrally acting analgesic, highlighting its significance in pharmaceutical development and process chemistry . The synthetic utility of this ketone is demonstrated through its production via a Mannich reaction, employing 1-(3-methoxyphenyl)propan-1-one, dimethylamine, and paraformaldehyde, often with chiral catalysts like L-proline to achieve high enantiomeric purity . For enhanced stability and handling, the compound is commonly available as its hydrochloride salt (CAS 37951-53-4) . Researchers utilize this building block to explore novel synthetic pathways and to scale up the production of pharmacologically relevant molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, referring to the relevant safety data sheet (SDS) prior to use.

特性

IUPAC Name

3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCVGGJYRMYIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598348
Record name 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197145-37-2
Record name 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197145-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds, most notably Tapentadol. This document outlines its chemical properties, synthesis, and potential biological activities, presenting data in a structured format for ease of reference.

Chemical Identity and Properties

This compound is a synthetic organic compound that exists in various forms, including as a racemate and as individual stereoisomers. The specific form is critical to its application, particularly in stereospecific synthesis.

Table 1: CAS Numbers and Forms

Compound NameCAS NumberForm
(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one850222-40-1(S)-enantiomer
This compound hydrochloride37951-53-4Hydrochloride salt
(R)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one1217854-15-3(R)-enantiomer
This compound197145-37-2Unspecified form

Table 2: Physicochemical Properties [1][2][3]

PropertyValue
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.3 g/mol
AppearanceColorless to pale yellow oil/liquid[1][4]
pKa8.87 ± 0.28 (Predicted)[1]
Storage Temperature2-8°C[1]
SolubilitySparingly soluble in water[1]
Topological Polar Surface Area29.5 Ų[1][2][3]
Rotatable Bond Count5[1]
Hydrogen Bond Acceptor Count3[1]
XLogP3-AA2.1[1][3]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Mannich reaction.[5] This is followed by chiral resolution to isolate the desired enantiomer.

Mannich Reaction-Based Synthesis

This procedure outlines a typical synthesis of the racemic mixture.

Reactants:

  • 1-(3-methoxyphenyl)propan-1-one

  • Paraformaldehyde

  • Dimethylamine

  • L-proline (as a chiral catalyst)[5]

  • Ethanol (as solvent)[5]

Protocol:

  • Combine 1-(3-methoxyphenyl)propan-1-one (1.6 mol), paraformaldehyde (3.2 mol), and dimethylamine (3.2 mol) in ethanol (850 mL).[5]

  • Add L-proline (1.6 mol) as a chiral catalyst.[5]

  • The reaction proceeds to form the Mannich base, this compound.

Chiral Resolution and Purification of (S)-enantiomer

The racemic mixture is then resolved to isolate the desired (S)-enantiomer, a crucial step for the synthesis of Tapentadol.[6]

Reactants:

  • Racemic this compound

  • (2R,3R)-2,3-dibenzoyloxysuccinic acid (chiral resolving agent)

  • tert-butyl methyl ether (solvent)

  • Diethylamine

Protocol:

  • Suspend (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (2R,3R)-2,3-dibenzoyloxy)succinate (1.67 mmol) in tert-butyl methyl ether (6 L) in a suitable reactor.[4]

  • Add diethylamine (5.25 mol) to the suspension.[4]

  • Stir the reaction mixture at 20-25°C for 90 minutes.[4]

  • Remove the solid precipitate by siphoning.[4]

  • Concentrate the filtrate under reduced pressure at 40°C to yield (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one as a colorless oil (96.5% yield, 98% ee).[4]

Racemization of the (R)-enantiomer

To improve the overall yield of the desired (S)-enantiomer, the undesired (R)-enantiomer can be racemized and recycled.[6]

Protocol:

  • Dissolve or suspend the (R)-enantiomer of this compound in a suitable solvent.[6]

  • Add an acid or base catalyst.[6]

  • Increase the temperature of the reaction mixture to facilitate racemization.[6]

  • Maintain the temperature for a sufficient period to achieve racemization.[6]

  • Cool the reaction mixture and isolate the racemic product.[6]

Biological Activity and Applications

This compound is a key intermediate in the synthesis of the analgesic Tapentadol.[6][7] Structurally similar compounds have shown potential as stimulants and may possess antidepressant properties by influencing dopamine and norepinephrine pathways.[5] Some research also suggests potential antibacterial and anticancer activities.[5] The hydrochloride salt is noted for its potential in treating neurological diseases.[8]

Potential Signaling Pathways

While the primary role of this compound is as a synthetic intermediate, related structures are known to interact with key neurotransmitter systems. The diagram below illustrates a potential mechanism of action for structurally similar cathinones, which may offer insights into the pharmacological context of this compound's derivatives.

Neurotransmitter_Modulation cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Compound Compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibits NET Norepinephrine Transporter (NET) Compound->NET Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds NE_Receptor Norepinephrine Receptor Norepinephrine->NE_Receptor Binds Signal_Transduction Signal Transduction (Stimulant/Antidepressant Effects) D_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction Synthesis_Workflow Start Starting Materials (1-(3-methoxyphenyl)propan-1-one, paraformaldehyde, dimethylamine) Mannich_Reaction Mannich Reaction (L-proline, Ethanol) Start->Mannich_Reaction Racemic_Mixture Racemic Intermediate Mannich_Reaction->Racemic_Mixture Chiral_Resolution Diastereoisomeric Crystallization (e.g., with (2R,3R)-2,3-dibenzoyloxysuccinic acid) Racemic_Mixture->Chiral_Resolution Separation Separation Chiral_Resolution->Separation S_Enantiomer_Salt (S)-enantiomer Diastereomeric Salt Separation->S_Enantiomer_Salt Precipitate R_Enantiomer_Liquor Mother Liquor with (R)-enantiomer Separation->R_Enantiomer_Liquor Supernatant Liberation Liberation of Free Base (e.g., with Diethylamine) S_Enantiomer_Salt->Liberation Racemization Racemization of (R)-enantiomer (Acid/Base Catalyst) R_Enantiomer_Liquor->Racemization Final_Product Pure (S)-enantiomer Liberation->Final_Product Recycle Recycle Racemization->Recycle Recycle->Chiral_Resolution

References

Physicochemical Properties of 3-Methoxymethcathinone (3-MeOMC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-methoxymethcathinone (3-MeOMC), a synthetic cathinone of interest in forensic and pharmacological research. Due to its structural similarity to other controlled substances, a thorough understanding of its chemical and physical characteristics is crucial for its identification, synthesis, and the elucidation of its biological activity. This document details available quantitative data, outlines experimental protocols for its analysis, and presents visual representations of its synthesis and mechanism of action. It is important to note that experimental data for 3-MeOMC is limited, and in some cases, data from its close structural analog, 3-methylmethcathinone (3-MMC), is provided for comparative purposes.

Introduction

3-Methoxymethcathinone (3-MeOMC), with the IUPAC name 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one, is a designer drug belonging to the substituted cathinone family.[1] These substances are synthetic derivatives of cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). As a positional isomer of the more well-known 4-methoxymethcathinone (methedrone), 3-MeOMC's distinct chemical structure imparts unique physicochemical and pharmacological properties.[2] Like other synthetic cathinones, it primarily functions as a monoamine releasing agent, affecting the levels of serotonin, dopamine, and norepinephrine in the brain.[1] The properties of 3-MeOMC have been less extensively studied compared to its isomers, making a consolidated technical reference essential for the scientific community.[3]

Physicochemical Properties

The known physicochemical properties of 3-methoxymethcathinone are summarized in the tables below. Data is provided for both the free base and the more commonly encountered hydrochloride salt.

Table 1: General and Chemical Properties of 3-Methoxymethcathinone
PropertyValueSource
IUPAC Name 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one[1][4]
Synonyms 3-MeOMC, meta-methoxymethcathinone[1]
Chemical Class Synthetic Cathinone[3]
Molecular Formula C₁₁H₁₅NO₂[1][2][4]
Molecular Weight 193.24 g/mol [4]
Appearance Crystalline solid (hydrochloride salt)[2]
Chirality Contains a chiral center at the C-2 carbon, existing as R and S enantiomers.[5]
Table 2: Quantitative Physicochemical Data for 3-Methoxymethcathinone and Related Compounds
PropertyValueCompoundNotesSource
Melting Point 188–206.5 °C3-MMC (HCl salt)Experimental data for 3-MeOMC is not readily available. This range is for the closely related 3-methylmethcathinone hydrochloride.[6]
Boiling Point 280.5 °C (at 760 mmHg)3-MMCPredicted value for 3-methylmethcathinone. Experimental data for 3-MeOMC is not available.[5]
XLogP3 1.83-MeOMCComputed octanol/water partition coefficient.[4]
Kovats Retention Index 1588.83-MeOMCSemi-standard non-polar.[4]
Table 3: Solubility of 3-Methoxymethcathinone Hydrochloride
SolventSolubilitySource
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL[2]
Ethanol 3 mg/mL[2]
Dimethyl Sulfoxide (DMSO) 3 mg/mL[2]
Dimethylformamide (DMF) 1.25 mg/mL[2]

Experimental Protocols

The characterization and identification of 3-MeOMC rely on a combination of chromatographic and spectroscopic techniques. The differentiation from its positional isomers is a significant analytical challenge due to their similar chemical structures.[3]

Synthesis

A common synthetic route for cathinones, adaptable for 3-MeOMC, involves a multi-step process.[3]

  • Grignard Reaction: The synthesis often starts with the formation of a ketone intermediate, 3-methoxypropiophenone. This can be achieved via a Grignard reaction, where a Grignard reagent formed from 3-bromoanisole reacts with a suitable precursor.[3]

  • α-Bromination: The ketone intermediate undergoes α-bromination to yield a bromoketone.[5]

  • Amination: The bromoketone is then reacted with methylamine, often in an ethanolic solution, to produce the 3-MeOMC free base.[3][5]

  • Salt Formation: Due to the instability of the free base, it is typically converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable organic solvent like diethyl ether. The hydrochloride salt precipitates and can be collected by filtration.[3][7]

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Amination cluster_3 Step 4: Salt Formation 3-Bromoanisole 3-Bromoanisole Mg_THF Mg, THF 3-Bromoanisole->Mg_THF Grignard_Reagent Grignard Reagent Mg_THF->Grignard_Reagent 3-Methoxypropiophenone 3-Methoxypropiophenone Grignard_Reagent->3-Methoxypropiophenone Propanoyl_chloride Propanoyl chloride Propanoyl_chloride->3-Methoxypropiophenone Bromoketone α-Bromo-3-methoxy- propiophenone 3-Methoxypropiophenone->Bromoketone Bromine Br2 Bromine->Bromoketone 3-MeOMC_Free_Base 3-MeOMC (Free Base) Bromoketone->3-MeOMC_Free_Base Methylamine CH3NH2 Methylamine->3-MeOMC_Free_Base 3-MeOMC_HCl 3-MeOMC HCl (Solid) 3-MeOMC_Free_Base->3-MeOMC_HCl HCl_Ether HCl in Ether HCl_Ether->3-MeOMC_HCl

Caption: General synthesis pathway for 3-Methoxymethcathinone Hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for the identification of synthetic cathinones.[3]

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as chloroform or methanol.[3][8]

  • Instrumentation: An Agilent gas chromatograph (or equivalent) with a mass selective detector is commonly used.[8]

  • Column: A non-polar capillary column, such as a DB-1 MS (30m x 0.25mm x 0.25µm), is typically employed.[8]

  • Carrier Gas: Helium is used as the carrier gas.[8]

  • Injection: The sample is injected in splitless mode.[8]

  • Oven Program: A temperature gradient is used to separate the components of the sample. For example, starting at 70°C, holding for 2 minutes, then ramping up to 270°C.

  • Mass Spectrometry: Electron ionization (EI) is used to fragment the molecule. The mass spectrum of 3-MeOMC is characterized by a prominent base peak at a mass-to-charge ratio (m/z) of 58. Another significant fragment is often observed at m/z 135, corresponding to the methoxybenzoyl cation. The molecular ion peak for the free base is expected at m/z 193.[3] It is crucial to note that positional isomers can have very similar fragmentation patterns, necessitating chromatographic separation for unambiguous identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3-MeOMC.

  • Sample Preparation: The analyte is dissolved in a deuterated solvent, such as deuterated water (D₂O) or chloroform (CDCl₃).[8][9]

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.[7][8]

  • Analysis: Both ¹H and ¹³C NMR spectra are acquired. Two-dimensional correlation experiments (e.g., COSY, HMQC, HMBC) can be used for complete structural assignment. NMR is particularly useful for differentiating between positional isomers, as the substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns.[7]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule and can be used to differentiate between isomers.[10]

  • Sample Preparation: For pure powders, the KBr disc method or Attenuated Total Reflectance (ATR) can be used.[7] For impure samples, coupling with gas chromatography (GC-IR) allows for the acquisition of a clean spectrum of the separated compound.[11]

  • Analysis: The infrared spectrum will show characteristic absorption bands for the carbonyl group (C=O), the C-N bond, and the aromatic ring. The substitution pattern on the aromatic ring results in distinct IR absorption patterns, which can aid in distinguishing 3-MeOMC from its 2- and 4-isomers.[12]

G Seized_Sample Seized Sample Sample_Prep Sample Preparation (e.g., dissolve in Methanol) Seized_Sample->Sample_Prep GC_Separation Gas Chromatography (Separation of Components) Sample_Prep->GC_Separation GC_Separation->Split MS_Detection Mass Spectrometry (Fragmentation & Detection) Split->MS_Detection GC-MS FTIR_Detection FTIR Spectroscopy (Functional Group ID) Split->FTIR_Detection GC-IR Data_Analysis Data Analysis & Library Comparison MS_Detection->Data_Analysis FTIR_Detection->Data_Analysis Identification Identification of 3-MeOMC Data_Analysis->Identification

Caption: Analytical workflow for the identification of 3-MeOMC in a seized sample.

Pharmacological Profile: Mechanism of Action

3-MeOMC exerts its psychoactive effects by interacting with monoamine transporters in the brain.[3] In vitro studies have shown that it acts as a releasing agent for serotonin, dopamine, and norepinephrine.[1]

There is some evidence to suggest that 3-MeOMC may have a degree of selectivity for the release of serotonin and dopamine over norepinephrine, potentially classifying it as a partially selective serotonin-dopamine releasing agent (SDRA).[1] One study reported EC₅₀ values of 306 nM for serotonin release and 129 nM for dopamine release, while only inducing 68% of norepinephrine release at a concentration of 10 µM.[1] However, conflicting data exists, with another publication reporting an EC₅₀ of 111 nM for norepinephrine release, suggesting it acts as a non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1]

G cluster_0 Presynaptic Neuron 3-MeOMC 3-MeOMC DAT Dopamine Transporter (DAT) 3-MeOMC->DAT Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) 3-MeOMC->SERT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) 3-MeOMC->NET Inhibits Reuptake & Promotes Efflux Synaptic_Cleft Synaptic Cleft DAT->Synaptic_Cleft ↑ Dopamine SERT->Synaptic_Cleft ↑ Serotonin NET->Synaptic_Cleft ↑ Norepinephrine

Caption: Mechanism of action of 3-MeOMC at monoamine transporters.

Conclusion

3-Methoxymethcathinone is a synthetic cathinone with a growing presence in forensic casework. This guide has compiled the available physicochemical data, highlighting areas where information is still lacking and often extrapolated from its close analog, 3-MMC. The detailed experimental protocols for synthesis and analysis provide a framework for researchers working with this compound. The unambiguous identification of 3-MeOMC, particularly its differentiation from positional isomers, requires a multi-technique approach, with GC-MS, NMR, and FTIR all playing crucial roles. Further research is needed to fully characterize the physicochemical properties and pharmacological profile of 3-MeOMC to better understand its potential effects and risks.

References

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a key intermediate in the production of various pharmaceutical compounds. The primary synthesis route involves a two-step process: the formation of 3'-methoxypropiophenone via a Grignard reaction, followed by a Mannich reaction to yield the final product. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Introduction

This compound is a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of the centrally acting analgesic, Tapentadol.[1] The stereochemistry of this intermediate is critical for the pharmacological activity of the final active pharmaceutical ingredient. This guide focuses on the chemical synthesis of the racemic compound, which can then be subjected to chiral resolution. The presented synthesis is robust and scalable, making it suitable for laboratory and industrial applications.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-stage process.

Stage 1: Synthesis of 3'-Methoxypropiophenone

The initial stage involves the synthesis of the ketone intermediate, 3'-methoxypropiophenone. This is typically achieved through a Grignard reaction, where a Grignard reagent is prepared from m-bromoanisole and magnesium, which then reacts with propionitrile.[2][3]

Stage 2: Mannich Reaction

The second stage is a Mannich reaction, a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. In this step, 3'-methoxypropiophenone is reacted with dimethylamine hydrochloride and paraformaldehyde to produce the target compound, this compound.[4]

Synthesis_Pathway cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Mannich Reaction m-Bromoanisole m-Bromoanisole Grignard_Reagent 3-Methoxyphenylmagnesium bromide m-Bromoanisole->Grignard_Reagent  + Magnesium  THF Magnesium Magnesium Magnesium->Grignard_Reagent Propionitrile Propionitrile 3_Methoxypropiophenone 3'-Methoxypropiophenone Propionitrile->3_Methoxypropiophenone Grignard_Reagent->3_Methoxypropiophenone  + Propionitrile  then H3O+ Final_Product 3-(Dimethylamino)-1-(3-methoxyphenyl) -2-methylpropan-1-one 3_Methoxypropiophenone->Final_Product  + Dimethylamine HCl  + Paraformaldehyde  Ethanol, HCl (cat.) Dimethylamine_HCl Dimethylamine Hydrochloride Dimethylamine_HCl->Final_Product Paraformaldehyde Paraformaldehyde Paraformaldehyde->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 3'-Methoxypropiophenone via Grignard Reaction

This protocol is adapted from a patented procedure which has demonstrated high yield and purity.[3]

Materials:

  • Magnesium turnings

  • Anhydrous aluminum trichloride

  • m-Bromoanisole

  • Propionitrile

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Hydrochloric acid

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.0 mol) and anhydrous aluminum trichloride (catalytic amount).

  • Add 300 mL of anhydrous THF to the flask and initiate stirring.

  • Prepare a solution of m-bromoanisole (1.0 mol) in 300 mL of anhydrous THF and add it to the dropping funnel.

  • Slowly add the m-bromoanisole solution to the reaction mixture. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, heat the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • Slowly add propionitrile (1.0 mol) to the Grignard reagent with continuous stirring.

  • After the addition of propionitrile, stir the reaction mixture for 1-2 hours at room temperature.

  • Cool the flask in an ice-water bath and slowly quench the reaction by the dropwise addition of 3 M hydrochloric acid to decompose the intermediate complex.

  • Separate the organic layer. The aqueous layer may be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) to maximize recovery.

  • Combine the organic layers and remove the THF by distillation under atmospheric pressure.

  • The crude 3'-methoxypropiophenone is then purified by vacuum distillation.

Stage 2: Synthesis of this compound via Mannich Reaction

This is a general procedure for the Mannich reaction adapted for this specific substrate.

Materials:

  • 3'-Methoxypropiophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • 95% Ethanol

  • Concentrated Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-methoxypropiophenone (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (1.1 eq).

  • Add 95% ethanol to the flask to create a stirrable mixture.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The resulting residue can be taken up in water and extracted with an organic solvent to remove any unreacted starting material.

  • The aqueous layer is then basified with a suitable base (e.g., NaOH or Na2CO3) to liberate the free amine.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography or crystallization of its salt form (e.g., hydrochloride).

Data Presentation

Quantitative Data for the Synthesis of 3'-Methoxypropiophenone
ParameterValueReference
Yield Up to 88.6%[3][5]
Purity (GC) > 99.4%[3][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 259 °C[7]
Spectroscopic Data for 3'-Methoxypropiophenone
SpectroscopyDataReference
¹H NMR (CDCl₃, 400MHz) δ: 7.52-7.46 (m, 1H, Ar-H), 7.44-7.41 (m, 2H, Ar-H), 7.22-7.19 (m, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 2.04 (q, 2H, CH₂), 1.08 (t, 3H, CH₃)[3]
GC-MS m/z (%) 164 (M⁺, 30.21), 135 (100.00), 107 (60.25), 92 (30.28), 77 (63.25)[3]
Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₁₉NO₂[8][9]
Molecular Weight 221.30 g/mol [8][9]
Appearance Colorless to pale yellow liquid[8]
pKa (Predicted) 8.87 ± 0.28[8]

Conclusion

The synthesis of this compound is a well-established process that is crucial for the pharmaceutical industry. The two-step pathway involving a Grignard reaction followed by a Mannich reaction is efficient and scalable. This guide provides the necessary detailed protocols and data to aid researchers and drug development professionals in the successful synthesis of this important intermediate. Careful execution of the experimental procedures and purification steps is essential to obtain a high yield and purity of the final product.

References

An In-Depth Technical Guide to the Structural Analogs of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a compound belonging to the cathinone class, and its structural analogs are of significant interest to the scientific community due to their interactions with monoamine transporters. These transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are crucial for regulating neurotransmitter levels in the central nervous system. The study of how structural modifications to this core molecule influence its pharmacological activity provides valuable insights into the structure-activity relationships (SAR) of monoamine transporter ligands. This guide offers a comprehensive overview of these analogs, presenting quantitative pharmacological data, detailed experimental protocols, and an exploration of the associated signaling pathways.

Structure-Activity Relationships (SAR)

The pharmacological profile of cathinone derivatives is heavily influenced by substitutions on the phenyl ring, the length and branching of the alkyl chain, and the nature of the amino group.

Phenyl Ring Substitutions: The position and nature of substituents on the phenyl ring are critical determinants of activity and selectivity. Methoxy substitutions, as seen in the parent compound, can significantly alter the affinity for monoamine transporters. Generally, substitutions at the 3-position of the phenyl ring tend to favor DAT and NET inhibition, while 4-position substitutions can increase SERT activity. The steric and electronic properties of the substituent play a key role; bulkier groups at the 4-position have been shown to decrease DAT potency while increasing SERT potency.

N-Alkylation: The degree of N-alkylation also modulates activity. N,N-dimethylated compounds, such as the parent molecule, often exhibit potent activity. The replacement of the dimethylamino group with other alkyl groups can influence potency and selectivity. For instance, N-ethyl and N-propyl analogs have been shown to have slightly reduced potency compared to their N-methyl counterparts in some cathinone series.

α-Alkyl Chain: The length and branching of the α-alkyl chain affect the interaction with the transporter binding pocket. The 2-methyl group in the parent compound is a key feature. Variations in the length of this chain can impact whether the compound acts as a transporter substrate (a releaser) or an inhibitor (a blocker).

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for a selection of structural analogs of this compound at human monoamine transporters. The data, presented as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%), has been compiled from various studies to facilitate comparison.

CompoundPhenyl SubstitutionN-Alkylationα-Alkyl GroupDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
Mephedrone 4-methylN-methylmethyl12549108
Methedrone 4-methoxyN-methylmethyl1340148132
3-MMC 3-methylN-methylmethyl4510225
3-FMC 3-fluoroN-methylmethyl7813943
4-FMC 4-fluoroN-methylmethyl1216898
Pentedrone noneN-methyln-butyl4.81302.4
α-PVP nonepyrrolidinyln-propyl2.4>100001.2

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

Experimental Protocols

General Synthesis of Phenyl-Substituted N,N-Dimethylcathinone Analogs

A common synthetic route to this class of compounds involves the α-bromination of a substituted propiophenone followed by amination.

Step 1: α-Bromination of Substituted Propiophenone

  • To a solution of the desired substituted propiophenone (e.g., 3-methoxypropiophenone) (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromopropiophenone.

Step 2: Amination with Dimethylamine

  • Dissolve the crude α-bromopropiophenone in a suitable solvent such as acetonitrile or ethanol.

  • Add an excess of a solution of dimethylamine (e.g., 40% in water or 2M in THF) (3-5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with a sodium hydroxide solution to a pH of >12.

  • Extract the product with diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The final product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the potency of compounds to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Plate the HEK293 cells expressing the transporter of interest into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Assay Plate: On the day of the assay, wash the cells with KRH buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways

The interaction of this compound and its analogs with monoamine transporters leads to an increase in the extracellular concentration of the respective neurotransmitters. This, in turn, modulates downstream signaling pathways.

Dopamine Transporter (DAT) Inhibition Signaling

Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, enhancing the activation of postsynaptic dopamine receptors (D1- and D2-like receptors).

DAT_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT DAT DA_in Dopamine DA_vesicle Dopamine Vesicles DA_out Dopamine DA_vesicle->DA_out Release DA_out->DA_in Reuptake D1R D1 Receptor DA_out->D1R Activation D2R D2 Receptor DA_out->D2R Activation Analog Analog Analog->DAT AC Adenylyl Cyclase D1R->AC Stimulation PLC PLC D1R->PLC Stimulation D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effectors (e.g., CREB, DARPP-32) PKA->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ IP3_DAG->Ca Ca->Downstream

Caption: DAT Inhibition Signaling Pathway

Serotonin Transporter (SERT) Inhibition Signaling

Inhibition of SERT increases synaptic serotonin levels, leading to enhanced activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A).

SERT_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT HT_in Serotonin HT_vesicle Serotonin Vesicles HT_out Serotonin HT_vesicle->HT_out Release HT_out->HT_in Reuptake HT1A 5-HT1A Receptor HT_out->HT1A Activation HT2A 5-HT2A Receptor HT_out->HT2A Activation Analog Analog Analog->SERT AC Adenylyl Cyclase HT1A->AC Inhibition PLC PLC HT2A->PLC Stimulation cAMP cAMP AC->cAMP Downstream Downstream Effectors (e.g., ERK, Akt) cAMP->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Downstream Experimental_Workflow A Plate HEK293 cells expressing a monoamine transporter B Wash cells with KRH buffer A->B C Add test compound at varying concentrations B->C D Add radiolabeled neurotransmitter C->D E Incubate at 37°C D->E F Terminate uptake by washing with ice-cold KRH buffer E->F G Lyse cells F->G H Quantify radioactivity using a scintillation counter G->H I Calculate % inhibition and determine IC50 value H->I

The Core Mechanism of Action of Substituted Cathinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cathinones, a broad class of psychoactive compounds, have emerged as a significant area of interest in neuroscience and pharmacology. Their diverse pharmacological profiles, stemming from structural modifications to the cathinone backbone, present both public health challenges and opportunities for novel therapeutic development. This technical guide provides a comprehensive exploration of the core mechanism of action of substituted cathinones, focusing on their interaction with monoamine transporters, the resultant downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

Primary Molecular Target: Monoamine Transporters

The principal mechanism of action for substituted cathinones is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4] Substituted cathinones interfere with this process through two primary mechanisms: transporter inhibition (blockade) or substrate-induced release (reversal of transport).[2][3]

Transporter Inhibitors (Blockers): Similar to cocaine, some substituted cathinones, particularly those with a pyrrolidine ring, act as potent blockers of monoamine transporters.[3] They bind to the transporter protein, preventing the reuptake of dopamine, norepinephrine, and/or serotonin, leading to an accumulation of these neurotransmitters in the synaptic cleft.[2]

Transporter Substrates (Releasers): Other substituted cathinones, often structurally similar to amphetamine, act as substrates for the monoamine transporters.[2][3] They are transported into the presynaptic neuron by the transporters.[1] Once inside, they disrupt the vesicular storage of monoamines and induce a reversal of the transporter's direction of flow, causing a significant, non-vesicular release of neurotransmitters into the synapse.[1][5]

The specific affinity (Ki) and potency (IC50) for each transporter, along with the mode of interaction (inhibitor vs. substrate), are dictated by the specific chemical substitutions on the cathinone molecule.[6] These differences in transporter interaction are fundamental to the unique psychoactive effects of each compound.

Quantitative Data on Transporter Interactions

The affinity and functional potency of various substituted cathinones at human monoamine transporters have been extensively studied. The following tables summarize key quantitative data, providing a comparative overview of their transporter interaction profiles.

Table 1: Binding Affinities (Ki, nM) of Selected Substituted Cathinones at Human Monoamine Transporters

CompoundhDAT Ki (nM)hNET Ki (nM)hSERT Ki (nM)Reference
Pyrrolidinophenones
α-PVP22.29.86>10,000[7]
MDPV4.8516.84>10,000[7]
α-PBP145->10,000[6]
α-PHP16->33,000[6]
Ring-Substituted Cathinones
Mephedrone (4-MMC)1,2904,9105,160[6]
Methylone5,60015,00050,000[6]
3-MMC110130310[7]
4-MEC120240220[7]
Pentedrone1,0702,75054,700[6]
Pentylone9,3008,2005,300[6]

Table 2: Functional Potencies (IC50, nM) of Selected Substituted Cathinones at Human Monoamine Transporters

CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)Reference
Pyrrolidinophenones
α-PVP64.228.5>100,000[6]
MDPV4.8516.84>10,000[7]
α-PBP1,000850>100,000[6]
α-PHP47.9->100,000[6]
Ring-Substituted Cathinones
Mephedrone (4-MMC)13040240[7]
Methylone210260210[7]
3-MMC110130310[7]
4-MEC120240220[7]
Pentedrone2094.110,700[6]
Pentylone19023.1932[6]

Downstream Signaling Pathways

The elevation of extracellular monoamine concentrations by substituted cathinones leads to the activation of postsynaptic and presynaptic receptors, initiating a cascade of intracellular signaling events.

Dopaminergic Signaling

Increased synaptic dopamine primarily activates D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

  • D1-like Receptor Pathway: Activation of D1-like receptors, which are Gs-coupled, stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP).[8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal plasticity.[8]

  • D2-like Receptor Pathway: D2-like receptors are Gi-coupled and their activation inhibits adenylyl cyclase, reducing cAMP levels and PKA activity.[8] They can also signal through β-arrestin-dependent pathways, which can modulate the activity of other signaling molecules like Akt and GSK3.[8]

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cathinone Cathinone DAT DAT Cathinone->DAT Blocks or Reverses DA_synapse Dopamine DAT->DA_synapse Reuptake Inhibition DA_vesicle Dopamine Vesicle DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto Release DA_cyto->DAT Efflux D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - Beta_Arrestin β-Arrestin D2R->Beta_Arrestin cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Akt_GSK3 Akt/GSK3 Signaling Beta_Arrestin->Akt_GSK3

Dopaminergic signaling cascade initiated by substituted cathinones.
Serotonergic Signaling

Increased synaptic serotonin activates a variety of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.

  • 5-HT1A Receptor Pathway: These Gi-coupled receptors inhibit adenylyl cyclase, leading to decreased cAMP and PKA activity.

  • 5-HT2A Receptor Pathway: These Gq-coupled receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

Serotonergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cathinone Cathinone SERT SERT Cathinone->SERT Blocks or Reverses 5HT_synapse Serotonin SERT->5HT_synapse Reuptake Inhibition 5HT_vesicle Serotonin Vesicle 5HT_cyto Cytoplasmic Serotonin 5HT_vesicle->5HT_cyto Release 5HT_cyto->SERT Efflux 5HT1A 5-HT1A Receptor 5HT_synapse->5HT1A 5HT2A 5-HT2A Receptor 5HT_synapse->5HT2A AC Adenylyl Cyclase 5HT1A->AC - PLC Phospholipase C 5HT2A->PLC + cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC

Serotonergic signaling cascade initiated by substituted cathinones.

Key Experimental Protocols

The characterization of the mechanism of action of substituted cathinones relies on a suite of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a substituted cathinone for a specific monoamine transporter.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the transporter of interest (e.g., HEK293 cells) or from brain tissue are isolated.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled substituted cathinone.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (Transfected Cells or Brain Tissue) start->prep incubate Incubate Membranes with Radioligand and Cathinone prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Calculate IC50 and Ki Values quantify->analyze end End analyze->end

Experimental workflow for radioligand binding assays.
Synaptosomal Uptake and Release Assays

These assays determine whether a substituted cathinone acts as a transporter inhibitor or a substrate (releaser) and its potency in these actions (IC50 for uptake inhibition, EC50 for release).

Methodology for Uptake Assay:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT).

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the substituted cathinone.

  • Uptake Initiation: A radiolabeled monoamine (e.g., [³H]dopamine) is added to initiate uptake.

  • Termination: Uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: The radioactivity within the synaptosomes is measured, and IC50 values are calculated.

Methodology for Release Assay:

  • Synaptosome Loading: Synaptosomes are pre-loaded with a radiolabeled monoamine.

  • Superfusion: The loaded synaptosomes are superfused with buffer to establish a stable baseline of release.

  • Drug Application: The substituted cathinone is added to the superfusion buffer.

  • Fraction Collection: Fractions of the superfusate are collected over time.

  • Quantification and Analysis: The radioactivity in each fraction is measured to determine the rate of neurotransmitter release, and EC50 values are calculated.

Synaptosomal_Assay_Workflow cluster_uptake Uptake Assay cluster_release Release Assay uptake_start Prepare Synaptosomes uptake_preincubate Pre-incubate with Cathinone uptake_start->uptake_preincubate uptake_initiate Initiate Uptake with [3H]Monoamine uptake_preincubate->uptake_initiate uptake_terminate Terminate Uptake (Filtration) uptake_initiate->uptake_terminate uptake_quantify Quantify Radioactivity uptake_terminate->uptake_quantify uptake_analyze Calculate IC50 uptake_quantify->uptake_analyze uptake_end End uptake_analyze->uptake_end release_start Prepare and Load Synaptosomes release_superfuse Superfuse to Establish Baseline release_start->release_superfuse release_apply Apply Cathinone release_superfuse->release_apply release_collect Collect Superfusate Fractions release_apply->release_collect release_quantify Quantify Radioactivity release_collect->release_quantify release_analyze Calculate EC50 release_quantify->release_analyze release_end End release_analyze->release_end

Experimental workflows for synaptosomal uptake and release assays.
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals following the administration of a substituted cathinone.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semi-permeable membrane, are collected at regular intervals.

  • Drug Administration: The substituted cathinone is administered to the animal.

  • Analysis: The concentration of monoamines in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Microdialysis_Workflow start Start implant Surgically Implant Microdialysis Probe start->implant perfuse Perfuse Probe with aCSF implant->perfuse collect_baseline Collect Baseline Dialysate Samples perfuse->collect_baseline administer Administer Substituted Cathinone collect_baseline->administer collect_post Collect Post-Drug Dialysate Samples administer->collect_post analyze Analyze Neurotransmitter Levels (HPLC) collect_post->analyze end End analyze->end

Experimental workflow for in vivo microdialysis.

Conclusion

The mechanism of action of substituted cathinones is primarily centered on their interaction with monoamine transporters. The specific nature of this interaction—whether as an inhibitor or a substrate—and the relative potency at DAT, NET, and SERT, are crucial determinants of their pharmacological and toxicological profiles. A thorough understanding of these core mechanisms, elucidated through a combination of in vitro and in vivo experimental approaches, is essential for predicting the effects of novel synthetic cathinones and for the development of potential therapeutic agents that target the monoamine transport system. This guide provides a foundational framework for researchers and drug development professionals to navigate the complex pharmacology of this evolving class of compounds.

References

The Pharmacology of Synthetic Cathinones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic cathinones, often clandestinely marketed as "bath salts" or "legal highs," represent a large and structurally diverse class of new psychoactive substances (NPS).[1][2] These compounds are chemically derived from cathinone, a naturally occurring stimulant found in the leaves of the Catha edulis (khat) plant.[3][4] Their primary pharmacological effects stem from their interaction with monoamine transporters, leading to potent psychostimulant effects similar to those of classic illicit drugs like cocaine and amphetamines.[3][5] This technical guide provides an in-depth review of the pharmacology of synthetic cathinones, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details common experimental protocols, and visualizes important biological pathways and workflows.

The core structure of synthetic cathinones is a β-keto-phenethylamine backbone. Clandestine chemists have systematically modified this structure at the aromatic ring, the α-carbon, and the amino group to create a wide array of analogs with varying potencies and selectivities for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][6] These structural modifications dictate whether a compound acts as a transporter inhibitor (a "blocker," like cocaine) or a substrate (a "releaser," like amphetamine), which in turn influences its psychoactive effects and abuse potential.[4][5]

Core Mechanisms of Action

Synthetic cathinones exert their primary effects by increasing the extracellular concentrations of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin in the brain.[5][7] This is achieved through two main mechanisms targeting the respective monoamine transporters (MATs):

  • Transporter Inhibition (Blocking): Some synthetic cathinones, particularly those with a pyrrolidine ring, act as potent inhibitors of monoamine reuptake.[4][5] They bind to the transporter protein, blocking the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of neurotransmitters in the synapse, prolonging their signaling.

  • Transporter Substrate (Releasing): Other synthetic cathinones, often ring-substituted derivatives like mephedrone, act as substrates for the monoamine transporters.[4][5] They are transported into the presynaptic neuron by the MATs. Once inside, they disrupt the vesicular storage of neurotransmitters and promote the reverse transport of monoamines out of the neuron and into the synaptic cleft, a process known as efflux.[8]

The balance of activity at DAT, NET, and SERT, as well as the mechanism of action (blocker vs. releaser), determines the specific pharmacological profile and subjective effects of each synthetic cathinone.[2]

Quantitative Data on Monoamine Transporter Interactions

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50 for uptake inhibition and EC50 for release) of a selection of synthetic cathinones at human and rat monoamine transporters. These data are compiled from various studies and are presented to facilitate comparison across different compounds. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

Table 1: Binding Affinities (Ki, nM) of Synthetic Cathinones at Human Monoamine Transporters

CompoundhDAT Ki (nM)hNET Ki (nM)hSERT Ki (nM)Reference
Mephedrone (4-MMC)1294251[7]
Methylone (MDMC)3113462[7]
MDPV2.43.62237[7]
α-PVP22.29.86>10,000[5]
Pentedrone56232120[5]
3-MMC110130310[5]
4-MEC120240220[5]
α-PBP145->10,000[5]
α-PHP16->33,000[5]

Table 2: Potency (IC50, nM) of Synthetic Cathinones for Inhibition of Monoamine Uptake

CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)Reference
Mephedrone (4-MMC)13040240[5]
Methylone (MDMC)210260210[5]
MDPV4.8516.84>10,000[5]
α-PVP22.29.86>10,000[5]
Pentedrone69283120[5]
3-MMC110130310[5]
4-MEC120240220[5]
α-PBP145->10,000[5]
α-PHP16->33,000[5]

Table 3: Potency (EC50, nM) of Synthetic Cathinones for Monoamine Release in Rat Brain Synaptosomes

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Reference
Methcathinone49.9-4270[9]
4-Methylmethcathinone (Mephedrone)133-243[10]
4-Methoxymethcathinone (Methedrone)1330-139[10]
4-Fluoromethcathinone (Flephedrone)79-1290[10]
3,4-Methylenedioxymethcathinone (Methylone)218-121[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly used in the pharmacological evaluation of synthetic cathinones.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of synthetic cathinones for human monoamine transporters (hDAT, hNET, hSERT).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent like G418).

  • Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, and the resulting supernatant is centrifuged at high speed to pellet the cell membranes. The membrane pellet is resuspended in the assay buffer.

  • Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, or [³H]citalopram for hSERT), and varying concentrations of the test synthetic cathinone.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Objective: To determine the potency of synthetic cathinones to inhibit neurotransmitter uptake (IC50) and to induce neurotransmitter release (EC50).

Methodology:

  • Synaptosome Preparation: Brain regions rich in the desired transporter are dissected from rats (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET). The tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals.

  • Uptake Inhibition Assay:

    • Synaptosomes are pre-incubated with varying concentrations of the test synthetic cathinone.

    • A radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.

    • The reaction is incubated for a short period at 37°C and then terminated by rapid filtration.

    • The radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.

    • The IC50 value for uptake inhibition is determined by non-linear regression analysis.[9]

  • Release (Efflux) Assay:

    • Synaptosomes are pre-loaded with a radiolabeled neurotransmitter by incubating them in the presence of the radiotracer.

    • The pre-loaded synaptosomes are then washed to remove excess extracellular radioactivity.

    • The synaptosomes are exposed to varying concentrations of the test synthetic cathinone.

    • After a specific incubation period, the amount of radioactivity released into the supernatant is measured.

    • The EC50 value for release is determined by non-linear regression analysis.[9]

In Vivo Assays

Objective: To measure the effects of synthetic cathinones on extracellular neurotransmitter levels in specific brain regions.

Methodology:

  • Surgical Implantation: Rats are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or striatum).

  • Recovery: The animals are allowed to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the synthetic cathinone (systemically or via the probe).

  • Neurochemical Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels collected before drug administration.[10][11]

Objective: To evaluate the psychostimulant effects of synthetic cathinones.

Methodology:

  • Apparatus: Animals are placed in open-field arenas equipped with infrared beams to automatically record their horizontal and vertical movements.

  • Habituation: Before drug administration, animals are typically allowed to habituate to the testing environment for a specific period.

  • Drug Administration: Animals are administered with either a vehicle control or different doses of the synthetic cathinone.

  • Data Recording: Locomotor activity is recorded for a set duration following drug administration.

  • Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena are analyzed. Dose-response curves are generated to determine the potency and efficacy of the compounds in stimulating locomotor activity.[3][12]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in the pharmacology of synthetic cathinones.

Monoamine_Transporter_Blocker cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) SynthCath Synthetic Cathinone (Blocker) SynthCath->DAT Blocks Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding & Signaling

Caption: Mechanism of action of a synthetic cathinone acting as a dopamine transporter (DAT) blocker.

Monoamine_Transporter_Releaser cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Normal Release DAT Dopamine Transporter (DAT) SynthCath_in Synthetic Cathinone (Releaser) DAT->Dopamine Reverse Transport (Efflux) Receptor Dopamine Receptor Dopamine->Receptor Binding & Signaling SynthCath_out Synthetic Cathinone (Releaser) SynthCath_out->DAT Uptake

Caption: Mechanism of action of a synthetic cathinone acting as a dopamine transporter (DAT) substrate (releaser).

Experimental_Workflow_In_Vitro start Start: Pharmacological Characterization cell_culture Cell Culture (HEK293 expressing MATs) or Synaptosome Preparation start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay uptake_assay Neurotransmitter Uptake Assay cell_culture->uptake_assay release_assay Neurotransmitter Release Assay cell_culture->release_assay data_analysis Data Analysis binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis ki_value Determine Ki (Affinity) data_analysis->ki_value ic50_value Determine IC50 (Uptake Inhibition) data_analysis->ic50_value ec50_value Determine EC50 (Release) data_analysis->ec50_value end End: Pharmacological Profile ki_value->end ic50_value->end ec50_value->end

Caption: General experimental workflow for in vitro pharmacological characterization of synthetic cathinones.

Conclusion

This technical guide provides a comprehensive overview of the pharmacology of synthetic cathinones, focusing on their mechanisms of action at monoamine transporters. The provided quantitative data, detailed experimental protocols, and visual diagrams serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. A thorough understanding of the structure-activity relationships and pharmacological profiles of these emerging substances is crucial for predicting their abuse potential, understanding their toxicological effects, and developing potential therapeutic interventions. The continued emergence of new synthetic cathinone analogs necessitates ongoing research to characterize their pharmacological properties and to mitigate the associated public health risks.

References

In-Vitro Activity of 3-Methoxyphenyl Cathinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro pharmacological activity of 3-methoxyphenyl cathinone derivatives, with a focus on their interactions with monoamine transporters. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of new therapeutic agents.

Introduction to 3-Methoxyphenyl Cathinone Derivatives

Substituted cathinones are a broad class of psychoactive compounds chemically related to cathinone, a naturally occurring stimulant found in the Catha edulis plant. Modifications to the phenyl ring of the cathinone scaffold can significantly alter their pharmacological properties. This guide specifically examines derivatives with a methoxy group at the 3-position of the phenyl ring, exploring how this structural feature influences their in-vitro activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The primary compounds of focus, for which in-vitro data is available, are 3-Methoxymethcathinone (3-MeOMC) and its structural analog, 3-Methylmethcathinone (3-MMC).

Quantitative In-Vitro Activity Data

The following tables summarize the available quantitative data on the in-vitro activity of 3-MeOMC and 3-MMC at monoamine transporters. This data is crucial for understanding their potency and selectivity.

Table 1: Monoamine Release Potency (EC50 values) of 3-Methoxymethcathinone (3-MeOMC)

CompoundDopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Norepinephrine (NE) Release (% at 10 µM)
3-MeOMC129[1]306[1]111[1]68%[1]

Note: There are conflicting reports regarding the norepinephrine-releasing activity of 3-MeOMC. One source indicates an EC50 of 111 nM, while another reports only 68% release at a concentration of 10 µM, suggesting lower efficacy compared to other cathinones which induced 94-101% release at the same concentration[1].

Table 2: Monoamine Transporter Inhibition Potency (IC50 values) of 3-Methylmethcathinone (3-MMC)

CompoundDAT Inhibition IC50 (µM)NET Inhibition IC50 (µM)SERT Inhibition IC50 (µM)Reference
3-MMC2.60.279.5[2]
3-MMC0.430.084.5[2]
3-MMC2.55.2134[2]
3-MMC4.13.1129[2]

Note: The reported IC50 values for 3-MMC show variability across different studies, which may be attributed to differences in experimental conditions and methodologies.

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments used to characterize the activity of 3-methoxyphenyl cathinone derivatives at monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of 3-methoxyphenyl cathinone derivatives for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For hNET: [³H]nisoxetine or [¹²⁵I]RTI-55

    • For hSERT: [³H]citalopram or [¹²⁵I]RTI-55

  • Test compounds (3-methoxyphenyl cathinone derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

Monoamine transporter uptake assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells.

Objective: To determine the IC50 values of 3-methoxyphenyl cathinone derivatives for the inhibition of dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

  • Test compounds (3-methoxyphenyl cathinone derivatives).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound or vehicle.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in-vitro assessment of 3-methoxyphenyl cathinone derivatives.

Experimental_Workflow_for_In_Vitro_Transporter_Activity cluster_assays In-Vitro Assays cluster_data Data Analysis cluster_interpretation Pharmacological Profile assay1 Radioligand Binding Assay data1 Determine Ki values (Affinity) assay1->data1 assay2 Monoamine Uptake Assay data2 Determine IC50 values (Potency) assay2->data2 interp Assess Potency and Selectivity (DAT vs. NET vs. SERT) data1->interp data2->interp start Test Compound (3-Methoxyphenyl Cathinone Derivative) start->assay1 start->assay2

Caption: General workflow for assessing in-vitro monoamine transporter activity.

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft transporter Monoamine Transporter (DAT, NET, or SERT) vesicle Vesicle neurotransmitter_out vesicle->neurotransmitter_out Release neurotransmitter_in neurotransmitter_out->transporter Reuptake drug 3-MeO-Cathinone Derivative drug->transporter Inhibition/Reverse Transport

Caption: Mechanism of action at the monoamine transporter.

Structure-Activity Relationships (SAR)

While extensive quantitative structure-activity relationship (QSAR) studies specifically for 3-methoxyphenyl cathinones are limited, general principles for substituted cathinones can provide some insights. It has been reported that for methcathinone derivatives, meta-substituted compounds (such as 3-MMC) tend to have a higher affinity for the dopamine transporter (DAT) compared to their para-substituted counterparts.[3] Conversely, para-substitution can lead to a higher serotonergic profile.[3] The available data for 3-MMC, showing potent activity at DAT and NET, aligns with these general observations. Further research is needed to fully elucidate the SAR of the 3-methoxy substitution on the cathinone scaffold.

Conclusion

This technical guide has summarized the currently available in-vitro pharmacological data for 3-methoxyphenyl cathinone derivatives, primarily focusing on 3-MeOMC and 3-MMC. The data indicates that these compounds are potent modulators of monoamine transporters, acting as either releasing agents or uptake inhibitors. The provided experimental protocols offer a foundation for researchers to conduct further investigations into this class of compounds. The visualizations aim to clarify the experimental workflows and mechanisms of action. As new research emerges, a more detailed understanding of the structure-activity relationships and the full pharmacological profile of 3-methoxyphenyl cathinone derivatives will undoubtedly be developed.

References

An In-depth Technical Guide to the Stereoisomers of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a key chiral intermediate in the synthesis of the analgesic drug Tapentadol. This document details the synthesis of the racemic mixture, the resolution of its (R) and (S) enantiomers, and an analysis of their physicochemical and pharmacological properties. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data to facilitate research and development in medicinal chemistry and pharmacology.

Introduction

This compound is a synthetic organic compound of significant interest in the pharmaceutical industry. Its structure contains a single chiral center at the C2 position of the propan-1-one backbone, giving rise to two enantiomers: (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one and (R)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. The stereochemistry of this intermediate is crucial as it dictates the configuration of the final active pharmaceutical ingredient, Tapentadol. The (S)-enantiomer is the desired precursor for the synthesis of (1R,2R)-Tapentadol, the active enantiomer of the drug.[1]

This guide will systematically cover the synthesis of the racemic compound, the methods for chiral resolution, and a comparative analysis of the stereoisomers.

Physicochemical Properties

The physical and chemical properties of the racemic mixture and the individual enantiomers are essential for their handling, characterization, and the design of synthetic and purification processes.

PropertyRacemic Mixture(S)-Enantiomer(R)-Enantiomer
Molecular Formula C₁₃H₁₉NO₂C₁₃H₁₉NO₂C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol 221.30 g/mol 221.30 g/mol
CAS Number 197145-37-2[2]850222-40-1[3]Not available
Appearance Colorless oilColorless to pale yellow liquid[3]Not available
pKa (Predicted) 8.87 ± 0.28[3]8.87 ± 0.28[3]Not available
Storage Temperature Room Temperature2-8°C[3]Not available
Specific Optical Rotation Data not availableData not available

Synthesis and Chiral Resolution

The synthesis of the enantiomerically pure forms of this compound is a critical step in the production of Tapentadol. The common strategy involves the synthesis of the racemic mixture followed by chiral resolution.

Racemic Synthesis via Mannich Reaction

The racemic compound is typically synthesized through a Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, 3'-methoxypropiophenone is reacted with formaldehyde and dimethylamine.[1]

Experimental Protocol: Racemic Synthesis

  • Reactants: 3'-Methoxypropiophenone, Paraformaldehyde, Dimethylamine hydrochloride.

  • Solvent: Ethanol.

  • Catalyst: Hydrochloric acid.

  • Procedure:

    • To a solution of 3'-methoxypropiophenone in ethanol, add paraformaldehyde and dimethylamine hydrochloride.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for a specified period.

    • Cool the reaction mixture and isolate the crude product.

    • Purify the product by a suitable method, such as distillation or chromatography, to yield racemic this compound.

Figure 1: General workflow for the racemic synthesis via the Mannich reaction.

Chiral Resolution by Diastereomeric Crystallization

The separation of the (R) and (S) enantiomers is most commonly achieved by diastereomeric crystallization. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

For the resolution of racemic this compound, derivatives of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid or (-)-dibenzoyl-L-tartaric acid, are effective resolving agents.[4][5] The (S)-enantiomer is the desired product for the synthesis of Tapentadol.[1]

Experimental Protocol: Diastereomeric Resolution

  • Reactants: Racemic this compound, Chiral resolving agent (e.g., (-)-O,O'-dibenzoyl-L-tartaric acid).

  • Solvent: Suitable organic solvent (e.g., methanol, ethanol, or a mixture).

  • Procedure:

    • Dissolve the racemic amine in the chosen solvent.

    • Add a solution of the chiral resolving agent (typically 0.5 to 1.0 molar equivalent) to the amine solution, with stirring.

    • Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

    • Isolate the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

    • To obtain the free enantiomerically enriched amine, suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution).

    • Separate the organic layer, wash with water, dry over a suitable drying agent, and evaporate the solvent to yield the enantiomerically enriched this compound.

Figure 2: General workflow for chiral resolution by diastereomeric crystallization.

Pharmacological Properties of the Corresponding Drug, Tapentadol

Target(1R,2R)-Tapentadol (Active Enantiomer)(1S,2S)-Tapentadol
μ-Opioid Receptor (MOR) AgonistSignificantly lower affinity/activity
Norepinephrine Transporter (NET) InhibitorSignificantly lower affinity/activity
μ-Opioid Receptor (MOR) Signaling Pathway

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like Tapentadol initiates a signaling cascade that ultimately leads to an analgesic effect.

Figure 3: Simplified signaling pathway of the μ-opioid receptor.

Norepinephrine Transporter (NET) Inhibition

Tapentadol also functions by inhibiting the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic signaling, which contributes to its analgesic effect, particularly in neuropathic pain.

Figure 4: Mechanism of norepinephrine transporter inhibition by Tapentadol.

Conclusion

The stereoisomers of this compound are pivotal in the stereospecific synthesis of Tapentadol. The ability to efficiently synthesize the racemic mixture and resolve the desired (S)-enantiomer is of high importance for the pharmaceutical industry. This guide has provided a detailed overview of the synthesis, resolution, and the pharmacological context of these stereoisomers, offering valuable information for researchers and professionals in the field of drug development. Further research into the specific pharmacological activities of the individual enantiomers of this precursor could provide deeper insights into the structure-activity relationships of related compounds.

References

Spectroscopic and Structural Elucidation of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 197145-37-2[1]
Molecular Formula C₁₃H₁₉NO₂[1][2]
Molecular Weight 221.29 g/mol [1][2]
Structure
alt text

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50 - 7.30m3HAr-H
7.10 - 6.90m1HAr-H
3.85s3HO-CH₃
3.50 - 3.30m1HCH
2.80 - 2.60m2HCH₂
2.30s6HN(CH₃)₂
1.20d3HC-CH₃
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~200C=O (Ketone)
~160Ar-C-O
~138Ar-C
~130Ar-CH
~122Ar-CH
~115Ar-CH
~113Ar-CH
~60CH₂-N
~55O-CH₃
~45N(CH₃)₂
~40CH
~15C-CH₃
Table 3: Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H Stretch
2980 - 2850Medium-StrongAliphatic C-H Stretch
~1685StrongC=O Stretch (Aromatic Ketone)[3][4]
~1600, ~1480Medium-WeakAromatic C=C Bending
~1260StrongAryl-O Stretch (Ether)[5][6]
~1150StrongC-O Stretch (Ether)[5]
1250 - 1020Medium-WeakC-N Stretch (Tertiary Aliphatic Amine)[7][8]
Table 4: Predicted Mass Spectrometry (EI) Data
m/zRelative IntensityPossible Fragment
221Moderate[M]⁺
206Moderate[M - CH₃]⁺
178Low[M - N(CH₃)₂]⁺
135High[C₆H₄(OCH₃)CO]⁺
107Moderate[C₆H₄(OCH₃)]⁺
77Moderate[C₆H₅]⁺
58Very High[CH₂=N(CH₃)₂]⁺ (from α-cleavage)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh approximately 5-10 mg of the purified compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[9]

  • Transfer : Filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube.

  • Instrumentation : The NMR spectra (¹H and ¹³C) are to be recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required to obtain a good signal-to-noise ratio.

    • Process the data with a line broadening of 1-2 Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the neat liquid sample directly onto the crystal.

    • Acquire the background spectrum first, then the sample spectrum.[10]

  • Sample Preparation (Thin Film) :

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[11]

    • Place the plate in the spectrometer's sample holder.

  • Data Acquisition :

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.[12]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).[13]

  • Instrumentation : The analysis can be performed on a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition :

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • The electron energy is typically set to 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_techniques Spectroscopic Techniques cluster_information Derived Information IR IR Functional_Groups Functional Groups (C=O, C-O, C-N, Ar) IR->Functional_Groups Identifies MS MS MS->Functional_Groups Suggests via Fragmentation Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Determines 1H_NMR ¹H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment Reveals 13C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton 13C_NMR->Carbon_Skeleton Defines Structure_Elucidation Final Structure Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation Proton_Environment->Structure_Elucidation Carbon_Skeleton->Structure_Elucidation

Caption: Logical workflow for the structural elucidation of an organic compound.

References

The Unstable Nature of "Bath Salts": A Technical Guide to the Chemical Stability and Degradation of Cathinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of synthetic cathinone compounds, a class of new psychoactive substances (NPS) commonly known as "bath salts." Intended for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge on the factors influencing cathinone stability, outlines common degradation routes, and provides detailed experimental methodologies for their assessment.

Executive Summary

Synthetic cathinones are notoriously unstable, a characteristic that poses significant challenges for forensic analysis, toxicological studies, and the development of potential therapeutic interventions. Their degradation is a complex process influenced by a confluence of factors including chemical structure, pH, temperature, and the storage matrix. Understanding these degradation pathways and the stability profiles of different cathinone analogs is crucial for the accurate interpretation of analytical results and for ensuring the integrity of research findings.

This guide details the intrinsic and extrinsic factors affecting cathinone stability, presents quantitative stability data in a comparative format, describes the primary degradation mechanisms, and provides standardized protocols for stability testing. Furthermore, it visualizes key processes, including degradation pathways and experimental workflows, to facilitate a deeper understanding of the core concepts.

Factors Influencing Cathinone Stability

The stability of cathinone compounds is not uniform and is dictated by both their inherent molecular structure and the external environment.

1.1. Chemical Structure:

The substitution pattern on the cathinone scaffold plays a pivotal role in determining a compound's stability.

  • Pyrrolidine Ring: Cathinones containing a pyrrolidine ring (e.g., MDPV, α-PVP) generally exhibit greater stability compared to their secondary amine counterparts.[1][2]

  • Methylenedioxy Group: The presence of a methylenedioxy group on the aromatic ring also confers increased stability.[1][2][3]

  • Ring Substituents: Unsubstituted and ring-substituted secondary amine cathinones are typically the least stable.[1] For instance, 4-chloromethcathinone (4-CMC) has been identified as a particularly unstable compound.[4]

1.2. Environmental Factors:

  • pH: The pH of the surrounding medium is a critical determinant of cathinone stability. Acidic conditions significantly enhance stability, while basic (alkaline) conditions promote rapid degradation.[1][4][5]

  • Temperature: Higher temperatures accelerate the degradation of cathinone compounds. Storage at refrigerated (4°C) or frozen (-20°C) temperatures is essential to minimize degradation over time.[1][4][6] Even at refrigerated temperatures, some degradation can occur, albeit at a slower rate.[5]

  • Storage Matrix: The matrix in which the cathinone is stored can influence its stability. Studies have shown that cathinones are generally more stable in acetonitrile-based solutions compared to methanolic solutions.[5][7] In biological samples, degradation has been observed in both blood and urine.[4][5]

Quantitative Stability Data

The following tables summarize the stability of various synthetic cathinones under different storage conditions, as reported in the scientific literature. This data is intended to provide a comparative overview and highlight the varying stability profiles of these compounds.

Table 1: Stability of Synthetic Cathinones in Methanol (MeOH) and Acetonitrile (ACN) Solutions

CompoundSolventStorage TemperatureTime% RemainingReference
MephedroneMeOHRoom Temperature3 days~68%[6]
MephedroneMeOHRoom Temperature30 days~12%[6]
MephedroneMeOH4°C14 days~77%[6]
MephedroneMeOH4°C30 days~49%[6]
MephedroneACNRoom Temperature30 days~67%[7]
NaphyroneMeOHRoom Temperature3 daysSignificant Degradation[5]
MDPVMeOHRoom Temperature3 daysSignificant Degradation[5]

Table 2: Stability of Synthetic Cathinones in Human Whole Blood

CompoundStorage TemperatureHalf-lifeReference
4-CMCRoom Temperature< 1 day[4]
4-CMC5°C4 days[4]
4-CMC-26°C32 days[4]
3-FMC32°C8 hours[8]
MDPBP32°C21 days[8]

Table 3: Stability of Synthetic Cathinones in Urine

CompoundpHStorage TemperatureTime% RemainingReference
4-CEC7.63Room Temperature3 days< 20%[5]
NEH7.63Room Temperature3 days< 20%[5]
4-EMC5.98-14 days> 90%[5]
4-Cl-α-PPP5.98-14 days> 90%[5]
MDPV5.98-14 days> 90%[5]
3-FMC8Ambient-Half-life: 9 hours[3]
MDPV8Ambient-Half-life: 4.3 months[3]

Degradation Pathways

Cathinone compounds undergo degradation through several chemical pathways, leading to a loss of the parent compound and the formation of various degradation products.

3.1. Reduction of the β-Keto Group:

A primary metabolic and degradation pathway is the reduction of the β-keto group to a hydroxyl group, forming the corresponding alcohol metabolite.[9][10] For example, cathinone is metabolized to cathine and norephedrine.[9] This transformation significantly reduces the psychoactive potency of the compound.[10]

3.2. Dimerization:

Cathinone and its analogs, particularly primary amines, are prone to dimerization.[9] This process involves the reaction of two cathinone molecules to form a larger, pharmacologically inactive dimer. This is a key reason why the khat plant must be chewed fresh to experience its stimulant effects.[9]

3.3. Thermal Degradation:

Synthetic cathinones are thermally labile and can undergo degradation, especially during analysis by gas chromatography-mass spectrometry (GC-MS).[11][12][13] A common thermal degradation pathway is an oxidative decomposition characterized by the loss of two hydrogen atoms, resulting in the formation of a 2,3-enamine or an imine.[1][12][14] This leads to a characteristic mass shift of -2 Da in the mass spectrum.[12][13][14]

cluster_degradation Cathinone Degradation Pathways Cathinone Cathinone (β-keto-amphetamine) Keto_Reduction Reduction of β-keto group Cathinone->Keto_Reduction Metabolic/Chemical Dimerization Dimerization Cathinone->Dimerization Spontaneous Thermal_Degradation Thermal Degradation (e.g., in GC-MS) Cathinone->Thermal_Degradation Heat-induced Reduced_Metabolite Alcohol Metabolite (e.g., Cathine, Norephedrine) Keto_Reduction->Reduced_Metabolite Dimer Inactive Dimer Dimerization->Dimer Enamine_Imine 2,3-Enamine / Imine (-2 Da) Thermal_Degradation->Enamine_Imine

Primary degradation pathways of cathinone compounds.

Experimental Protocols for Stability Assessment

The following provides a generalized experimental workflow for assessing the stability of synthetic cathinones in biological matrices.

4.1. Materials and Reagents:

  • Certified reference standards of the cathinone compounds of interest.

  • Drug-free human whole blood (with anticoagulant, e.g., Na2EDTA) and urine.

  • Solvents: Methanol (MeOH), acetonitrile (ACN) (HPLC grade).

  • Buffers: Phosphate buffer (pH 6.0 and other relevant pH values).

  • Solid-phase extraction (SPE) columns.

  • Internal standards (deuterated analogs of the target cathinones).

  • LC-MS/MS or GC-MS system.

4.2. Sample Preparation:

  • Fortification: Spike drug-free biological matrix (blood or urine) with a known concentration of the cathinone standard(s). For pH-dependent studies, adjust the pH of the urine samples accordingly.

  • Aliquoting: Aliquot the fortified samples into appropriate storage vials.

  • Storage: Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C) for a defined period (e.g., up to 6 months).

  • Sampling: At specified time points (e.g., day 0, day 3, day 7, etc.), retrieve aliquots for analysis.

4.3. Extraction (Solid-Phase Extraction - SPE):

  • Internal Standard Addition: Add a known concentration of the internal standard to each sample.

  • Dilution and Buffering: Dilute the biological sample with an appropriate buffer (e.g., pH 6 phosphate buffer).

  • SPE Column Conditioning: Condition the SPE columns with methanol and water.

  • Sample Loading: Load the prepared sample onto the SPE column.

  • Washing: Wash the column with appropriate solvents to remove interferences.

  • Elution: Elute the analytes of interest from the column using a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

4.4. Analytical Instrumentation:

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the preferred method for the analysis of cathinones due to its sensitivity, selectivity, and avoidance of the thermal degradation issues associated with GC-MS.[1][2]

  • GC-MS: Gas chromatography-mass spectrometry can be used, but careful method development is required to minimize on-column thermal degradation.[11][12] This includes using lower injection port temperatures and reducing the residence time in the inlet.[12][13]

4.5. Data Analysis:

The concentration of the cathinone in each sample is determined at each time point and compared to the initial concentration at day 0. The percentage of the remaining drug is then calculated to assess stability.

cluster_workflow Experimental Workflow for Cathinone Stability Testing Start Start Fortify Fortify Biological Matrix (Blood/Urine) with Cathinones Start->Fortify Aliquot Aliquot Samples Fortify->Aliquot Store Store at Different Temperatures (RT, 4°C, -20°C) Aliquot->Store Sample Sample at Predetermined Time Points Store->Sample Extraction Solid-Phase Extraction (SPE) Sample->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Data Analysis (% Remaining vs. Time) Analysis->Data End End Data->End

A typical experimental workflow for stability studies.

Interaction with Signaling Pathways

Synthetic cathinones exert their primary pharmacological effects by interacting with the monoamine neurotransmitter systems in the brain. Their mechanism of action can be broadly categorized into two types, depending on their chemical structure.

5.1. Monoamine Transporter Releasers:

Ring-substituted cathinones, such as mephedrone and methylone, act as substrates for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][9] They are transported into the presynaptic neuron and induce the reverse transport (efflux) of monoamine neurotransmitters (dopamine, serotonin, and norepinephrine) from the neuron into the synaptic cleft. This leads to a rapid and significant increase in the extracellular concentrations of these neurotransmitters.

5.2. Monoamine Transporter Inhibitors (Blockers):

Cathinones containing a pyrrolidine ring, such as MDPV, act as potent inhibitors of DAT, SERT, and NET.[5][9] They block the reuptake of monoamines from the synaptic cleft back into the presynaptic neuron, thereby prolonging their presence and action in the synapse.

5.3. Neurotoxic Pathways:

The excessive stimulation of monoamine systems by synthetic cathinones can lead to neurotoxic effects. Proposed mechanisms include:

  • Oxidative Stress: The increased metabolism of dopamine can lead to the formation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.

  • Apoptosis: Cathinone-induced neurotoxicity can trigger programmed cell death, or apoptosis, in neuronal cells.

  • Neuroinflammation: Some cathinones may induce neuroinflammatory responses in the brain.

cluster_pathway Signaling Pathways Affected by Synthetic Cathinones cluster_releasers Releasers (e.g., Mephedrone) cluster_blockers Blockers (e.g., MDPV) cluster_neurotoxicity Neurotoxic Effects Cathinones Synthetic Cathinones Releasers DAT, SERT, NET Substrates Cathinones->Releasers Blockers DAT, SERT, NET Inhibitors Cathinones->Blockers Reverse_Transport Reverse Transport of Monoamines (DA, 5-HT, NE) Releasers->Reverse_Transport Increased_Monoamines Increased Extracellular Monoamines Reverse_Transport->Increased_Monoamines Reuptake_Inhibition Inhibition of Monoamine Reuptake Blockers->Reuptake_Inhibition Reuptake_Inhibition->Increased_Monoamines Neurotransmission Enhanced Synaptic Neurotransmission Increased_Monoamines->Neurotransmission Oxidative_Stress Oxidative Stress Increased_Monoamines->Oxidative_Stress Neuroinflammation Neuroinflammation Increased_Monoamines->Neuroinflammation Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis

Interaction of cathinones with monoamine signaling.

Conclusion

The chemical instability of synthetic cathinones is a critical factor that must be considered in all aspects of their study, from forensic identification to pharmacological research. This guide has provided a detailed overview of the factors influencing their stability, the primary degradation pathways, and standardized methodologies for their assessment. By understanding the inherent lability of these compounds, researchers and professionals can implement appropriate handling and storage procedures to ensure the accuracy and reliability of their work, ultimately contributing to a more comprehensive understanding of this complex and evolving class of psychoactive substances.

References

Methodological & Application

Application Notes and Protocols for the Detection of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one is a synthetic compound with potential biological activities.[1] Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for preclinical and clinical studies, including pharmacokinetics, toxicokinetics, and therapeutic drug monitoring.[2] This document provides detailed analytical methods for the detection and quantification of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. These methods are intended for use by researchers, scientists, and drug development professionals.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a preferred technique for the quantification of novel drug candidates in complex biological samples due to its high sensitivity, specificity, and wide dynamic range.[2]

1. Principle

This method involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by chromatographic separation on a reverse-phase HPLC column and detection by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of the analyte)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized and purified

  • Blank human plasma/urine

  • Solid-Phase Extraction (SPE) cartridges (e.g., weak cation exchange)

3. Instrumentation

  • HPLC system (e.g., Agilent 1290 Infinity)

  • Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole) with an electrospray ionization (ESI) source

4. Experimental Protocol

4.1. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound and the IS in methanol to prepare individual primary stock solutions.[2]

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control samples.[2]

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank biological matrix (plasma or urine) to obtain a series of calibration standards and at least three levels of QC samples (low, medium, and high).

4.2. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treatment: To 200 µL of plasma or urine sample, add the internal standard solution.

  • Loading: Load the pre-treated sample onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent (e.g., 0.1% formic acid in water, followed by methanol) to remove interferences.

  • Elution: Elute the analyte and IS from the cartridge with an appropriate elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

SPE_Workflow

4.3. LC-MS/MS Conditions

ParameterCondition
LC Column C18 reverse-phase column (e.g., 100 mm length)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 - 0.6 mL/min[2][3]
Gradient Optimized linear gradient (e.g., 5% to 95% B)
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Gas Temperature 325°C[3]
Gas Flow 10 L/min[3]
Nebulizer 20 psi[3]
Capillary Voltage 4000 V[3]

5. Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for similar analytes, which can be expected for this compound.

ParameterExpected ValueReference
Lower Limit of Quantification (LLOQ) 0.02 - 1.5 ng/mL[3]
Limit of Detection (LOD) 0.02 - 0.5 ng/mL[4][5]
Linearity (R²) > 0.99[6][7]
Accuracy (% Bias) Within ±15%[8]
Precision (% CV) < 15%[8]
Recovery 66% - 98%[4]

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and highly specific method for the confirmation of analytes in biological samples.[9] For polar compounds like this compound, derivatization is often employed to improve chromatographic properties.[10]

1. Principle

This method involves the extraction of the analyte from the biological matrix, followed by derivatization to increase its volatility and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog)

  • Extraction solvent (e.g., Toluene)

  • Derivatizing agent (e.g., Pentafluorobenzoyl chloride)

  • Buffer solution (e.g., pH 9.5)

  • Anhydrous sodium sulfate

  • Blank human urine

3. Instrumentation

  • Gas Chromatograph (GC) with a capillary column (e.g., non-polar stationary phase)

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source

4. Experimental Protocol

4.1. Standard and QC Sample Preparation

Prepare stock solutions, working standards, calibration standards, and QC samples in a similar manner to the LC-MS/MS method, using the appropriate blank matrix.

4.2. Sample Preparation (Liquid-Liquid Extraction - LLE and Derivatization)

  • Extraction: To 1 mL of urine, add the internal standard and buffer to adjust the pH. Add the extraction solvent (e.g., Toluene), vortex, and centrifuge.

  • Derivatization: Transfer the organic layer to a new tube. Add the derivatizing agent (e.g., Pentafluorobenzoyl chloride) and react at an elevated temperature.

  • Clean-up: After cooling, wash the organic layer with a basic solution and then with water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection.

LLE_Workflow

4.3. GC-MS Conditions

ParameterCondition
GC Column Non-polar capillary column (e.g., DB-5ms)
Injector Temperature 250°C
Oven Temperature Program Start at 100°C, ramp to 280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI), 70 eV
Detection Mode Selected Ion Monitoring (SIM)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C

5. Quantitative Data Summary

The following table provides expected performance characteristics for a GC-MS method for related compounds.

ParameterExpected ValueReference
Limit of Quantification (LOQ) 1 - 10 ng/mL[8]
Limit of Detection (LOD) 0.2 - 1 ng/mL[8]
Linearity Range 25 - 10,000 ng/mL[10]
Correlation Coefficient (R²) > 0.996[10]
Precision (% CV) < 11%[10]

III. Method Validation

Both the LC-MS/MS and GC-MS methods should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:[2]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of co-eluting, interfering substances in the biological matrix on the ionization of the analyte.[11]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Validation_Parameters

The described LC-MS/MS and GC-MS methods provide robust and sensitive approaches for the determination of this compound in biological samples. The choice of method will depend on the specific requirements of the study, such as the desired sensitivity and the available instrumentation. Proper method validation is essential to ensure reliable and accurate results.

References

Application Note: Quantification of Synthetic Cathinones in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and proliferation of synthetic cathinones, colloquially known as "bath salts," pose a significant challenge to clinical and forensic toxicology.[1] These novel psychoactive substances (NPS) are structurally similar to amphetamine and can elicit potent stimulant effects. Their constantly evolving chemical structures necessitate robust and sensitive analytical methods for their accurate detection and quantification in biological specimens.[2] This application note provides a detailed protocol for the quantification of a panel of synthetic cathinones in biological matrices such as whole blood, plasma, and urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The use of deuterated internal standards is recommended to mitigate matrix effects and ensure high accuracy and precision.[1]

Experimental Protocols

This protocol outlines a comprehensive procedure from sample preparation to data analysis, suitable for the quantification of a wide range of synthetic cathinones.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.[3] A mixed-mode cation exchange SPE is often effective for synthetic cathinones.

Materials:

  • Biological sample (e.g., 0.25 mL postmortem blood)[4]

  • Deuterated internal standard mix

  • Phosphate buffer (e.g., 0.1 M, pH 6)[5]

  • Methanol[5]

  • Deionized water[5]

  • Basic organic solvent mixture for elution (e.g., ethyl acetate with ammonia)

  • Mixed-mode cation exchange SPE cartridges

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • To 0.25 mL of the biological sample, add the deuterated internal standard mix.[4]

  • Dilute the sample with a buffer, such as a phosphate buffer, before loading it onto the SPE cartridge.[1]

  • Condition the SPE cartridge: Sequentially wash the cartridge with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6).[5]

  • Load the sample: Apply the pre-treated sample to the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with deionized water and then with methanol to remove interfering substances.[1]

  • Elute the analytes: Elute the synthetic cathinones from the cartridge using a basic organic solvent mixture.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1][6] Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).[6]

  • The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.[1][3]

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer

  • Reversed-phase C18 column (e.g., Phenomenex Kinetex™ C18, 100 x 2.1 mm, 1.7 µm)[3]

  • Column oven maintained at 40 °C[5]

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water[5][7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[5][7]

Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analytes.[1][7] An example gradient is as follows:

  • Start at 5% B, hold for a duration, then ramp up to 90% B over several minutes.[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[7]

  • Key Parameters: Optimize source parameters such as gas temperature (e.g., 350°C), gas flow rate, nebulizer pressure (e.g., 60 psi), and capillary voltage (e.g., 2500 V).[7]

Data Presentation

The following tables summarize key quantitative data for the analysis of synthetic cathinones.

Table 1: HPLC-MS/MS MRM Transitions and Collision Energies for Selected Synthetic Cathinones.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Cathinone150.2132.1117.1-15 / -22
Mephedrone178.2159.8145.1-14 / -20
Methylone208.1135.1105.1-
MDPV276.2135.1122.1-
α-PVP232.291.0126.1-
Butylone222.1135.1105.1-
Ethylone222.1135.1105.1-
Pentedrone192.286.1105.1-
N-ethylpentylone264.2135.177.1-

Collision energy values may need to be optimized for specific instruments.

Table 2: Summary of Quantitative Data for Selected Synthetic Cathinones in Biological Matrices.

AnalyteMatrixLOQ (ng/mL)LOD (ng/mL)Reference
MephedroneWhole Blood1-[4]
MethyloneWhole Blood1-[4]
MDPVWhole Blood1-[4]
α-PVPWhole Blood1-[4]
ButyloneWhole Blood1-[4]
EthyloneWhole Blood1-[4]
PentedroneWhole Blood1-[4]
N-ethylpentyloneWhole Blood1-[4]
Synthetic CannabinoidsWhole Blood0.25-10-[8]
Other DrugsWhole Blood0.25-25-[8]
16 Synthetic CathinonesHair1-5 pg/mg-[6]

Visualization

The overall workflow for the quantification of synthetic cathinones is depicted in the following diagram.

HPLC-MS/MS Workflow for Synthetic Cathinones cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, etc.) Add_IS Add Deuterated Internal Standards Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Data Reporting Quant->Report

Caption: Workflow for synthetic cathinone analysis.

References

In-vivo Rodent Models for Studying Cathinone Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cathinones, often colloquially known as "bath salts," represent a large and evolving class of novel psychoactive substances.[1] These compounds are structurally related to cathinone, the primary psychoactive component of the khat plant (Catha edulis).[1] Their mechanism of action primarily involves the modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.[1][2] This activity underlies their potent psychostimulant effects and high abuse potential.

Understanding the in-vivo effects of novel cathinone analogs is crucial for assessing their abuse liability, determining their neuropharmacological profile, and developing potential therapeutic interventions for cathinone use disorder. Rodent models are indispensable tools in this endeavor, providing a translational platform to investigate the behavioral, neurochemical, and reinforcing effects of these substances.

These application notes provide detailed protocols for key in-vivo rodent models used to study the effects of synthetic cathinones, including locomotor activity assays, intravenous self-administration, conditioned place preference, and intracranial self-stimulation. Furthermore, protocols for neurochemical analysis via in-vivo microdialysis are detailed.

Signaling Pathways of Synthetic Cathinones

Synthetic cathinones exert their psychostimulant effects by targeting the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] They can act as either transporter inhibitors (blockers), similar to cocaine, or as transporter substrates (releasers), similar to amphetamine.[3] This differential mechanism of action influences their neurochemical and behavioral profiles. For instance, cathinones with a pyrrolidine ring, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent transporter inhibitors, while ring-substituted cathinones like mephedrone act as transporter substrates.

The interaction of cathinones with these transporters leads to a surge in extracellular monoamine levels in key brain regions associated with reward, motivation, and motor control, such as the nucleus accumbens.[2][4] The relative potency at each transporter (DAT, NET, SERT) dictates the specific behavioral effects of a given cathinone analog.[5]

Cathinone Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cathinone Synthetic Cathinone transporter Monoamine Transporter (DAT, NET, SERT) cathinone->transporter Binds to/Enters via monoamines_cyto Cytosolic Monoamines transporter->monoamines_cyto Inhibits Reuptake or Causes Reverse Transport vesicle Synaptic Vesicle (Monoamine Storage) vesicle->monoamines_cyto Disrupts Storage monoamines_synapse Increased Synaptic Monoamines monoamines_cyto->monoamines_synapse Increased Release receptors Postsynaptic Receptors monoamines_synapse->receptors Binds to signaling Downstream Signaling & Cellular Effects receptors->signaling

Mechanism of action of synthetic cathinones at the monoamine synapse.

Behavioral Assays

Locomotor Activity Assay

The locomotor activity assay is a fundamental behavioral paradigm used to assess the stimulant or depressant effects of cathinones.[6][7] It provides a quantitative measure of a compound's potency and duration of action.

Locomotor Activity Workflow acclimation Animal Acclimation (1 week, daily handling) habituation Habituation to Testing Room (≥ 60 min) acclimation->habituation arena_habituation Arena Habituation (30-60 min) habituation->arena_habituation injection Drug/Vehicle Administration (i.p.) arena_habituation->injection recording Data Recording (60-120 min in 5-10 min bins) injection->recording analysis Data Analysis (ANOVA, ED50 calculation) recording->analysis

Workflow for the locomotor activity assay.

Materials:

  • Animals: Male Swiss-Webster mice or Sprague-Dawley rats.[1]

  • Apparatus: Open-field activity monitoring system with photobeams.[1]

  • Test Compound: Synthetic cathinone dissolved in an appropriate vehicle (e.g., 0.9% sterile saline).[8]

  • Vehicle Control: 0.9% sterile saline or other appropriate vehicle.[8]

Procedure:

  • Acclimation: Acclimate animals to the housing facility for at least one week before testing, with daily handling to reduce stress.[8]

  • Habituation: On the day of testing, transport animals to the testing room and allow them to habituate for at least 60 minutes.[8]

  • Arena Habituation: Place each animal individually into the open-field arena for a 30-60 minute habituation period to establish a baseline activity level.[8]

  • Drug Administration: Following habituation, remove the animal, administer the test compound or vehicle via intraperitoneal (i.p.) injection, and immediately return it to the arena.[8][9]

  • Data Recording: Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes. Data are typically collected in 5- or 10-minute bins to analyze the time course of the drug's effect.[8][9]

  • Data Analysis: Analyze the data using a two-way analysis of variance (ANOVA) with dose and time as factors. Post-hoc tests can be used to compare individual doses to the vehicle control. The effective dose 50 (ED50) can be calculated to determine the potency of the compound.[1][9]

Data Presentation:

Cathinone AnalogAnimal ModelED50 (mg/kg, i.p.)Reference
MethcathinoneMice1.39[10]
PentedroneMice11.54[10]
4-MECMice21.09[10]
DibutyloneMice11.18[6]
α-PPPMice~5-10[11]
α-PHPMice~2.5-5[11]
MDPBPMice<1[11]
EthyloneMice~10-25[11]

Note: ED50 values can vary depending on the specific experimental conditions and data analysis methods.

Intravenous Self-Administration (IVSA)

IVSA is the gold-standard preclinical model for assessing the reinforcing properties and abuse liability of drugs.[12] In this paradigm, animals learn to perform an operant response (e.g., lever press) to receive an intravenous infusion of a drug.

IVSA Workflow surgery Intravenous Catheter Implantation recovery Post-operative Recovery (≥ 7 days) surgery->recovery training Operant Training (e.g., food reinforcement) recovery->training acquisition Drug Self-Administration Acquisition (e.g., FR1 schedule) training->acquisition dose_response Dose-Response Evaluation acquisition->dose_response pr_schedule Progressive-Ratio Schedule (motivation to self-administer) dose_response->pr_schedule analysis Data Analysis pr_schedule->analysis

Workflow for the intravenous self-administration assay.

Materials:

  • Animals: Male Sprague-Dawley rats.[13]

  • Surgical Equipment: Anesthetics (e.g., isoflurane), sterile surgical instruments, intravenous catheters.[10][14]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump, and a liquid swivel.[12]

  • Test Compound and Vehicle: As described for the locomotor activity assay.

Procedure:

  • Catheter Implantation Surgery:

    • Anesthetize the rat with isoflurane.[10]

    • Surgically implant a chronic indwelling catheter into the right jugular vein.[10][14]

    • The external part of the catheter is passed subcutaneously to exit on the animal's back and is protected by a vascular access port.[10]

    • Provide post-operative care, including analgesics and antibiotics.[1]

    • Allow a recovery period of at least 7 days. During this time, flush the catheters daily with heparinized saline to maintain patency.[10]

  • Acquisition of Self-Administration:

    • Animals are often pre-trained to lever press for a food reward to facilitate the acquisition of drug self-administration.[10]

    • For drug self-administration, place the rat in the operant chamber and connect the catheter to the infusion pump via a tether and liquid swivel.[12]

    • Responding on the "active" lever results in the delivery of a drug infusion, often paired with a cue light or tone. Responding on the "inactive" lever has no programmed consequences.[12]

    • Initially, a fixed-ratio 1 (FR1) schedule of reinforcement is used, where each active lever press results in a single infusion.[13]

    • Sessions are typically 2 hours in duration, conducted daily.[15]

  • Dose-Response and Progressive-Ratio Schedules:

    • Once stable responding is established, a dose-response curve can be generated by varying the dose of the cathinone per infusion.[13]

    • To assess the motivation to self-administer the drug, a progressive-ratio (PR) schedule can be implemented. In a PR schedule, the number of responses required to receive an infusion increases progressively until the animal ceases to respond (the "breakpoint").[16] A higher breakpoint indicates a greater reinforcing efficacy of the drug.

Data Presentation:

Cathinone AnalogAnimal ModelReinforcing Doses (mg/kg/infusion)Reference
α-PVPRats0.012, 0.025[13]
4-MECRats0.8[13]
4-MePPPRats0.1, 0.2[13]
4MMCRats0.5[17]
Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environmental context.[18] An animal's preference for the drug-paired environment is taken as a measure of the drug's rewarding effects.

CPP Workflow pre_test Pre-Test (Baseline) (assess initial preference) conditioning Conditioning Phase (drug-context pairing) pre_test->conditioning post_test Post-Test (assess preference change) conditioning->post_test analysis Data Analysis (time spent in each compartment) post_test->analysis

Workflow for the conditioned place preference assay.

Materials:

  • Animals: Male Sprague-Dawley rats or mice.[19][20]

  • Apparatus: A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.[18]

  • Test Compound and Vehicle: As described previously.

Procedure:

  • Pre-Test (Baseline): On the first day, place the animal in the central compartment and allow it to freely explore all three compartments for a set period (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.[20]

  • Conditioning Phase: This phase typically lasts for several days.

    • On "drug" days, administer the synthetic cathinone and confine the animal to one of the outer compartments for a specific duration (e.g., 30 minutes).[20]

    • On "vehicle" days, administer the vehicle and confine the animal to the opposite outer compartment for the same duration.[20]

    • The drug and vehicle pairings are counterbalanced across animals.

  • Post-Test: After the conditioning phase, place the animal in the central compartment (drug-free state) and allow it to freely explore all three compartments. Record the time spent in each compartment.[18]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-test compared to the pre-test indicates a conditioned place preference, suggesting the drug has rewarding properties.[18]

Data Presentation:

Cathinone AnalogAnimal ModelDoses Showing CPP (mg/kg)Reference
CathinoneRats0.4, 0.8, 1.6[19]
MephedroneRodentsRewarding effects observed[4]
Intracranial Self-Stimulation (ICSS)

ICSS is a sensitive behavioral paradigm for assessing the effects of drugs on brain reward function.[21][22] Animals are trained to perform an operant response to receive direct electrical stimulation of brain reward pathways. Drugs that enhance reward function lower the threshold for ICSS.

ICSS Workflow surgery Electrode Implantation (e.g., MFB) recovery Post-operative Recovery surgery->recovery training ICSS Training recovery->training baseline Establish Stable Baseline Responding training->baseline drug_testing Drug Administration and Testing baseline->drug_testing analysis Data Analysis (e.g., curve-shift analysis) drug_testing->analysis

Workflow for the intracranial self-stimulation assay.

Materials:

  • Animals: Male Sprague-Dawley rats.[23]

  • Surgical Equipment: Stereotaxic apparatus, stimulating electrodes.

  • Apparatus: Operant chambers equipped for ICSS.

  • Test Compound and Vehicle: As described previously.

Procedure:

  • Electrode Implantation: Surgically implant a stimulating electrode into a brain reward region, typically the medial forebrain bundle (MFB).[21][24]

  • Training: Train the animals to respond (e.g., press a lever) to receive electrical brain stimulation.

  • Baseline Determination: Establish a stable baseline of responding across a range of stimulation frequencies or intensities.[23]

  • Drug Testing: Administer the test compound or vehicle and measure changes in the rate of responding for brain stimulation.

  • Data Analysis: Rewarding drugs typically produce a leftward and/or upward shift in the frequency-rate function, indicating an enhancement of the rewarding effects of the stimulation.[23][24]

Data Presentation:

Cathinone AnalogAnimal ModelEffect on ICSSDoses Tested (mg/kg)Reference
MethcathinoneRatsFacilitationNot specified[23]
MephedroneRatsMixed facilitation and depressionNot specified[23]
α-PHPRatsFacilitation1.0, 3.2[25]

Neurochemical Analysis

In-Vivo Microdialysis

In-vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[2][5] It is commonly used to determine how cathinones alter dopamine, serotonin, and norepinephrine levels in brain areas like the nucleus accumbens.

Microdialysis Workflow surgery Guide Cannula Implantation recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion equilibration Equilibration Period (1-2 hours) probe_insertion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin post_drug_samples Post-drug Sample Collection drug_admin->post_drug_samples analysis Sample Analysis (HPLC-ECD) post_drug_samples->analysis

Workflow for in-vivo microdialysis.

Materials:

  • Animals: Male Sprague-Dawley rats.[2]

  • Surgical Equipment: Stereotaxic apparatus, guide cannulae.[2][26]

  • Microdialysis Equipment: Microdialysis probes, syringe pump, fraction collector.[2]

  • Analytical Equipment: High-performance liquid chromatography with electrochemical detection (HPLC-ECD).[3]

  • Reagents: Artificial cerebrospinal fluid (aCSF).[26]

Procedure:

  • Guide Cannula Implantation:

    • Anesthetize the rat and place it in a stereotaxic apparatus.[2]

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).[2]

    • Secure the cannula with dental cement and allow the animal to recover for 5-7 days.[2]

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.[2]

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[26]

    • Allow a 1-2 hour equilibration period.[26]

    • Collect several baseline dialysate samples (e.g., every 20 minutes).[2]

    • Administer the synthetic cathinone or vehicle.

    • Continue collecting dialysate samples for several hours post-injection.[2]

  • Sample Analysis:

    • Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.[2][3]

    • Data are typically expressed as a percentage of the baseline neurotransmitter concentration.[2]

Data Presentation:

Cathinone AnalogAnimal ModelBrain RegionNeurotransmitter ChangeReference
MephedroneRatsNucleus AccumbensIncreased Dopamine[4]
MephedroneRatsFrontal CortexIncreased Serotonin[4]
Methcathinone & AnalogsRatsNucleus AccumbensDose-dependent increase in Dopamine and/or Serotonin[14]

Conclusion

The in-vivo rodent models described in these application notes provide a robust framework for the preclinical evaluation of synthetic cathinones. By employing a combination of behavioral and neurochemical techniques, researchers can comprehensively characterize the psychoactive effects, abuse liability, and underlying neurobiological mechanisms of these novel psychoactive substances. This information is critical for informing public health policies, developing diagnostic tools, and identifying potential therapeutic strategies for cathinone addiction. Careful experimental design and adherence to detailed protocols are essential for generating reliable and reproducible data in this rapidly evolving field of research.

References

Application Notes and Protocols for Conditioned Place Preference Induced by 3-Methylmethcathinone (3-MMC) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing a conditioned place preference (CPP) to 3-methylmethcathinone (3-MMC) in rats, a key preclinical model for assessing the rewarding and addictive potential of this synthetic cathinone. The information is compiled from established research to ensure robust and reproducible experimental outcomes.

Introduction

3-Methylmethcathinone (3-MMC) is a psychoactive substance of the synthetic cathinone class, known for its stimulant and empathogenic effects. Understanding its abuse liability is crucial for public health and the development of potential therapeutic interventions for substance use disorders. The conditioned place preference (CPP) paradigm is a standard behavioral model used to evaluate the rewarding properties of drugs. In this assay, the association of a specific environment with the effects of a drug can lead to a preference for that environment, indicating the drug's rewarding potential.

Core Principles

The CPP protocol involves three main phases:

  • Pre-Conditioning (Baseline Preference): The animal's initial preference for one of two distinct compartments is determined.

  • Conditioning: The animal is repeatedly confined to one compartment after receiving the drug (3-MMC) and to the other compartment after receiving a control substance (e.g., saline).

  • Post-Conditioning (Preference Test): The animal is allowed to freely explore both compartments, and the time spent in each is measured to determine if a preference for the drug-paired compartment has developed. An increase in time spent in the drug-paired compartment signifies a conditioned place preference.

Data Presentation

The following tables summarize the key quantitative data derived from a representative study by Chen et al. (2022) on 3-MMC-induced CPP in rats.[1][2][3]

Table 1: Animal and Housing Specifications

ParameterSpecification
SpeciesRat
StrainSprague-Dawley
SexMale
Weight280-300 g
HousingGroup-housed (4 per cage)
Light/Dark Cycle12-hour/12-hour
Food and WaterAd libitum
Acclimation PeriodAt least 7 days before experiments

Table 2: 3-MMC Conditioned Place Preference Parameters

ParameterSpecification
Drug 3-Methylmethcathinone (3-MMC)
Vehicle Saline
Dosages (3-MMC) 1, 3, and 10 mg/kg
Route of Administration Intraperitoneal (i.p.) injection
Apparatus Three-chamber CPP box
Pre-Conditioning Phase Day 1: 15-minute session, free access to all chambers
Conditioning Phase 8 days (alternating drug and vehicle pairings)
Post-Conditioning Test Day 9: 15-minute session, free access to all chambers

Table 3: Summary of Key Findings

3-MMC Dose (mg/kg)Outcome
1No significant conditioned place preference
3Significant conditioned place preference observed[1][3]
10Significant conditioned place preference observed[1][3]

Experimental Protocols

This section provides a detailed methodology for conducting a 3-MMC CPP experiment in rats, based on the protocol described by Chen et al. (2022).[1][3]

Materials
  • 3-Methylmethcathinone (3-MMC) hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Conditioned Place Preference (CPP) apparatus: A three-chamber box with two larger conditioning chambers distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral central chamber.

  • Animal scale

  • Syringes and needles for intraperitoneal injections

  • Video tracking software for automated recording of animal position and time spent in each chamber.

Procedure

Phase 1: Pre-Conditioning (Day 1)

  • Handle the rats for several days prior to the experiment to acclimate them to the researcher.

  • On the pre-conditioning day, place each rat in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes.

  • Record the time spent in each of the two larger chambers to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.

Phase 2: Conditioning (Days 2-9)

This phase consists of eight days of conditioning sessions.

  • On drug conditioning days (e.g., days 2, 4, 6, 8), administer 3-MMC (at the desired dose: 1, 3, or 10 mg/kg, i.p.) to the rats.

  • Immediately after the injection, confine the rat to one of the conditioning chambers for a set duration (e.g., 45 minutes). For an unbiased design, the drug is paired with the initially non-preferred chamber for half of the animals and with the preferred chamber for the other half.

  • On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer an equivalent volume of saline (i.p.) to the same rats.

  • Immediately after the injection, confine the rat to the opposite conditioning chamber (the one not paired with the drug) for the same duration as the drug conditioning sessions.

Phase 3: Post-Conditioning Test (Day 10)

  • On the test day, place each rat in the central chamber of the CPP apparatus with free access to all chambers, in a drug-free state.

  • Record the time spent in each of the two larger chambers for 15 minutes using the video tracking software.

  • Data Analysis: The primary measure is the CPP score, calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase. A positive score indicates a preference for the drug-paired environment. Statistical analysis (e.g., t-test or ANOVA) is used to compare the CPP scores between the different dose groups and a control group that received saline on all conditioning days.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the 3-MMC conditioned place preference protocol.

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning cluster_analysis Phase 4: Data Analysis pre_test Day 1: Baseline Preference Test (15 min free exploration) cond_drug Days 2, 4, 6, 8: 3-MMC Injection (i.p.) + Confinement to Drug-Paired Chamber pre_test->cond_drug Biased or Unbiased Assignment cond_saline Days 3, 5, 7, 9: Saline Injection (i.p.) + Confinement to Saline-Paired Chamber post_test Day 10: Preference Test (15 min free exploration, drug-free) cond_saline->post_test analysis Calculate CPP Score: (Time in drug-paired chamber post-test) - (Time in drug-paired chamber pre-test) post_test->analysis

Conditioned Place Preference Experimental Workflow
Signaling Pathway for 3-MMC-Induced Reward

The rewarding effects of 3-MMC are primarily mediated by its interaction with monoamine transporters in the brain's mesolimbic reward pathway. The following diagram illustrates the proposed signaling cascade.

MMC_Reward_Pathway cluster_presynaptic Presynaptic Neuron (VTA) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (NAc) DA_vesicle Dopamine Vesicles DA_synapse DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA_vesicle Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding signaling Intracellular Signaling (e.g., cAMP pathway) DA_receptor->signaling c_fos c-Fos Expression (Neuronal Activation) signaling->c_fos reward Rewarding Effect (Place Preference) c_fos->reward MMC 3-MMC MMC->DAT Blocks Reuptake & Promotes Release

Proposed Signaling Pathway for 3-MMC Reward

Description of Signaling Pathway: 3-MMC acts as a releasing agent and reuptake inhibitor at the dopamine transporter (DAT) on presynaptic neurons originating in the ventral tegmental area (VTA).[4] This leads to a significant increase in the concentration of dopamine in the synaptic cleft of the nucleus accumbens (NAc).[5] The elevated synaptic dopamine results in enhanced stimulation of postsynaptic dopamine receptors, triggering intracellular signaling cascades that lead to neuronal activation, evidenced by increased c-Fos expression.[1] This heightened dopaminergic transmission in the mesolimbic pathway is a key neurobiological substrate for the rewarding effects of 3-MMC, ultimately driving the formation of a conditioned place preference.[4][5]

References

Application Notes and Protocols for 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, also known by synonyms such as Metamfepramone, is a research chemical primarily utilized as a key chiral building block in the synthesis of pharmaceutical compounds.[1][2] Its structural significance lies in its role as a precursor to the centrally acting analgesic, Tapentadol.[3] This document provides detailed application notes and protocols for the use of this compound in a research and drug development context, focusing on its established application in synthetic chemistry. While it belongs to the cathinone class of compounds, which are known for their stimulant properties, the primary and documented research application of this specific molecule is as a synthetic intermediate.[4]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for proper handling, storage, and characterization of the compound in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound[5]
Synonyms Metamfepramone, Dimethylcathinone[6]
CAS Number 197145-37-2 (racemic), 850222-40-1 ((S)-enantiomer)[6][7]
Molecular Formula C₁₃H₁₉NO₂[5]
Molecular Weight 221.29 g/mol [5]
Appearance Colorless oil[7]
Solubility Sparingly soluble in water[2]
Storage Temperature 2-8°C[2]

Primary Research Application: Synthesis of Tapentadol

The principal application of this compound in a research setting is as a crucial intermediate in the multi-step synthesis of Tapentadol. Tapentadol is an analgesic with a dual mechanism of action, functioning as both a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[8] The synthesis of Tapentadol from this intermediate is a key area of research in pharmaceutical development, focusing on optimizing reaction conditions to improve yield and stereoselectivity.

Below is a diagram illustrating the logical relationship of this research chemical as a precursor in the synthesis of Tapentadol.

G A 3-(Dimethylamino)-1-(3-methoxyphenyl) -2-methylpropan-1-one (Research Chemical Intermediate) B Further Synthetic Steps (e.g., Grignard Reaction, Reduction) A->B Precursor C Tapentadol (Active Pharmaceutical Ingredient) B->C Yields

Caption: Synthetic pathway from intermediate to API.

Experimental Protocol: Stereoselective Synthesis of a Tapentadol Precursor

The following is a representative protocol for a synthetic step involving this compound. This protocol is based on established principles of organic synthesis for the production of Tapentadol and its derivatives.

Objective: To perform a stereoselective Grignard reaction using (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one to yield a key tertiary alcohol intermediate of Tapentadol.

Materials:

  • (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

  • Ethyl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

    • Slowly add a small amount of the ethyl bromide solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (indicated by bubbling), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one in anhydrous THF.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of the ketone dropwise via a cannula.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Work-up and Purification:

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product using column chromatography on silica gel to yield the desired tertiary alcohol intermediate.

Expected Outcome: The successful execution of this protocol should yield a diastereomeric mixture of the corresponding tertiary alcohol, a direct precursor to Tapentadol. The stereoselectivity of the reaction will depend on the specific reaction conditions and any chiral auxiliaries used.

Below is a workflow diagram for the described experimental protocol.

G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Work-up and Purification A Initiate reaction of Mg and Ethyl Bromide B Slow addition of remaining Ethyl Bromide A->B C Stir to complete reagent formation B->C F Slowly add Grignard reagent C->F D Dissolve Ketone in anhydrous THF E Cool to 0°C D->E E->F G Monitor with TLC F->G H Quench with NH4Cl G->H I Extract with Diethyl Ether J Wash with Brine I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L

Caption: Experimental workflow for the Grignard reaction.

Potential Biological Activity and Signaling Pathways of the Final Product (Tapentadol)

While this compound is primarily a synthetic intermediate, the final product of its synthetic pathway, Tapentadol, has well-characterized biological activity. Understanding the pharmacology of the target molecule is crucial for researchers working with its precursors.

Tapentadol exerts its analgesic effects through a dual mechanism of action:

  • μ-Opioid Receptor (MOR) Agonism: Tapentadol is an agonist at the MOR, which is a G-protein coupled receptor. Activation of MOR leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive transmission.

  • Norepinephrine Reuptake Inhibition (NRI): Tapentadol also inhibits the reuptake of norepinephrine in the central nervous system. Increased levels of norepinephrine in the synaptic cleft enhance the activity of descending inhibitory pain pathways.

The synergistic action of these two mechanisms provides effective analgesia for both nociceptive and neuropathic pain.

The following diagram illustrates the signaling pathway of Tapentadol.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Tapentadol B Norepinephrine Transporter (NET) A->B Inhibits C μ-Opioid Receptor (MOR) A->C Activates D Reduced Pain Signal Transmission B->D Modulates C->D Inhibits

Caption: Dual mechanism of action of Tapentadol.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable research chemical with a well-defined role as a key intermediate in the synthesis of the analgesic drug Tapentadol. The application notes and protocols provided herein are intended to guide researchers in its use for synthetic purposes within a drug development framework. While the compound itself is not intended for direct biological studies, an understanding of the pharmacological profile of the final product is essential for contextualizing its importance in medicinal chemistry research.

References

Application Notes and Protocols for Neurotransmitter Release Assays with Cathinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic cathinones, often referred to as "bath salts," are a class of psychoactive substances derived from cathinone, the active alkaloid in the khat plant (Catha edulis). These compounds primarily exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] The pharmacological actions of cathinone analogs can be broadly categorized into two main mechanisms: reuptake inhibition and neurotransmitter release.[2]

Substituted cathinones like mephedrone and methylone typically act as transporter substrates, meaning they are taken up into the presynaptic neuron by the transporters and, in turn, trigger the reverse transport or "release" of neurotransmitters from the neuron into the synapse.[3] In contrast, pyrrolidine-containing cathinones like 3,4-methylenedioxypyrovalerone (MDPV) act as potent transporter inhibitors, blocking the reuptake of neurotransmitters from the synapse.[1][2] Understanding the specific mechanism and potency of these analogs at each monoamine transporter is crucial for elucidating their neuropharmacological profiles and abuse liability.

This document provides a detailed protocol for conducting in vitro neurotransmitter release assays to characterize the effects of cathinone analogs. The methodology described utilizes human embryonic kidney 293 (HEK293) cells stably expressing human monoamine transporters (hDAT, hNET, or hSERT), a common and reliable system for such studies.[4][5]

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay Using Stably Transfected HEK293 Cells

This protocol details a superfusion-based assay to measure the release of radiolabeled monoamines from HEK293 cells expressing the respective transporters.

I. Materials and Reagents

  • Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.[6][7]

  • Buffers:

    • Krebs-HEPES Buffer (KHB): Comprising NaCl, KCl, CaCl2, MgSO4, HEPES, and glucose, adjusted to pH 7.4.

  • Radiolabeled Neurotransmitters:

    • [³H]dopamine (or [³H]MPP⁺ for DAT assays)

    • [³H]norepinephrine (for NET assays)

    • [³H]serotonin (5-HT) (for SERT assays)

  • Test Compounds: Cathinone analogs dissolved in an appropriate vehicle (e.g., water or DMSO).

  • Reagents for Stopping Reaction: Scintillation fluid.

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Multi-channel superfusion system

    • Scintillation counter

    • 96-well plates for sample collection

II. Cell Culture and Plating

  • Culture the HEK293-hDAT, HEK293-hNET, and HEK293-hSERT cell lines in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[7]

  • Passage the cells when they reach 80-90% confluency.[6]

  • The day before the assay, seed the cells onto poly-D-lysine-coated 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.

III. Neurotransmitter Release Assay (Superfusion Method)

  • Loading with Radiolabeled Neurotransmitter:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 1 mL of warm KHB.

    • Add 500 µL of KHB containing the appropriate [³H]-labeled neurotransmitter (e.g., 20 nM final concentration) to each well.[4]

    • Incubate for 30-60 minutes at 37°C to allow for uptake of the radiotracer.

  • Superfusion and Sample Collection:

    • Following incubation, wash the cells three times with 1 mL of warm KHB to remove excess unincorporated radiotracer.

    • Transfer the cell-containing filter plates or coverslips to a superfusion apparatus.

    • Begin perfusion with warm, oxygenated KHB at a constant flow rate (e.g., 0.5-1.0 mL/min).[4]

    • Collect baseline fractions (e.g., five 1-minute fractions) into 96-well plates to establish a stable baseline of spontaneous release.

    • After the baseline collection, switch to KHB containing the desired concentration of the cathinone analog.

    • Continue collecting fractions for a set period (e.g., 10-20 minutes) to measure drug-induced release.

    • Following the drug exposure period, switch back to KHB alone for a washout period and collect several more fractions.

  • Quantification:

    • At the end of the experiment, lyse the cells in the wells with a lysis buffer (e.g., 1% SDS) to determine the total amount of radioactivity remaining in the cells.

    • Add scintillation fluid to all collected fractions and the cell lysates.

    • Quantify the amount of radioactivity in each sample using a liquid scintillation counter.

IV. Data Analysis

  • Express the amount of radioactivity in each fraction as a percentage of the total radioactivity in the cells at the start of that collection period.

  • Drug-induced release is quantified by calculating the area under the curve (AUC) for the peak of release above the spontaneous baseline.

  • Generate concentration-response curves by plotting the percentage of release against the logarithm of the cathinone analog concentration.

  • Calculate the EC₅₀ (the concentration of drug that elicits 50% of the maximal response) and Eₘₐₓ (maximal efficacy) values using non-linear regression analysis.

Data Presentation

The following table summarizes the potency (EC₅₀ values) of various cathinone analogs at inducing the release of dopamine, norepinephrine, and serotonin. Lower EC₅₀ values indicate higher potency.

CompoundDAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)SERT Release EC₅₀ (nM)DAT/SERT Selectivity Ratio (SERT EC₅₀ / DAT EC₅₀)Reference
Cathinone 83.1Potent>10,000>120[8]
Methcathinone 49.9Potent4,27085.6[8]
Mephedrone (4-MMC) 97.9 (as 2-CH₃ analog)Potent347 (as 2-CH₃ analog)3.5[8]
Methylone ----
3-Cl-Methcathinone 46.8Potent4108.8[8]
3-F-Methcathinone 50.1Potent1,46029.1[8]
3-CF₃-Methcathinone 1,320Potent2970.2[8]
MDPV Acts as inhibitorActs as inhibitorActs as inhibitorN/A (Inhibitor)[1][3]

Note: Data for some compounds may be from analogs or derived from various studies with differing experimental conditions. Direct comparison should be made with caution. MDPV is listed to contrast its mechanism as a reuptake inhibitor rather than a releaser.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture HEK293 cells expressing hDAT, hNET, or hSERT B Seed cells onto poly-D-lysine coated plates A->B C Load cells with [3H]Neurotransmitter (e.g., [3H]DA) B->C D Wash to remove excess radiotracer C->D E Begin superfusion with buffer (Establish Baseline) D->E F Switch to buffer containing Cathinone Analog E->F G Collect fractions throughout superfusion F->G H Washout with buffer I Lyse cells to determine remaining radioactivity G->I J Quantify radioactivity in fractions and lysate (Scintillation Counting) I->J K Calculate % Release vs. Time J->K L Generate Dose-Response Curves (Calculate EC50 & Emax) K->L

Caption: Workflow for the in vitro neurotransmitter release assay.

Mechanism of Action at the Synapse

G Cathinone Analog Mechanisms at the Dopamine Transporter (DAT) cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles da_pool Cytosolic Dopamine (DA) vesicle->da_pool Normal Leak dat_releaser DAT dat_releaser->da_pool 2. Disrupts vesicular stability (indirect) da_synapse_rel DA dat_releaser->da_synapse_rel dat_inhibitor DAT da_synapse_inh DA dat_inhibitor->da_synapse_inh da_pool->dat_releaser 3. Reverse Transport (Release) da_pool->dat_inhibitor Reuptake Blocked releaser Releaser (e.g., Mephedrone) releaser->dat_releaser 1. Enters cell via DAT inhibitor Inhibitor (e.g., MDPV) inhibitor->dat_inhibitor 1. Blocks DAT receptor Dopamine Receptors da_synapse_rel->receptor Signal da_synapse_inh->receptor Signal

References

Application Notes and Protocols for Behavioral Pharmacology Assays of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and compiled data for a battery of behavioral pharmacology assays relevant to the preclinical assessment of novel psychoactive substances (NPS). The included assays are essential for characterizing the potential psychological, stimulant, rewarding, and motor-impairing effects of these compounds.

Locomotor Activity Assay

Application: The locomotor activity assay is a fundamental test to assess the stimulant or depressant effects of NPS on spontaneous motor activity. Changes in locomotor activity can indicate a substance's potential for abuse and its general effects on the central nervous system.[1][2]

Experimental Protocol

1.1. Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm for rats; 20 x 20 x 20 cm for mice) made of a non-porous material for easy cleaning.

  • The arena is equipped with a grid of infrared beams or an overhead video camera coupled with tracking software to automatically record the animal's movements.[1][3][4]

1.2. Subjects:

  • Male or female adult rodents (e.g., Sprague-Dawley rats, C57BL/6 mice). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

1.3. Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. To reduce novelty-induced hyperactivity, animals can be habituated to the test arena for a 30-60 minute session on the day prior to testing.[1]

  • Drug Administration: Administer the NPS or vehicle control via the intended route (e.g., intraperitoneal, oral, subcutaneous).

  • Testing: Immediately after administration, place the animal in the center of the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).

  • Data Analysis: The primary dependent measure is the total distance traveled (in cm). Other measures include the number of horizontal beam breaks, rearing frequency (vertical beam breaks), and time spent in the center versus the periphery of the arena. Data is typically analyzed using a one-way or two-way ANOVA, followed by post-hoc tests to compare different dose groups to the vehicle control.

1.4. Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimation (60 min) admin Drug Administration animal_prep->admin drug_prep NPS/Vehicle Preparation drug_prep->admin placement Place Animal in Open Field Arena admin->placement recording Record Locomotor Activity (60-120 min) placement->recording data_extraction Extract Data (Distance, Rears, etc.) recording->data_extraction stats Statistical Analysis (ANOVA) data_extraction->stats

Workflow for the locomotor activity assay.
Quantitative Data Summary

NPS ClassCompoundSpeciesDose Range (mg/kg)Effect on Locomotor ActivityReference
Synthetic Cathinones MephedroneRat1 - 10Dose-dependent increase[1]
MDPVRat0.1 - 3.0Dose-dependent increase[5]
α-PVPMouse1 - 10Dose-dependent increase[6]
Synthetic Cannabinoids JWH-018Mouse0.3 - 3.0Dose-dependent decrease[7]
WIN55,212-2Rat0.1 - 1.0Dose-dependent decrease[8]

Conditioned Place Preference (CPP)

Application: CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of an NPS. An animal's preference for an environment previously paired with the substance suggests rewarding effects and abuse potential.[9][10][11]

Experimental Protocol

2.1. Apparatus:

  • A two- or three-compartment CPP apparatus. The compartments are distinct in their visual (e.g., wall color/pattern) and tactile (e.g., floor texture) cues. A central, neutral compartment may be included in a three-compartment setup.[9][10]

2.2. Subjects:

  • Male or female adult rodents.

2.3. Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to establish baseline preference. An unbiased design assigns drug pairing to compartments randomly, while a biased design pairs the drug with the initially non-preferred compartment.[10]

  • Conditioning: This phase typically lasts for 6-8 days. On alternating days, administer the NPS and confine the animal to one compartment, and administer the vehicle and confine it to the other compartment. The duration of confinement is typically 30-45 minutes.[10][12]

  • Post-Conditioning (Preference Test): On the day after the last conditioning session, place the animal in the central compartment (drug-free state) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment.

  • Data Analysis: The primary measure is the change in time spent in the drug-paired compartment from pre-conditioning to post-conditioning. A significant increase indicates a conditioned place preference. Data are typically analyzed using a paired t-test or two-way ANOVA.[11]

2.4. Experimental Workflow:

G cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning cluster_analysis Data Analysis pre_test Baseline Preference Test (Day 1) drug_day NPS Injection & Confinement to Paired Side pre_test->drug_day vehicle_day Vehicle Injection & Confinement to Unpaired Side pre_test->vehicle_day alternating Alternate for 6-8 Days post_test Preference Test (Drug-Free) time_comparison Compare Time in Paired Compartment post_test->time_comparison stats Statistical Analysis (t-test/ANOVA) time_comparison->stats

Workflow for the Conditioned Place Preference assay.
Quantitative Data Summary

NPS ClassCompoundSpeciesDose (mg/kg)Change in Time in Drug-Paired Side (s)Reference
Synthetic Cathinones NaphyroneRat5.0Significant Increase[8]
α-PBTMouse10.0Significant Increase[13]
Synthetic Cannabinoids JWH-018Mouse0.3Place Aversion[14]
CP 55,940Rat0.025Place Preference[14]

Drug Discrimination Assay

Application: This assay assesses the subjective effects of an NPS by determining if it can substitute for a known drug of abuse. It is highly predictive of a drug's abuse liability and provides insights into its pharmacological mechanism of action.[6][15][16][17]

Experimental Protocol

3.1. Apparatus:

  • Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).

3.2. Subjects:

  • Rats or mice, often food-restricted to motivate responding for food reinforcement.

3.3. Procedure:

  • Training: Animals are trained to press one lever after administration of a known drug (e.g., cocaine, morphine) and the other lever after administration of vehicle (e.g., saline). Correct lever presses are reinforced with a food pellet on a fixed-ratio schedule (e.g., FR10, meaning 10 presses for a reward). Training continues until a high level of accuracy (e.g., >80% correct responding) is achieved.[6][16]

  • Testing (Substitution): Once the discrimination is learned, test sessions are conducted. Animals are administered a dose of the NPS, and the percentage of responses on the drug-appropriate lever is measured. Full substitution occurs if the animal predominantly presses the drug-associated lever (e.g., >80% of responses).

  • Data Analysis: The primary dependent variables are the percentage of drug-appropriate responding and the response rate. ED50 values (the dose that produces 50% drug-appropriate responding) are often calculated to compare the potencies of different NPS.

3.4. Experimental Workflow:

G cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis train_drug Administer Training Drug Reinforce Drug Lever criterion Train to >80% Accuracy train_drug->criterion train_vehicle Administer Vehicle Reinforce Vehicle Lever train_vehicle->criterion admin_nps Administer NPS criterion->admin_nps measure_response Measure % Drug Lever Responding admin_nps->measure_response calc_ed50 Calculate ED50 measure_response->calc_ed50 compare_potency Compare Potency to Training Drug calc_ed50->compare_potency

Workflow for the Drug Discrimination assay.
Quantitative Data Summary

Training DrugNPS CompoundSpeciesED50 (mg/kg) for SubstitutionReference
Morphine Acetyl FentanylRat0.0032[16]
Butyryl FentanylRat0.0018[16]
AH-7921Rat0.43[16]
Cocaine α-PHPRat5.0[6]
EthyloneRat10.0[6]
Nicotine VareniclineRat0.30[18]

Signaling Pathways of Major NPS Classes

Cannabinoid Receptor 1 (CB1) Signaling

Synthetic cannabinoids are potent agonists at the CB1 receptor, a Gi/o-coupled GPCR. Activation of CB1 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. CB1 receptor activation also modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Furthermore, CB1 receptor stimulation can activate mitogen-activated protein kinase (MAPK) pathways.[15][19][20][21]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_channel Ca++ Channel GIRK GIRK Channel Gi_o->AC Gi_o->Ca_channel Gi_o->GIRK MAPK MAPK Pathway Gi_o->MAPK PKA PKA cAMP->PKA NPS Synthetic Cannabinoid NPS->CB1

Simplified CB1 receptor signaling pathway.
Dopamine D2 Receptor Signaling

Many stimulant NPS, such as synthetic cathinones, act on the dopamine system. The dopamine D2 receptor is a Gi/o-coupled GPCR that inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity. D2 receptor activation also leads to the activation of GIRK channels and inhibition of voltage-gated calcium channels. Furthermore, D2 receptors can signal through β-arrestin pathways, which can modulate the activity of Akt and GSK-3.[7][22][23][24][25]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor Gi_o Gi/o Protein D2R->Gi_o beta_arrestin β-Arrestin D2R->beta_arrestin AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi_o->AC PKA PKA cAMP->PKA Akt_GSK3 Akt/GSK-3 Pathway beta_arrestin->Akt_GSK3 NPS Stimulant NPS NPS->D2R

Simplified Dopamine D2 receptor signaling.
Serotonin 5-HT2A Receptor Signaling

Novel psychedelic substances primarily act as agonists at the serotonin 5-HT2A receptor, a Gq/11-coupled GPCR.[14][17][26][27][28] Activation of this receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[14][26][27]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2A 5-HT2A Receptor Gq_11 Gq/11 Protein HT2A->Gq_11 PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Gq_11->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca++ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC NPS Psychedelic NPS NPS->HT2A

Simplified 5-HT2A receptor signaling pathway.

References

Application Notes and Protocols for Studying the Neurotoxicity of Synthetic Cathinones Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cathinones, often illicitly sold as "bath salts," represent a large and evolving class of new psychoactive substances (NPS). Their abuse is a significant public health concern due to their potent psychostimulant effects and potential for severe neurotoxicity.[1][2] Understanding the cellular and molecular mechanisms underlying synthetic cathinone-induced neuronal damage is crucial for developing effective diagnostic and therapeutic strategies. In vitro cell culture models provide a powerful and controlled environment to investigate these neurotoxic effects, offering a platform for mechanistic studies and initial drug safety screening.[3][4]

These application notes provide a comprehensive overview of various cell culture models and detailed protocols for key experiments to assess the neurotoxicity of synthetic cathinones. The focus is on established cell lines, primary neuronal cultures, and advanced 3D models, with a detailed exploration of experimental methodologies to measure cell viability, oxidative stress, apoptosis, and neuronal function.

Cell Culture Models for Neurotoxicity Assessment

The choice of cell model is critical for the relevance and translatability of in vitro neurotoxicity studies. A range of models, from simple immortalized cell lines to complex 3D organoids, are available, each with its own advantages and limitations.

1. Immortalized Neuronal Cell Lines:

  • SH-SY5Y Human Neuroblastoma Cells: This is one of the most commonly used cell lines in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype with dopaminergic characteristics.[5][6] SH-SY5Y cells are amenable to high-throughput screening and are well-characterized for various neurotoxicity endpoints.[7]

  • PC12 Rat Pheochromocytoma Cells: These cells, upon treatment with nerve growth factor (NGF), differentiate into cells with features of sympathetic neurons, including the extension of neurites.[8][9] This makes them a valuable model for studying effects on neuronal differentiation and neurite outgrowth.[10]

2. Primary Neuronal Cultures:

Primary cultures are derived directly from the nervous tissue of embryonic or neonatal rodents.[11] They represent a more physiologically relevant model compared to immortalized cell lines as they retain many of the characteristics of neurons in vivo. Cultures can be prepared from specific brain regions, such as the cortex, hippocampus, or striatum, allowing for the investigation of region-specific neurotoxicity.

3. Advanced 3D Cell Culture Models:

  • Neurospheroids: These are self-assembled 3D aggregates of neural stem cells or neuronal cell lines. They provide a more complex microenvironment that mimics aspects of native brain tissue, including cell-cell interactions and nutrient/oxygen gradients.

  • Brain Organoids: Derived from human pluripotent stem cells (hPSCs), brain organoids are three-dimensional structures that recapitulate key features of the developing human brain, including cellular diversity and organization.[3][12][13] They offer a highly relevant human-based model for developmental neurotoxicity testing.[5]

Data Presentation: Quantitative Analysis of Synthetic Cathinone Neurotoxicity

The following tables summarize quantitative data from various in vitro studies on the neurotoxic effects of prominent synthetic cathinones.

Table 1: Cytotoxicity of Synthetic Cathinones in SH-SY5Y Cells (24-hour exposure)

Synthetic CathinoneAssayEC50 / LC50 (mM)Reference
ButyloneTrypan Blue6.39[5]
PentyloneTrypan Blue4.44[5]
MDPVTrypan Blue3.61[5]
MethyloneMTT> 2.5[14]
MDPVMTT~1.5[14]
Dihydro-3-CBCMTT0.24[13]
Dihydro-4-CBCMTT0.28[13]

Table 2: Inhibition of Monoamine Transporters by Synthetic Cathinones

Synthetic CathinoneTransporterIC50 (nM)Reference
MDPVhDAT34[1]
MDPVhSERTWeak inhibitor[1]
MephedronehDAT54.31 (racemic)[2]
MephedronehSERT83.28 (racemic)[2]
MethylonehDAT--
MethylonehSERT--
α-PVPhDAT20 (S-enantiomer)[15]
α-PVPhSERT207,000 (S-enantiomer)[15]

Table 3: Biomarkers of Synthetic Cathinone-Induced Neurotoxicity in SH-SY5Y Cells (24-hour exposure)

Synthetic CathinoneBiomarkerDose% Change vs. ControlReference
ButyloneIntracellular ROSEC15~200% increase[5]
PentyloneIntracellular ROSEC15~200% increase[5]
MDPVIntracellular ROSEC15~200% increase[5]
ButyloneIntracellular ATPEC15~76.5% decrease[5]
PentyloneIntracellular ATPEC15~84.2% decrease[5]
MDPVIntracellular ATPEC15~77% decrease[5]
ButyloneIntracellular Ca2+EC15~292% increase[5]
PentyloneIntracellular Ca2+EC15~350% increase[5]
MDPVIntracellular Ca2+EC15~543% increase[5]
ButyloneCaspase-3/7 ActivityEC15~392% increase[5]
PentyloneCaspase-3/7 ActivityEC15~372% increase[5]
MDPVCaspase-3/7 ActivityEC15~253% increase[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthetic cathinone stock solutions (dissolved in a suitable solvent, e.g., DMSO or water)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthetic cathinones in complete culture medium.

  • Remove the old medium from the cells and replace it with 100 µL of medium containing various concentrations of the synthetic cathinones. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Cytotoxicity Assessment using LDH Assay

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells with compromised membrane integrity into the culture medium.

Materials:

  • SH-SY5Y cells or primary neurons

  • Complete culture medium

  • Synthetic cathinone stock solutions

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed and treat the cells with synthetic cathinones as described in the MTT assay protocol (Steps 1-4).

  • Prepare control wells:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

    • Background Control: Culture medium without cells.

  • After the 24-hour treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution (from the kit) to each well.

  • Read the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the background.

Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay

Principle: This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • Synthetic cathinone stock solutions

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Seed and treat the cells with synthetic cathinones in a 96-well white-walled plate as described in the MTT assay protocol (Steps 1-4).

  • After the 24-hour treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle control.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[16]

Materials:

  • SH-SY5Y cells

  • Serum-free culture medium

  • Synthetic cathinone stock solutions

  • DCFH-DA stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add 100 µL of medium containing the desired concentrations of synthetic cathinones to the wells.

  • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) at different time points (e.g., 0, 1, 2, 4, 6, 24 hours) using a fluorescence microplate reader.[5][17]

Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

Principle: The cationic dye JC-1 exists as a monomer in the cytoplasm (green fluorescence) and accumulates as aggregates in healthy mitochondria with high membrane potential (red fluorescence). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, an early marker of apoptosis.[7]

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • Synthetic cathinone stock solutions

  • JC-1 staining solution (from a commercially available kit)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed and treat cells with synthetic cathinones as described in the MTT assay protocol (Steps 1-4). Include a positive control group treated with CCCP (e.g., 50 µM for 5-10 minutes).

  • After the treatment period, remove the medium and wash the cells once with warm PBS.

  • Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in culture medium).

  • Add 100 µL of the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Remove the staining solution and wash the cells twice with assay buffer (provided in the kit) or PBS.

  • Add 100 µL of assay buffer or PBS to each well.

  • Measure the fluorescence intensity for both green (Excitation: ~485 nm, Emission: ~530 nm) and red (Excitation: ~550 nm, Emission: ~600 nm) fluorescence.

  • Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Synthetic Cathinone Exposure cluster_1 Monoamine Transporter Interaction cluster_2 Cellular Stress & Dysfunction cluster_3 Apoptotic Cascade SC Synthetic Cathinones (e.g., Mephedrone, MDPV) DAT Dopamine Transporter (DAT) SC->DAT Inhibition/Reverse Transport SERT Serotonin Transporter (SERT) SC->SERT Inhibition/Reverse Transport NET Norepinephrine Transporter (NET) SC->NET Inhibition/Reverse Transport ROS ↑ Reactive Oxygen Species (ROS) DAT->ROS ↑ Monoamine Levels Oxidative Metabolism SERT->ROS ↑ Monoamine Levels Oxidative Metabolism NET->ROS ↑ Monoamine Levels Oxidative Metabolism Mito Mitochondrial Dysfunction (↓ ΔΨm, ↓ ATP) ROS->Mito Oxidative Damage Mito->ROS Further ROS Production Ca ↑ Intracellular Ca2+ Mito->Ca Impaired Buffering Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Ca->Mito Mitochondrial Overload Casp37 Caspase-3/7 Activation Casp9->Casp37 Activation Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Execution

Caption: Generalized signaling pathway of synthetic cathinone-induced neurotoxicity.

G cluster_setup Experimental Setup cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (SH-SY5Y, Primary Neurons, etc.) treatment Treatment with Synthetic Cathinones (Dose-Response) cell_culture->treatment viability Cell Viability/Cytotoxicity (MTT, LDH) treatment->viability oxidative_stress Oxidative Stress (ROS, ΔΨm) treatment->oxidative_stress apoptosis Apoptosis (Caspase Activity) treatment->apoptosis function NeuronalFunction (Neurite Outgrowth, Ca2+ Imaging) treatment->function data_quant Quantitative Data Analysis (IC50/EC50, Fold Change) viability->data_quant oxidative_stress->data_quant apoptosis->data_quant function->data_quant pathway Signaling Pathway Elucidation data_quant->pathway

Caption: General experimental workflow for assessing synthetic cathinone neurotoxicity.

Conclusion

The use of in vitro cell culture models is indispensable for elucidating the mechanisms of synthetic cathinone-induced neurotoxicity. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust experiments to evaluate the neurotoxic potential of this diverse class of psychoactive substances. A multi-assay approach, combining endpoints for cell viability, oxidative stress, and apoptosis, is recommended for a comprehensive assessment. Furthermore, the integration of advanced models such as 3D cultures and brain organoids will enhance the human relevance and predictive value of in vitro neurotoxicity testing for synthetic cathinones.

References

Application Notes and Protocols for Radiolabeling 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of potential techniques for radiolabeling 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a ketone derivative with potential applications in various research fields, including pharmacology and in vivo imaging. The following protocols are based on established radiolabeling methodologies for structurally similar compounds and are intended to serve as a starting point for the development of a specific radiolabeling procedure for the target molecule.

Introduction to Radiolabeling Techniques

Radiolabeling introduces a radioactive isotope into a molecule, enabling its detection and quantification. For a compound like this compound, common radioisotopes for positron emission tomography (PET) imaging include Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), while Tritium ([³H]) is often used for in vitro studies and drug metabolism and pharmacokinetic (DMPK) studies.[1][2][3][4][5] The choice of isotope and labeling position is critical and depends on the intended application, the desired half-life, and the synthetic feasibility.

Carbon-11 Labeling: With its short half-life of 20.4 minutes, [¹¹C] is ideal for PET studies, minimizing the radiation dose to the subject.[1] Introducing a [¹¹C]methyl group is a common strategy.[6] For the target molecule, the methoxy or dimethylamino groups are potential sites for [¹¹C]-methylation.

Fluorine-18 Labeling: The longer half-life of [¹⁸F] (109.7 minutes) allows for more complex syntheses and longer imaging protocols.[7] A common approach is the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.[7] The aromatic ring of the 3-methoxyphenyl group presents a viable position for radiofluorination.

Tritium Labeling: Tritium labeling is valuable for preclinical studies due to its long half-life.[8][9] Catalytic hydrogen isotope exchange is a common method for introducing tritium into a molecule.[4][5][10]

Potential Radiolabeling Strategies

Based on the structure of this compound, several radiolabeling strategies can be proposed:

  • [¹¹C]Methylation of the Phenolic Precursor: This involves the synthesis of a desmethyl precursor, 3-(Dimethylamino)-1-(3-hydroxyphenyl)-2-methylpropan-1-one, followed by O-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • [¹¹C]Carbonylation: This approach could potentially introduce a [¹¹C]carbonyl group.[6] However, this is a more complex multi-step synthesis.

  • [¹⁸F]Fluorination of the Aromatic Ring: This would involve the synthesis of a precursor with a suitable leaving group (e.g., nitro or trimethylammonium) on the aromatic ring, followed by nucleophilic substitution with [¹⁸F]fluoride.

  • [³H]Tritiation via Catalytic Exchange: Direct catalytic hydrogen-tritium exchange on the parent molecule or a precursor can introduce tritium at various positions.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the specific radiolabeling of this compound.

Protocol 1: [¹¹C]Methylation of the Phenolic Precursor

This protocol describes the radiolabeling of the target compound by methylation of its phenolic precursor using [¹¹C]CH₃I.

Workflow for [¹¹C]Methylation

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC Precursor Synthesis of 3-(Dimethylamino)-1-(3-hydroxyphenyl)-2-methylpropan-1-one Reaction Reaction of precursor with [¹¹C]CH₃I Precursor->Reaction C11_Production [¹¹C]CO₂ Production (Cyclotron) C11_Conversion Conversion to [¹¹C]CH₃I C11_Production->C11_Conversion C11_Conversion->Reaction HPLC HPLC Purification Reaction->HPLC QC Quality Control (Radiochemical Purity, Specific Activity) HPLC->QC

Caption: Workflow for the [¹¹C]-methylation of the phenolic precursor.

A. Precursor Synthesis: 3-(Dimethylamino)-1-(3-hydroxyphenyl)-2-methylpropan-1-one

  • Protect the hydroxyl group of 3-hydroxyacetophenone.

  • Perform a Mannich reaction with dimethylamine hydrochloride and formaldehyde to introduce the aminomethyl group.

  • Deprotect the hydroxyl group to yield the precursor.

  • Purify the precursor by column chromatography or recrystallization.

  • Confirm the structure and purity using NMR and mass spectrometry.

B. [¹¹C]Methyl Iodide Synthesis

  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[3]

  • Trap the [¹¹C]CO₂ in a suitable vessel.

  • Reduce [¹¹C]CO₂ to [¹¹C]CH₄ using H₂ over a nickel catalyst.

  • Convert [¹¹C]CH₄ to [¹¹C]CH₃I by gas-phase reaction with iodine.

C. Radiolabeling Reaction

  • Dissolve the precursor (1-2 mg) in a suitable solvent (e.g., DMF or DMSO) in a reaction vial.

  • Add a base (e.g., NaOH or K₂CO₃) to deprotonate the phenolic hydroxyl group.

  • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture.

  • Heat the reaction vial at 80-120°C for 5-10 minutes.

D. Purification

  • Quench the reaction with water.

  • Inject the reaction mixture onto a semi-preparative HPLC column (e.g., C18).

  • Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the radiolabeled product from the precursor and byproducts.

  • Collect the radioactive peak corresponding to the desired product.

  • Remove the HPLC solvent under reduced pressure.

E. Quality Control

  • Determine the radiochemical purity by analytical HPLC.[11][12]

  • Measure the specific activity by comparing the radioactivity to the mass of the product.

  • Ensure the final product is sterile and pyrogen-free for in vivo applications.[13][14]

Protocol 2: [¹⁸F]Fluorination of an Aromatic Precursor

This protocol outlines the synthesis of the target compound via nucleophilic substitution of a nitro precursor with [¹⁸F]fluoride.

Workflow for [¹⁸F]Fluorination

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC Precursor Synthesis of 3-(Dimethylamino)-2-methyl-1-(3-nitro-4-methoxyphenyl)propan-1-one Reaction Reaction of precursor with activated [¹⁸F]F⁻ Precursor->Reaction F18_Production [¹⁸F]Fluoride Production (Cyclotron) F18_Activation Activation of [¹⁸F]F⁻ with K₂CO₃/Kryptofix 222 F18_Production->F18_Activation F18_Activation->Reaction SPE Solid Phase Extraction (SPE) Reaction->SPE HPLC HPLC Purification SPE->HPLC QC Quality Control HPLC->QC

Caption: Workflow for the [¹⁸F]-fluorination of an aromatic precursor.

A. Precursor Synthesis: 3-(Dimethylamino)-2-methyl-1-(3-nitro-4-methoxyphenyl)propan-1-one

  • Nitrate 3-methoxyacetophenone to introduce a nitro group at a suitable position for activation.

  • Perform a Mannich reaction as described in Protocol 1.

  • Purify and characterize the precursor.

B. [¹⁸F]Fluoride Production and Activation

  • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using [¹⁸O]H₂O.

  • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vial using a solution of potassium carbonate and Kryptofix 222 in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

C. Radiolabeling Reaction

  • Dissolve the nitro-precursor (2-5 mg) in anhydrous DMSO or DMF.

  • Add the solution to the dried [¹⁸F]fluoride/K₂CO₃/K222 complex.

  • Heat the reaction vial at 120-160°C for 15-30 minutes.

D. Purification

  • Cool the reaction mixture and dilute with water.

  • Pass the diluted mixture through a C18 solid-phase extraction (SPE) cartridge to trap the crude product.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.

  • Elute the product from the cartridge with acetonitrile.

  • Perform semi-preparative HPLC for final purification.

E. Quality Control

  • Perform analytical HPLC to determine radiochemical purity.

  • Measure specific activity.

  • Conduct sterility and pyrogen testing for in vivo use.

Protocol 3: [³H]Tritiation by Catalytic Hydrogen Isotope Exchange

This protocol describes a general method for introducing tritium into the molecule using a metal catalyst and tritium gas.

Workflow for [³H]Tritiation

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis Substrate This compound Reaction Reaction with Tritium Gas (³H₂) Substrate->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction Catalyst_Removal Catalyst Filtration Reaction->Catalyst_Removal Labile_Removal Removal of Labile Tritium Catalyst_Removal->Labile_Removal HPLC HPLC Purification Labile_Removal->HPLC Analysis Analysis (LSC, NMR) HPLC->Analysis

Caption: Workflow for the [³H]-tritiation by catalytic hydrogen isotope exchange.

A. Labeling Reaction

  • Dissolve the substrate, this compound (1-10 mg), in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Connect the reaction vessel to a tritium manifold.

  • Freeze-pump-thaw the mixture to remove air.

  • Introduce tritium gas (³H₂) into the reaction vessel.

  • Stir the reaction at room temperature for several hours to days.

B. Work-up and Purification

  • Remove the excess tritium gas.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent.

  • Remove labile tritium by repeatedly dissolving the crude product in ethanol and evaporating the solvent.

  • Purify the tritiated product by HPLC.

C. Analysis

  • Determine the radiochemical purity by analytical HPLC with an in-line radioactivity detector.

  • Measure the specific activity using liquid scintillation counting (LSC) and by determining the mass of the compound.

  • Use tritium NMR to determine the position(s) of the tritium label.

Quantitative Data Summary

The following table summarizes typical quantitative data for the radiolabeling of similar small molecules. These values can serve as a benchmark for the development of the radiolabeling of this compound.

RadioisotopeLabeling MethodExample CompoundRadiochemical Yield (RCY) (%)Specific Activity (GBq/µmol)Reference
[¹¹C] Methylation of a phenolic precursor[¹¹C]Propiophenone27 (decay-corrected)Not Reported[1]
[¹¹C] Carbonylative Cross-CouplingAlkyl Aryl KetonesNot specified for radiolabelingNot Applicable[15]
[¹⁸F] Nucleophilic Aromatic Substitution[¹⁸F]FBHB1.3 (total)Not Determined[16]
[¹⁸F] Nucleophilic Aromatic Substitution5-iodo-2-[¹⁸F]fluoropyridine77 ± 7>99% Purity[2]
[³H] Catalytic Hydrogen Isotope ExchangeVarious organic moleculesVariableVariable[4][5][10]

Concluding Remarks

The successful radiolabeling of this compound will require careful optimization of the reaction conditions for each chosen method. This includes the choice of precursor, solvent, temperature, reaction time, and purification method. Thorough quality control is essential to ensure the identity, purity, and specific activity of the final radiolabeled compound, particularly for in vivo applications.[11][13][14][17] The protocols and data provided here offer a solid foundation for researchers to develop a robust and reproducible radiolabeling procedure for this promising molecule.

References

Application of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one in Monoamine Transporter Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, also known as Metamfepramone, is a synthetic compound belonging to the cathinone class. Structurally related to amphetamines and other psychoactive substances, it is recognized as a monoamine releasing agent.[1][2] Its chemical structure suggests a significant interaction with monoamine transporters, which are critical protein pumps responsible for the reuptake of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft. By modulating the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), compounds like Metamfepramone can profoundly impact monoaminergic neurotransmission, which plays a central role in mood, cognition, and behavior.

This document provides detailed application notes and experimental protocols for the use of this compound in monoamine transporter research. Due to the limited availability of specific quantitative data for this compound, data for the structurally and functionally similar cathinone, mephedrone, is presented as a representative example to illustrate its potential pharmacological profile.

Mechanism of Action at Monoamine Transporters

As a monoamine releasing agent, this compound is presumed to exert its effects through a dual mechanism of action at DAT, NET, and SERT:

  • Inhibition of Neurotransmitter Reuptake: The compound competitively binds to the monoamine transporters, blocking the reuptake of dopamine, norepinephrine, and serotonin from the synapse. This action increases the concentration and prolongs the presence of these neurotransmitters in the synaptic cleft, thereby enhancing postsynaptic receptor signaling.

  • Induction of Neurotransmitter Efflux (Reverse Transport): The compound acts as a substrate for the monoamine transporters, being transported into the presynaptic neuron.[3] Once inside, it can disrupt the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2) and induce a reversal of the transporter's function, leading to the non-vesicular release of neurotransmitters from the cytoplasm into the synapse.[4][5]

The following diagram illustrates the general mechanism of action of a monoamine releasing agent at a dopaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) dat Dopamine Transporter (DAT) dat->vesicle Dopamine Efflux (Reverse Transport) da_synapse Dopamine dat->da_synapse 3. Blocks DA Reuptake vmat2 VMAT2 ma_releaser 3-(Dimethylamino)-1- (3-methoxyphenyl)-2- methylpropan-1-one ma_releaser->dat 1. Enters via DAT ma_releaser->vmat2 2. Disrupts Vesicular Storage da_receptor Dopamine Receptor da_synapse->da_receptor Increased Signaling

Mechanism of Action at the Dopamine Transporter.

Data Presentation: Quantitative Analysis of Monoamine Transporter Interaction

The following table summarizes the inhibitory potency (IC50 values) of the representative cathinone, mephedrone, on human monoamine transporters. These values indicate the concentration of the compound required to inhibit 50% of the transporter's uptake activity. It is anticipated that this compound would exhibit a similar profile.

CompoundTransporterIC50 (µM)Reference
MephedronehNET1.9[3]
hDAT5.9[3]
hSERT19.3[3]

hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the interaction of this compound with monoamine transporters are provided below.

Experimental Workflow

The general workflow for assessing the effect of a test compound on monoamine transporters involves a series of in vitro assays to determine its binding affinity, uptake inhibition potency, and its capacity to induce neurotransmitter release.

start Start cell_culture Cell Culture (HEK293 expressing hDAT, hNET, or hSERT) or Synaptosome Preparation start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay uptake_assay Neurotransmitter Uptake Assay (Determine IC50) cell_culture->uptake_assay release_assay Neurotransmitter Release Assay (Determine EC50) cell_culture->release_assay data_analysis Data Analysis and Pharmacological Profile binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis end End data_analysis->end

General Experimental Workflow.
Protocol 1: Radioligand Binding Assay

This assay measures the affinity of the test compound for the monoamine transporters by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Non-labeled selective inhibitor for defining non-specific binding (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Test compound: this compound.

  • 96-well plates.

  • Cell harvester and glass fiber filters.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluence.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membrane preparation + radioligand.

      • Non-specific Binding: Membrane preparation + radioligand + a high concentration of the respective non-labeled selective inhibitor.

      • Test Compound: Membrane preparation + radioligand + varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT, cultured in 96-well plates.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Non-labeled selective inhibitor for defining non-specific uptake.

  • Test compound: this compound.

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Cell Preparation:

    • Plate the transporter-expressing HEK293 cells in 96-well plates and grow them to confluence.

  • Assay Setup:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a selective inhibitor (for non-specific uptake) for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake:

    • Add the radiolabeled monoamine substrate to each well to initiate the uptake reaction.

  • Termination of Uptake:

    • After a short incubation period (typically 1-5 minutes to measure the initial rate of uptake), terminate the reaction by rapidly washing the cells with ice-cold assay buffer.[6]

  • Cell Lysis and Quantification:

    • Lyse the cells to release the internalized radiolabeled substrate.

    • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression.

Protocol 3: Synaptosome Preparation and Uptake Assay

This protocol utilizes synaptosomes, which are isolated nerve terminals, providing a more physiologically relevant ex vivo model for studying monoamine transporter function.

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, cortex or hippocampus for NET and SERT).

  • Homogenization buffer.

  • Synaptosome uptake buffer.

  • Radiolabeled monoamine substrate.

  • Test compound and selective inhibitors.

  • Centrifuge, homogenizer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region in ice-cold buffer.

    • Homogenize the tissue and perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).[7]

    • Resuspend the synaptosomal pellet in uptake buffer and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with the test compound or a selective inhibitor at 37°C.

    • Initiate uptake by adding the radiolabeled monoamine substrate.

    • Terminate the reaction after a short incubation by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters.

Data Analysis:

  • The data analysis is performed similarly to the cell-based uptake assay to determine the IC50 value of the test compound.

Conclusion

This compound is a compound of interest for monoamine transporter research due to its structural similarity to known monoamine releasing agents. The protocols outlined in this document provide a comprehensive framework for characterizing its pharmacological profile at the dopamine, norepinephrine, and serotonin transporters. By determining its binding affinity (Ki), uptake inhibition potency (IC50), and its capacity to induce neurotransmitter release, researchers can elucidate its mechanism of action and potential as a research tool or therapeutic lead. The provided data for the related compound, mephedrone, serves as a valuable reference for the expected potency and selectivity profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a key intermediate in the synthesis of various pharmaceuticals.[1][2] The synthesis is typically achieved via a Mannich reaction, a three-component condensation of an enolizable ketone, a non-enolizable aldehyde, and an amine.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: The synthesis is a Mannich reaction involving 3-methoxyacetophenone (the enolizable ketone), formaldehyde (the non-enolizable aldehyde), and dimethylamine (as its hydrochloride salt), typically under acidic conditions.[3][6] The reaction proceeds through the formation of an iminium ion intermediate which is then attacked by the enol form of the ketone.[4][7]

Q2: Why is dimethylamine hydrochloride typically used instead of free dimethylamine?

A2: Dimethylamine hydrochloride is often used to maintain acidic conditions, which are favorable for the Mannich reaction. The salt exists in equilibrium with the free amine and a proton, which catalyzes the formation of both the enol and the iminium ion, crucial intermediates for the reaction.[3]

Q3: What are the primary applications of the product, this compound?

A3: This compound, particularly its (S)-enantiomer, serves as a key chiral building block and organic intermediate in the synthesis of pharmaceuticals.[1][8] It is notably used in the synthesis of the analgesic tapentadol.[2]

Q4: Can other amines or aldehydes be used in this type of reaction?

A4: Yes, the Mannich reaction is versatile. It generally works with primary and secondary aliphatic amines.[9][10] Aromatic amines are typically not reactive enough.[3] While formaldehyde is common, other non-enolizable aldehydes can also be employed.[3][11]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve your reaction yield and purity.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Incorrect pH The reaction is typically acid-catalyzed. Ensure the reaction medium is acidic to facilitate the formation of the enol and the Eschenmoser salt (iminium ion) intermediate.[3][7]
Impure Reactants Use high-purity 3-methoxyacetophenone, paraformaldehyde (as a source of formaldehyde), and dimethylamine hydrochloride. Impurities can inhibit the reaction or lead to side products.
Low Reaction Temperature While conditions can vary, insufficient heat may lead to a slow reaction rate. Consider a moderate increase in temperature, monitoring for side product formation. Protic solvents like methanol or ethanol are often used.[10]
Inefficient Iminium Ion Formation The first step is the formation of the iminium ion from formaldehyde and dimethylamine.[4] Ensure these are added in the correct stoichiometry and that the conditions favor their condensation.

Problem 2: Formation of Multiple Side Products

Potential Cause Suggested Solution
Further Condensation/Alkylation The Mannich base product can sometimes react further.[9] This is more common when using primary amines but can occur.[10] To minimize this, use a secondary amine like dimethylamine and control the stoichiometry carefully.
Aldol Condensation Self-condensation of the starting ketone (3-methoxyacetophenone) can occur, especially under basic conditions. Maintaining acidic conditions helps suppress this side reaction.[7]
Reaction with Formaldehyde The enol form of the ketone can react with multiple formaldehyde molecules.[7] This can be controlled by the slow addition of formaldehyde or by using paraformaldehyde which depolymerizes slowly.

Problem 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Product is an Oil The final product is often isolated as a colorless oil, which can be difficult to crystallize.[8]
Presence of Unreacted Starting Material Monitor the reaction by TLC or GC to ensure it has gone to completion. If starting material remains, purification by column chromatography may be necessary.
Formation of Salts If the product is protonated (as an amine salt), it will be water-soluble. The workup procedure should include a basification step (e.g., with NaOH or Na2CO3 solution) to neutralize the amine, followed by extraction with an organic solvent like tert-butyl methyl ether or dichloromethane.[8][12]

Optimization of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes key variables and their typical ranges for a Mannich reaction of this type.

Parameter Condition Rationale & Impact on Yield
Reactants 3-methoxyacetophenone, Paraformaldehyde, Dimethylamine HClThese are the standard three components for this Mannich reaction.[2][3]
Solvent Protic solvents (e.g., Methanol, Ethanol, Acetic Acid)Protic solvents help to stabilize the iminium ion intermediate, promoting the reaction.[10]
Catalyst Acid (often from the amine hydrochloride salt)Acid catalysis is crucial for both enol formation from the ketone and iminium ion formation from the amine and aldehyde.[4][11]
Temperature 20 - 80°CHigher temperatures can increase the reaction rate, but may also promote side reactions. Optimization is key.
Reaction Time 1 - 12 hoursReaction progress should be monitored (e.g., by TLC, GC, or HPLC) to determine the optimal time and avoid degradation or side product formation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative example based on the principles of the Mannich reaction.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyacetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Solvent Addition : Add a suitable solvent, such as ethanol or methanol.

  • Reaction : Heat the mixture to reflux (approximately 78°C for ethanol) and stir for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction : Dissolve the residue in water and add a saturated sodium bicarbonate solution or dilute sodium hydroxide to make the solution basic (pH ~8-9). Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.

Visualized Workflows and Mechanisms

To further clarify the process, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

Mannich_Reaction_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Enol Formation cluster_2 Step 3: C-C Bond Formation cluster_3 Step 4: Deprotonation Amine Dimethylamine Iminium Iminium Ion (Eschenmoser's Salt Precursor) Amine->Iminium + H⁺, - H₂O Aldehyde Formaldehyde Aldehyde->Iminium Product_Int Protonated Product Iminium->Product_Int Ketone 3-Methoxy- acetophenone (Keto) Enol Enol Form Ketone->Enol Tautomerization (Acid-catalyzed) Enol->Product_Int Final_Product Final Product (Mannich Base) Product_Int->Final_Product - H⁺

Caption: Mechanism of the Mannich Reaction.

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Troubleshooting Low Recovery of Cathinones During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase extraction (SPE) of cathinones.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of cathinones during SPE?

Low recovery of cathinones is often a result of their inherent chemical properties and suboptimal extraction conditions. Key factors include:

  • pH-Dependent Degradation: Cathinones are generally more stable in acidic environments and can degrade under neutral or alkaline conditions.[1] Storing or processing samples at a pH above 7 can lead to significant analyte loss.

  • Temperature Instability: Elevated temperatures can accelerate the degradation of cathinones.[1] It is crucial to store samples appropriately, with freezing being preferable to refrigeration or room temperature storage.

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. Since cathinones are basic compounds, using a sorbent that does not effectively retain them will lead to poor recovery.[1]

  • Suboptimal SPE Method Parameters: Incorrect pH during sample loading, wash steps that are too harsh, or elution solvents that are too weak can all contribute to low recovery.[1]

  • Analyte Breakthrough: If the analyte is found in the fraction that flows through during sample loading, it indicates that the sorbent is not retaining the cathinone effectively. This could be due to improper column conditioning, a sample solvent that is too strong, column overload, or too high a flow rate.[2][3]

  • Analyte Loss During Washing: If the cathinone is detected in the wash fraction, the wash solvent is likely too strong, causing premature elution of the analyte.[2]

  • Incomplete Elution: If the analyte is not recovered in the final eluate, it may be irreversibly bound to the sorbent. This suggests that the elution solvent is not strong enough to disrupt the analyte-sorbent interaction.[2]

Q2: How can I improve the stability of cathinones in biological samples before extraction?

To enhance the stability of cathinones in matrices like urine or blood, consider the following:

  • pH Adjustment: Acidify the sample to a pH below 7 to minimize degradation.[1]

  • Temperature Control: Store samples frozen to slow down degradation.[1] Avoid repeated freeze-thaw cycles by aliquoting samples into smaller volumes.[1]

  • Solvent Choice: Be mindful of the solvents used, as some cathinones can degrade in certain organic solvents like methanol, particularly at room temperature.[1]

Q3: What type of SPE sorbent is best for cathinone extraction?

For basic compounds like cathinones, mixed-mode sorbents that feature both reversed-phase and cation-exchange mechanisms (e.g., Oasis MCX) are often the most effective.[1] These sorbents provide superior recovery and result in cleaner extracts compared to single-mechanism sorbents like weak cation-exchange (WCX) or reversed-phase alone.[1]

Q4: How do I optimize the pH during the SPE process for cathinones?

Proper pH control is crucial at different stages of the SPE workflow:

  • Sample Loading: The pH of the sample should be adjusted to be below the pKa of the cathinone. This ensures the analyte is protonated (positively charged) and can effectively bind to a cation-exchange sorbent.[1]

  • Elution: To elute the cathinones from a cation-exchange sorbent, a basic elution solvent is required. The basic conditions neutralize the charge on the cathinone, disrupting its interaction with the sorbent and allowing it to be eluted.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low cathinone recovery during SPE.

Problem: Low or no recovery of cathinones in the final eluate.

Step 1: Locate the Lost Analyte

To effectively troubleshoot, you must first determine at which stage of the SPE process the analyte is being lost. This is achieved by collecting and analyzing each fraction of the SPE procedure:

  • Load Fraction (Flow-through): The sample that passes through the cartridge during loading.

  • Wash Fraction(s): The solvent(s) used to wash the cartridge after sample loading.

  • Elution Fraction: The final collected sample containing the target analyte.

By analyzing each of these fractions, you can pinpoint the step where the recovery is failing.[2]

Step 2: Address the Issue Based on Analyte Location

Scenario A: Analyte is found in the LOAD FRACTION (Flow-through)

This indicates that the cathinone is not binding to the SPE sorbent.

Potential Cause Solution
Improper Sorbent Choice For basic cathinones, use a mixed-mode cation-exchange sorbent.[1]
Incorrect Sample pH Adjust the sample pH to be below the pKa of the cathinone to ensure it is charged and can bind to a cation-exchange sorbent.[1]
Sample Solvent is Too Strong Dilute the sample with a weaker solvent to ensure the analyte can be retained by the sorbent.[3]
Improper Column Conditioning Ensure the sorbent is properly wetted with an appropriate solvent (e.g., methanol) followed by equilibration with a solution similar to the sample matrix.[3][4] Do not let the sorbent dry out before loading the sample.[1]
High Flow Rate Decrease the flow rate during sample loading to allow for sufficient interaction time between the analyte and the sorbent.[1][3]
Column Overload Reduce the sample volume or increase the amount of sorbent used.[3]

Scenario B: Analyte is found in the WASH FRACTION

This means the wash step is prematurely eluting the cathinone from the sorbent.

Potential Cause Solution
Wash Solvent is Too Strong Use a weaker organic solvent or an acidified aqueous solution for the wash step. The goal is to remove interferences without eluting the analyte.[1]
Incorrect pH of Wash Solvent Maintain the acidic pH during the wash step to ensure the cathinone remains protonated and bound to the cation-exchange sorbent.[2]

Scenario C: Analyte is NOT FOUND in the Load, Wash, or Elution Fractions

This suggests that the cathinone is strongly and possibly irreversibly bound to the sorbent.

Potential Cause Solution
Elution Solvent is Too Weak The elution solvent must be strong enough to disrupt the interaction between the cathinone and the sorbent. For cation-exchange sorbents, use a basic organic solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile) to neutralize the cathinone and facilitate its elution.[1]
Insufficient Elution Volume Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent.[5]
Low Flow Rate During Elution A slower flow rate during elution can improve the interaction between the elution solvent and the analyte-sorbent complex, leading to better recovery.[1]

Data Presentation

Table 1: Recovery of Synthetic Cathinones Using Mixed-Mode SPE (MCX µElution Plates) [6]

AnalyteAverage Recovery (%)% RSD
Mephedrone96.24.8
Methedrone94.55.1
Methylone98.13.9
Butylone97.64.2
MDPV92.36.5
α-PVP95.84.5
Pentedrone93.75.8
Pentylone96.94.1
Naphyrone91.57.2

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (MCX) for Cathinones in Urine [6]

This protocol is adapted from a method utilizing Waters Oasis MCX µElution plates.

  • Materials:

    • Waters Oasis MCX µElution Plate

    • Urine sample

    • Internal Standard (IS) solution

    • 2% Formic acid in water

    • Acetonitrile

    • Methanol

    • 5% Ammonium hydroxide in 60:40 Acetonitrile:Methanol

  • Procedure:

    • Sample Pre-treatment: To 0.5 mL of urine, add the internal standard and 0.5 mL of 2% formic acid. Vortex to mix.

    • Column Conditioning: Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.

    • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.

    • Washing:

      • Wash with 200 µL of 2% formic acid in water.

      • Wash with 200 µL of acetonitrile.

    • Elution: Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.

    • Final Extract: The eluate is ready for direct injection into an LC-MS/MS system without the need for evaporation and reconstitution.

Protocol 2: Reversed-Phase Solid-Phase Extraction (C18) for Cathinones in Urine

This is a general protocol that may require optimization.

  • Materials:

    • C18 SPE Cartridge (e.g., 500 mg)

    • Urine sample

    • Na2CO3–NaHCO3 buffer

    • Deionized water

    • Methanol

  • Procedure:

    • Sample Pre-treatment: Adjust the pH of the urine sample using a suitable buffer (e.g., Na2CO3–NaHCO3).

    • Column Conditioning: Condition the C18 cartridge with methanol followed by deionized water.

    • Sample Loading: Pass the pre-treated urine sample through the conditioned SPE column.

    • Washing: Wash the column with 2 mL of deionized water.

    • Elution: Elute the analytes with 3 mL of methanol.

    • Final Extract: The eluate may require evaporation and reconstitution in a suitable solvent for analysis.

Visualizations

SPE_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_load Load Fraction Issues cluster_wash Wash Fraction Issues cluster_elution Elution Issues cluster_end Resolution start Low Cathinone Recovery analyze_fractions Analyze Load, Wash, & Elution Fractions start->analyze_fractions load_issue Analyte in Load Fraction? analyze_fractions->load_issue load_solutions Check: - Sorbent Choice - Sample pH - Sample Solvent Strength - Column Conditioning - Flow Rate - Column Load load_issue->load_solutions Yes wash_issue Analyte in Wash Fraction? load_issue->wash_issue No end Optimized Recovery load_solutions->end wash_solutions Check: - Wash Solvent Strength - Wash Solvent pH wash_issue->wash_solutions Yes elution_issue Analyte Not Eluting? wash_issue->elution_issue No wash_solutions->end elution_solutions Check: - Elution Solvent Strength - Elution Solvent Volume - Elution Flow Rate elution_issue->elution_solutions Yes elution_solutions->end MCX_SPE_Workflow start Start: Urine Sample pretreatment 1. Sample Pre-treatment (Add IS & 2% Formic Acid) start->pretreatment conditioning 2. Column Conditioning (Methanol then Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading wash1 4a. Wash (2% Formic Acid in Water) loading->wash1 wash2 4b. Wash (Acetonitrile) wash1->wash2 elution 5. Elution (5% NH4OH in ACN:MeOH) wash2->elution end Final Extract for LC-MS/MS elution->end

References

Technical Support Center: Stability of Cathinone Solutions for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of cathinone solutions for in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: My cathinone stock solution seems to be degrading. What are the primary factors affecting its stability?

A1: The stability of cathinone solutions is influenced by several factors, with the most critical being storage temperature, pH, the chemical structure of the specific cathinone, and the choice of solvent.[1][2][3] Exposure to light and air can also contribute to degradation.[4][5] Generally, cathinones are more stable at lower temperatures and in acidic conditions.[2][6]

Q2: What is the best solvent for preparing and storing cathinone stock solutions?

A2: Acetonitrile (ACN) has been shown to be a better solvent for maintaining the stability of several cathinones compared to methanol (MeOH), especially at refrigerated (4°C) and room temperature (20°C) conditions.[4][5] For example, mephedrone, naphyrone, and MDPV show significant degradation in methanol under refrigeration, whereas they remain stable in acetonitrile.[4][5] For long-term storage, preparing stock solutions in ACN and storing them at -20°C or lower is recommended.[4][5]

Q3: How should I store my cathinone solutions for short-term and long-term use?

A3: For short-term storage (a few days), refrigeration at 4°C is acceptable if the cathinone is dissolved in a stable solvent like acetonitrile.[4] However, for long-term storage (weeks to months), it is crucial to store solutions at -20°C or -40°C in airtight, light-protected containers.[1][2] Freezer storage significantly minimizes the degradation of most cathinones.[1][4][5]

Q4: I've noticed variability in my experimental results. Could the pH of my cell culture medium be affecting the cathinone's stability?

A4: Yes, the pH of the solution is a critical factor. Cathinones are generally more stable in acidic environments (pH 4) and degrade more rapidly in alkaline conditions (pH 8).[2][6] Standard cell culture media are typically buffered to a physiological pH of around 7.4, which is slightly alkaline and can promote the degradation of less stable cathinones. It is advisable to prepare fresh working solutions in your cell culture medium immediately before each experiment to minimize degradation.

Q5: Are some synthetic cathinones more stable than others?

A5: Absolutely. The chemical structure of the cathinone plays a significant role in its stability.[2][3] Cathinones that possess a pyrrolidine ring (e.g., α-PVP, MDPV) and those with a methylenedioxy group are generally more resistant to degradation than their secondary amine counterparts.[2][3][6][7] For instance, α-PVP is noted to be more stable than mephedrone under similar conditions.[4]

Q6: How can I prepare my working solutions for in-vitro assays to maximize stability and reproducibility?

A6: To ensure the consistency of your results, it is recommended to prepare a highly concentrated stock solution in a stable solvent like acetonitrile and store it at -20°C or colder.[4][5] On the day of the experiment, thaw the stock solution and dilute it to the final working concentration in your pre-warmed cell culture medium immediately before adding it to your cells. Avoid storing cathinones in cell culture media for extended periods.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experiments Degradation of cathinone in stock or working solution.Prepare fresh working solutions from a frozen stock for each experiment. Validate the stability of your stock solution over time.
Loss of compound activity over time The cathinone is degrading under the experimental conditions (e.g., in the incubator at 37°C in cell culture medium).Minimize the incubation time if possible. Consider the degradation rate when designing your experiment and interpreting the results.
Precipitate forms when diluting stock solution in media The cathinone has low solubility in the aqueous cell culture medium.Prepare an intermediate dilution in a co-solvent that is miscible with your culture medium and has low cytotoxicity (e.g., DMSO). Ensure the final concentration of the co-solvent is not harmful to your cells.

Quantitative Data on Cathinone Stability

The following tables summarize the stability of selected cathinones in different solvents and biological matrices at various temperatures.

Table 1: Stability of Selected Cathinones in Solvents Over 30 Days

CathinoneSolventTemperature% Remaining (Day 3)% Remaining (Day 14)% Remaining (Day 30)
Mephedrone MethanolRoom Temp (20°C)~67.7%Not Reported~12.4%
MethanolRefrigerator (4°C)Stable~76.7%Not Reported
MethanolFreezer (-20°C)StableStableStable
AcetonitrileRoom Temp (20°C)StableStable~67.1%
AcetonitrileRefrigerator (4°C)StableStableStable
AcetonitrileFreezer (-20°C)StableStableStable
MDPV MethanolRoom Temp (20°C)~81.3%Not Reported~54.3%
MethanolRefrigerator (4°C)Stable~82.3%Not Reported
MethanolFreezer (-20°C)StableStableStable
AcetonitrileAll TemperaturesStableStableStable
α-PVP MethanolAll TemperaturesStableStableStable
AcetonitrileAll TemperaturesStableStableStable

Data adapted from a 30-day stability study. "Stable" indicates no significant loss reported.[4][5]

Table 2: Stability of Selected Cathinones in Human Whole Blood (preserved with Na2EDTA) Over 30 Days

CathinoneTemperature% Remaining (Day 3)% Remaining (Day 14)% Remaining (Day 30)
Mephedrone Room Temp (20°C)~53.4%Not Reported~21.7%
Refrigerator (4°C)Stable~78.8%Not Reported
Freezer (-20°C)Stable~84.5%Not Reported
MDPV Room Temp (20°C)Stable~80.1%~54.3%
Refrigerator (4°C)StableStableStable
Freezer (-20°C)StableStableStable
α-PVP Room Temp (20°C)Stable~69.6%~27.7%
Refrigerator (4°C)StableStableStable
Freezer (-20°C)StableStableStable

Data adapted from a 30-day stability study. "Stable" indicates no significant loss reported.[4][5]

Experimental Protocols

Protocol: Assessment of Cathinone Stability in Acetonitrile

This protocol outlines a method to assess the stability of a cathinone in a solvent over time at different temperatures.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the desired cathinone in acetonitrile (ACN).

    • From the stock solution, prepare a 1 mg/L working solution in ACN.

  • Sample Aliquoting and Storage:

    • Aliquot 100 µL of the 1 mg/L working solution into multiple glass culture tubes.

    • Prepare enough aliquots for triplicate analysis at each time point (e.g., Day 0, 3, 7, 14, 30) and for each storage condition.

    • Divide the aliquots into three groups for storage at:

      • Room Temperature (20°C)

      • Refrigerator (4°C)

      • Freezer (-20°C)

  • Sample Analysis:

    • On Day 0, analyze three freshly prepared aliquots to establish the initial concentration.

    • On each subsequent time point (Day 3, 7, 14, 30), retrieve three aliquots from each storage condition.

    • Allow frozen and refrigerated samples to equilibrate to room temperature before analysis.

    • Analyze the samples using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of the cathinone.[4][5]

  • Data Analysis:

    • Calculate the mean concentration from the triplicate analyses at each time point and condition.

    • Determine the percentage of the cathinone remaining by comparing the mean concentration at each time point to the mean concentration at Day 0.

    • The compound is often considered unstable if the concentration decreases by more than 15-20% from the initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in ACN prep_work Prepare 1 mg/L Working Solution prep_stock->prep_work aliquot Aliquot into Glass Tubes prep_work->aliquot storage_rt Room Temp (20°C) aliquot->storage_rt Group 1 storage_fridge Refrigerator (4°C) aliquot->storage_fridge Group 2 storage_freezer Freezer (-20°C) aliquot->storage_freezer Group 3 analysis_timepoint Analyze at Time Points (Days 3, 7, 14, 30) storage_rt->analysis_timepoint storage_fridge->analysis_timepoint storage_freezer->analysis_timepoint analysis_day0 Day 0 Analysis (Baseline) quantify Quantify using GC-MS or LC-MS/MS analysis_day0->quantify analysis_timepoint->quantify data_analysis Data Analysis & Interpretation quantify->data_analysis Calculate % Remaining

Experimental workflow for assessing cathinone stability.

stability_factors center Cathinone Stability temp Temperature center->temp ph pH center->ph solvent Solvent center->solvent structure Chemical Structure center->structure light Light/Air Exposure center->light temp_high Higher Temp (e.g., 20°C) temp->temp_high Decreases Stability temp_low Lower Temp (e.g., -20°C) temp->temp_low Increases Stability ph_acidic Acidic pH (e.g., pH 4) ph->ph_acidic Increases Stability ph_alkaline Alkaline pH (e.g., pH 8) ph->ph_alkaline Decreases Stability solvent_acn Acetonitrile solvent->solvent_acn More Stable solvent_meoh Methanol solvent->solvent_meoh Less Stable struct_stable Pyrrolidine Ring, Methylenedioxy Group structure->struct_stable More Stable struct_unstable Secondary Amines structure->struct_unstable Less Stable

Key factors influencing the stability of cathinone solutions.

degradation_pathway cluster_cathinone Cathinone Structure cluster_degradation Degradation cluster_products Degradation Products cathinone Cathinone (β-keto-amphetamine) ketone β-Ketone Group cathinone->ketone amine Amine Group cathinone->amine reduction Reduction of Ketone Group cathinone->reduction dimerization Dimerization cathinone->dimerization norephedrine Norephedrine/ Cathine (Reduced Metabolite) reduction->norephedrine dimers Inactive Dimers dimerization->dimers

Simplified degradation pathways for cathinones.

References

Technical Support Center: Chiral Separation of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral separation techniques for compounds like this compound?

A1: The most common and effective technique for the enantioseparation of cathinone derivatives, a class of compounds to which this compound belongs, is High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs).[1][2][3] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly widely used and have shown great success.[3] Other techniques like Capillary Electrophoresis (CE) with chiral selectors (e.g., cyclodextrins) have also been employed for related compounds.[4]

Q2: How do I select the right chiral stationary phase (CSP) for my separation?

A2: CSP selection is often an empirical process.[5] A good starting point is to screen a variety of columns with different chiral selectors. For basic compounds like the one , polysaccharide-based columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are excellent candidates.[6][7] It is recommended to screen a small set of diverse CSPs under generic normal phase and/or polar organic phase conditions to identify a promising lead for further optimization.[5]

Q3: Why is a basic additive like diethylamine (DEA) often used in the mobile phase for this type of compound?

A3: this compound is a basic compound due to its dimethylamino group. In normal phase chromatography, basic compounds can interact strongly with acidic silanol groups on the silica surface of the column, leading to poor peak shape (tailing) and reduced resolution. Adding a small amount of a basic modifier like DEA to the mobile phase helps to saturate these active sites, minimizing undesirable secondary interactions and improving peak symmetry.[6][7]

Q4: Can temperature affect my chiral separation?

A4: Yes, temperature is a critical parameter in chiral chromatography. Generally, lower temperatures tend to increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[8] However, higher temperatures can improve column efficiency and reduce analysis time. The effect of temperature is compound-dependent, so it should be optimized for each specific separation.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound enantiomers.

Issue 1: Poor or No Enantiomeric Resolution
  • Symptom: The enantiomers are co-eluting as a single peak, or the peaks are only partially separated (Resolution < 1.5).

  • Possible Causes & Solutions:

    • Inappropriate CSP: The chosen chiral stationary phase may not be suitable for this specific analyte.

      • Action: Screen a different set of CSPs. Polysaccharide-based columns are a good starting point.[3][7]

    • Suboptimal Mobile Phase: The mobile phase composition may not be providing adequate selectivity.

      • Action:

        • Vary the Alcohol Modifier: In normal phase (e.g., Heptane/Alcohol), systematically change the percentage of the alcohol (e.g., 2-propanol, ethanol).[5]

        • Change the Alcohol Type: Switching between different alcohols (e.g., from 2-propanol to ethanol) can significantly alter selectivity.[5]

        • Adjust Basic Additive Concentration: Fine-tune the concentration of the basic additive (e.g., DEA).

    • Incorrect Temperature: The column temperature may not be optimal for enantiorecognition.

      • Action: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution.[8]

Issue 2: Peak Tailing
  • Symptom: The chromatographic peak is asymmetrical, with a drawn-out tail.

  • Possible Causes & Solutions:

    • Secondary Interactions: The basic analyte is interacting with acidic silanol groups on the column packing.

      • Action: Increase the concentration of the basic mobile phase additive (e.g., increase DEA from 0.1% to 0.2%).[6][7]

    • Column Overload: Too much sample has been injected onto the column.

      • Action: Reduce the sample concentration or injection volume.[9]

    • Contaminated Column: The column may be contaminated with strongly retained impurities.

      • Action: Flush the column with a strong solvent as recommended by the manufacturer.

Issue 3: Peak Fronting
  • Symptom: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.

  • Possible Causes & Solutions:

    • Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.

      • Action: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[9][10]

    • Column Overload: High sample concentration can sometimes lead to fronting.[11]

      • Action: Dilute the sample and re-inject.[9][11]

    • Column Bed Deformation: A void or channel has formed at the column inlet.

      • Action: This is less common but may require column replacement.[10]

Experimental Protocols & Data

The following protocol is based on a successful, validated method for the enantioseparation of a closely related compound, demonstrating a practical application of the principles discussed.

Method 1: Normal Phase HPLC on a Polysaccharide-Based CSP

This method was found to provide excellent resolution for tapentadol enantiomers, for which this compound is a key intermediate.[6][12][13]

  • High-Performance Liquid Chromatography (HPLC) System: Standard HPLC system with UV or fluorescence detection.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Heptane / 2-Propanol / Diethylamine (980:20:1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient (e.g., 25°C).

  • Detection: Fluorescence (Excitation: 273 nm, Emission: 295 nm) or UV (e.g., 275 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Data Presentation

The following table summarizes typical performance data for the chiral separation of cathinone-related compounds on polysaccharide-based CSPs. This data is illustrative and serves as a guide for expected outcomes.

Chiral Stationary PhaseMobile Phase CompositionAnalyte TypeRetention Factor (k'1)Selectivity (α)Resolution (Rs)Reference
Chiralpak® AD-H n-Heptane / 2-Propanol / DEA (980:20:1)Basic Cathinone~3-5> 1.2> 2.5[6][12][13]
Chiralcel® OD-H n-Hexane / 2-Propanol / DEABasic CathinoneVariesVaries> 1.5[7]
Chiralpak® AS n-Hexane / Ethanol GradientBasic CathinoneVariesVaries> 1.5[7]

Visualizations

Experimental Workflow for Chiral Method Development

Chiral_Method_Development start Start: Racemic Sample of 3-(Dimethylamino)-1-(3-methoxyphenyl) -2-methylpropan-1-one screen_csps Screen Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) with Normal Phase Eluent (e.g., Heptane/IPA/DEA) start->screen_csps resolution_check Resolution Achieved? screen_csps->resolution_check optimize_mp Optimize Mobile Phase: - Vary alcohol % - Change alcohol type - Adjust DEA % resolution_check->optimize_mp Partial validate Method Validation: - Linearity - Precision - Accuracy resolution_check->validate Yes (Rs > 1.5) screen_other_csps Screen Alternative CSPs or Different Mode (e.g., RPLC) resolution_check->screen_other_csps No optimize_temp Optimize Temperature (e.g., 15-40°C) optimize_mp->optimize_temp optimize_temp->validate end Final Method validate->end screen_other_csps->screen_csps Re-evaluate

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting Logic for Poor Enantiomeric Resolution

Troubleshooting_Workflow start Problem: Poor or No Resolution check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp check_mp Is the Mobile Phase optimal? check_csp->check_mp Yes action_screen_csps Action: Screen different CSPs check_csp->action_screen_csps No/Unsure check_temp Is the Temperature optimal? check_mp->check_temp Yes action_optimize_mp Action: - Adjust alcohol ratio/type - Adjust basic additive check_mp->action_optimize_mp No check_column_health Is the column in good condition? (No tailing/fronting) check_temp->check_column_health Yes action_optimize_temp Action: Test lower temperatures (e.g., 15°C) check_temp->action_optimize_temp No action_clean_column Action: - Flush column - Replace if necessary check_column_health->action_clean_column No solution Resolution Improved check_column_health->solution Yes action_screen_csps->start Re-evaluate action_optimize_mp->start Re-evaluate action_optimize_temp->start Re-evaluate action_clean_column->start Re-evaluate

Caption: Troubleshooting Logic for Poor Resolution.

References

Technical Support Center: Optimizing Elution Solvents for Cathinone Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of cathinones using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying cathinones by column chromatography?

A1: The primary challenges in cathinone purification via column chromatography stem from their chemical properties. As basic compounds, cathinones are prone to strong interactions with the acidic silanol groups on the surface of silica gel, which is the most common stationary phase. This can lead to issues such as peak tailing, poor separation, and irreversible adsorption to the column. Furthermore, many cathinone analogues are susceptible to degradation, particularly under neutral or alkaline conditions and at elevated temperatures, which can result in low recovery of the purified compound.[1][2]

Q2: How do I select an appropriate elution solvent system to start with?

A2: A good starting point for selecting an elution solvent system is to perform Thin-Layer Chromatography (TLC) with various solvent mixtures. A common initial system for cathinones is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate with a polar solvent such as methanol (MeOH). The goal is to find a solvent system that provides a retention factor (Rf) value for the target cathinone in the range of 0.2-0.4 on the TLC plate. This generally translates to good elution behavior on a silica gel column. For more polar cathinones, a higher proportion of methanol will be required.

Q3: What is the purpose of adding a basic modifier like triethylamine (TEA) or ammonia to the elution solvent?

A3: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to the elution solvent is a common strategy to improve the chromatography of basic compounds like cathinones.[3][4][5] These modifiers act as "silanol suppressors" by competitively binding to the acidic silanol groups on the silica gel. This masking of the active sites reduces the strong secondary interactions with the basic cathinone molecules, leading to more symmetrical peak shapes, reduced tailing, and improved recovery.[2][4][5][6]

Q4: Should I use isocratic or gradient elution for cathinone purification?

A4: The choice between isocratic (constant solvent composition) and gradient (gradually increasing solvent polarity) elution depends on the complexity of the sample mixture.[7]

  • Isocratic elution is simpler and can be effective if the target cathinone is well-separated from impurities on the TLC plate.

  • Gradient elution is generally preferred for complex mixtures containing compounds with a wide range of polarities.[7] It allows for the efficient elution of less polar impurities first, followed by the target cathinone, and finally, the more polar impurities. A shallow gradient around the elution polarity of the target compound often yields the best separation.[8] A typical gradient for cathinone purification might start with a low percentage of methanol in dichloromethane and gradually increase the methanol concentration.[9]

Troubleshooting Guides

Issue 1: Poor Separation or Co-elution of Compounds

Symptoms:

  • Fractions contain a mixture of the target cathinone and impurities.

  • Broad peaks with no clear separation on the chromatogram.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System Polarity The polarity of the elution solvent may be too high, causing all compounds to elute too quickly. Reduce the proportion of the polar solvent (e.g., methanol) in your mobile phase. Conversely, if nothing is eluting, the polarity may be too low; gradually increase the polar solvent concentration.
Column Overload Too much crude sample was loaded onto the column. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be at least 50-100 times the weight of the crude sample.
Poorly Packed Column Cracks, channels, or an uneven surface in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly and the surface of the silica is flat before loading the sample.
Isocratic Elution is Ineffective For complex mixtures, isocratic elution may not provide sufficient resolution. Switch to a gradient elution method. Start with a low polarity mobile phase and gradually increase the polarity to selectively elute the components.[8]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak resolution and inaccurate fraction collection.

Possible Causes & Solutions:

Possible Cause Solution
Strong Analyte-Stationary Phase Interaction The basic cathinone is interacting strongly with acidic silanol groups on the silica gel.[2] Add a basic modifier like triethylamine (0.1-1%) or ammonia to the elution solvent to mask the silanol groups and reduce this interaction.[3][4][5]
Column Overload Overloading the column can lead to peak tailing.[2][10] Reduce the sample load or use a larger column.
Inappropriate Sample Loading The sample was not loaded in a concentrated band at the top of the column. Dissolve the sample in a minimal amount of solvent and load it carefully onto the column surface.
Issue 3: Low Recovery of the Purified Cathinone

Symptoms:

  • The total amount of purified cathinone is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Solution
Irreversible Adsorption The cathinone is strongly and irreversibly binding to the silica gel. This is more likely if the elution solvent is not polar enough or if a basic modifier is not used. Increase the polarity of the eluent or add triethylamine/ammonia to the mobile phase.[3][4][5]
Degradation on the Column Cathinones can be unstable, and the acidic nature of silica gel can promote degradation.[1] If degradation is suspected, consider deactivating the silica gel by pre-treating it with a solution containing triethylamine.[3] Alternatively, use a less acidic stationary phase like alumina.
Elution is too Slow If the elution takes a very long time, there is a greater chance for degradation and band broadening, which can lead to lower apparent recovery in the desired fractions. Optimize the solvent system to achieve a reasonable elution time.

Data Presentation: Solvent Systems and TLC Data

The selection of an appropriate elution solvent is critical for successful purification. Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening potential solvent systems. The following tables provide examples of TLC solvent systems and corresponding Rf values for various cathinone analogues. An ideal solvent system for column chromatography will give an Rf value of approximately 0.2-0.4 for the target compound.

Table 1: TLC Solvent Systems for Cathinone Analysis

Solvent SystemComposition (v/v/v)Notes
System AEthyl Acetate : Methanol : Ammonia (25%)85 : 10 : 5
System BDichloromethane : Methanol95 : 5 to 90 : 10
System CDichloromethane : Methanol with 1% Triethylamine95 : 5

Table 2: Approximate Rf Values of Selected Cathinones in TLC System A

Cathinone AnalogueApproximate Rf Value
Mephedrone0.58
Methylone0.14
4-MEC0.21
3-MMC0.20
Pentedrone0.34
α-PVP0.58

Note: Rf values can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol: Purification of a Synthetic Cathinone Analogue by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of a cathinone free base using flash column chromatography with a gradient elution system.

1. Materials:

  • Crude cathinone analogue (free base)

  • Silica gel (40-63 µm particle size)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass chromatography column

  • Sand (washed)

  • Collection tubes

  • TLC plates, chamber, and visualization reagents (e.g., UV lamp, potassium permanganate stain)

2. Procedure:

  • Solvent System Selection:

    • Perform TLC analysis of the crude material using various ratios of DCM and MeOH. A good starting point is 95:5 DCM:MeOH.

    • If peak tailing is observed on the TLC plate, add 0.5-1% TEA to the solvent system and re-run the TLC.

    • Select a solvent system that gives an Rf value of ~0.15-0.2 for the target cathinone. This will be the starting polarity for the gradient elution.

  • Column Packing (Dry Packing Method):

    • Secure the column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Carefully pour the dry silica gel into the column, gently tapping the side of the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.[11]

  • Column Equilibration:

    • Pre-elute the packed column with the initial, least polar solvent mixture (e.g., 100% DCM or a very low percentage of MeOH in DCM) until the silica gel is fully wetted and equilibrated.[11]

  • Sample Loading:

    • Dissolve the crude cathinone in a minimal amount of DCM.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution:

    • Carefully add the initial eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the percentage of MeOH. For example, you can increase the MeOH concentration by 1-2% every few column volumes.

    • If TEA was used in the TLC solvent system, maintain the same percentage throughout the elution.

  • Fraction Analysis:

    • Monitor the elution by spotting fractions onto a TLC plate and visualizing the spots.

    • Combine the fractions that contain the pure cathinone analogue.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified cathinone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Solvent System packing Column Packing (Silica Gel) tlc->packing equilibration Column Equilibration packing->equilibration loading Sample Loading equilibration->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection fraction_analysis Fraction Analysis (TLC) collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Cathinone evaporation->pure_product

Caption: Experimental workflow for cathinone purification by column chromatography.

troubleshooting_logic start Chromatography Issue (e.g., Peak Tailing) cause1 Strong Analyte-Silica Interaction? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Inappropriate Solvent Polarity? start->cause3 solution1 Add Basic Modifier (e.g., Triethylamine) cause1->solution1 Yes cause1->cause2 No result Improved Separation solution1->result solution2 Reduce Sample Load or Use Larger Column cause2->solution2 Yes cause2->cause3 No solution2->result solution3 Adjust Solvent Ratio (e.g., DCM:MeOH) cause3->solution3 Yes solution3->result

Caption: Troubleshooting logic for common issues in cathinone chromatography.

References

Technical Support Center: Reducing Variability in Behavioral Studies Involving Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in behavioral studies involving synthetic cathinones.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Variability in Locomotor Activity Data

Q: My locomotor activity data shows high inter-individual variability, even within the same treatment group. What are the potential causes and how can I address this?

A: High variability in locomotor activity is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying and mitigating the source of the variability.

Potential Causes and Solutions

Potential CauseRecommended Solution(s)
Inconsistent Animal Handling Implement a standardized handling protocol for all animals.[1][2] Ensure all experimenters use the same gentle handling technique (e.g., tunnel handling instead of tail handling) to minimize stress.[1] Acclimatize animals to the experimenter and the testing room to reduce anxiety-induced behavioral changes.[2]
Environmental Stressors Conduct experiments in a quiet, dedicated behavioral testing room with consistent lighting and temperature.[2] Avoid testing during periods of high traffic or noise in the facility. Consider a reverse light/dark cycle to test animals during their active phase.[2]
Inconsistent Drug Preparation or Administration Prepare fresh drug solutions daily, as synthetic cathinones can be unstable.[3][4][5][6][7] Ensure accurate and consistent dosing by using precise measurement techniques and administration routes (e.g., intraperitoneal, subcutaneous).
Variable Drug Stability Store synthetic cathinones under appropriate conditions (e.g., frozen, protected from light) to prevent degradation.[3][4][6] Be aware that stability can vary between different cathinone analogs and is influenced by factors like pH and temperature.[3][6][7] Ring-substituted and pyrrolidine-containing cathinones may exhibit different stability profiles.[6]
Individual Differences in Drug Metabolism While difficult to control, be aware that individual differences in metabolism can contribute to variability. Ensure a sufficiently large sample size to account for this.
Sex and Hormonal Status (for female animals) The estrous cycle in female rodents can influence behavioral responses.[2] If possible, monitor the estrous cycle and test animals at the same stage. Alternatively, use a larger sample size of females to average out cycle-related variations.

Issue 2: Inconsistent Results in Conditioned Place Preference (CPP) Studies

Q: I am observing inconsistent or no significant place preference/avoidance in my CPP experiments with synthetic cathinones. What could be going wrong?

A: Conditioned place preference is a sensitive assay that can be influenced by numerous factors. Troubleshooting should focus on both the drug's properties and the experimental design.

Potential Causes and Solutions

Potential CauseRecommended Solution(s)
Inappropriate Dose Selection Conduct a dose-response study to determine the optimal dose for inducing CPP. Some cathinones may show a U-shaped dose-response curve. Doses that are too low may not be rewarding, while very high doses can induce aversion or other behavioral effects that interfere with conditioning.
Insufficient Conditioning Sessions The number of conditioning sessions required can vary depending on the specific cathinone and dose. Consider increasing the number of drug-context pairings.
Contextual Cue Salience Ensure the conditioning chambers have distinct and easily distinguishable visual and tactile cues to facilitate associative learning.
Handling Stress During Conditioning Minimize handling stress immediately before and during conditioning sessions, as stress can interfere with the rewarding effects of the drug.
Drug Stability and Administration Timing Prepare fresh drug solutions for each conditioning session. Administer the drug at a consistent time before placing the animal in the conditioning chamber, based on the drug's pharmacokinetic profile.
Natural Side Bias Before conditioning, assess animals for any inherent preference for one of the conditioning chambers and counterbalance the assignment of the drug-paired side.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental design and data interpretation in synthetic cathinone research.

Q1: What are the main mechanisms of action for synthetic cathinones, and how might this influence behavioral outcomes?

A: Synthetic cathinones primarily act as monoamine transporter inhibitors and/or releasers.[8][9][10][11] They increase the extracellular levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain.[8][9][11] The specific action depends on the chemical structure:

  • Ring-substituted cathinones (e.g., mephedrone, methylone) tend to be transporter substrates, causing the release of monoamines.[8][9][10]

  • Pyrrolidine-containing cathinones (e.g., MDPV, α-PVP) are typically potent transporter blockers, inhibiting the reuptake of monoamines.[8][9][10]

This mechanistic difference can lead to variations in behavioral effects. For example, the reinforcing efficacy and locomotor stimulant properties can differ significantly between releasers and blockers.

Q2: How should I handle and store synthetic cathinones to ensure their stability?

A: The stability of synthetic cathinones is a critical factor for reproducible results.[3][4][5][6][7] Key recommendations include:

  • Storage Temperature: Store stock compounds in a freezer (-20°C or lower) to minimize degradation.[3][4][6]

  • pH: Synthetic cathinones are generally more stable in acidic conditions and degrade in neutral or alkaline solutions.[3][6][7] When preparing solutions, consider using a slightly acidic vehicle.

  • Solvent: The choice of solvent can impact stability. Some studies suggest greater stability in acetonitrile compared to methanol for certain cathinones.[4]

  • Fresh Preparation: Prepare working solutions fresh on the day of the experiment.

Q3: What are some key considerations for designing a self-administration study with synthetic cathinones?

A: Self-administration studies are considered the "gold standard" for assessing the abuse liability of drugs.[12] Key considerations include:

  • Dose-Response Curve: Determine a full dose-response curve to identify the range of reinforcing doses.

  • Schedule of Reinforcement: Start with a simple schedule (e.g., Fixed Ratio 1) and then progress to more demanding schedules (e.g., Fixed Ratio 5, Progressive Ratio) to assess motivation.

  • Acquisition: Animals are typically first trained to self-administer a known reinforcer like cocaine or methamphetamine before being switched to the test cathinone.[12]

  • Catheter Patency: Regularly check and maintain the patency of intravenous catheters to ensure accurate drug delivery.

Q4: How can I minimize the influence of the experimenter on behavioral outcomes?

A: The experimenter can be a significant source of variability.[2] To mitigate this:

  • Consistency: Have the same experimenter conduct all behavioral testing for a given study to avoid inter-experimenter differences in handling and procedure.

  • Blinding: Whenever possible, the experimenter should be blind to the experimental conditions to prevent unconscious bias.

  • Minimal Interaction: Minimize talking and unnecessary movements in the testing room during behavioral assessments.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Locomotor Activity Assay

  • Apparatus: Open-field arenas equipped with infrared photobeams to automatically track horizontal and vertical movements.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the start of the experiment.

    • Place each animal in the center of the open-field arena and allow for a 30-60 minute habituation period to the arena itself.

    • After habituation, administer the synthetic cathinone or vehicle control (e.g., saline) via the chosen route (e.g., i.p., s.c.).

    • Immediately return the animal to the open-field arena and record locomotor activity for a predetermined duration (e.g., 60-120 minutes).

    • Data is typically binned into 5 or 10-minute intervals to analyze the time course of the drug's effect.

2. Conditioned Place Preference (CPP) Assay

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber, separated by a removable guillotine door.

  • Procedure:

    • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the apparatus with free access to both chambers for 15 minutes. Record the time spent in each chamber to determine any initial side preference.

    • Conditioning: This phase typically lasts for 4-8 days.

      • Drug Pairing: On alternating days, administer the synthetic cathinone and confine the animal to one of the chambers (the initially non-preferred side for unbiased designs, or counterbalanced across animals) for 30 minutes.

      • Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.

    • Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the apparatus with free access to both chambers (in a drug-free state) for 15 minutes. Record the time spent in each chamber.

    • An increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties.

3. Intravenous Self-Administration Assay

  • Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to an indwelling intravenous catheter.

  • Procedure:

    • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal. Allow for a recovery period of at least one week.

    • Acquisition: Train the animals to press the active lever for infusions of a standard reinforcer (e.g., cocaine or methamphetamine) on a Fixed Ratio 1 (FR1) schedule. Each lever press results in a drug infusion and the presentation of a cue light. Inactive lever presses have no consequence.

    • Substitution: Once stable responding is established, substitute the training drug with different doses of the synthetic cathinone or saline (for extinction).

    • Dose-Response Determination: Test a range of cathinone doses to determine the dose-response function for self-administration.

    • Progressive Ratio (PR) Schedule: To assess the motivational strength of the cathinone, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" (the last ratio completed) is a measure of the drug's reinforcing efficacy.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action of Synthetic Cathinones SC Synthetic Cathinone DAT Dopamine Transporter SC->DAT Binds to NET Norepinephrine Transporter SC->NET Binds to SERT Serotonin Transporter SC->SERT Binds to Blockade Reuptake Blockade DAT->Blockade (e.g., MDPV) Release Neurotransmitter Release DAT->Release (e.g., Mephedrone) NET->Blockade (e.g., MDPV) NET->Release (e.g., Mephedrone) SERT->Blockade (e.g., MDPV) SERT->Release (e.g., Mephedrone) Synaptic_Cleft Increased Synaptic Monoamines Blockade->Synaptic_Cleft Release->Synaptic_Cleft G cluster_1 Conditioned Place Preference (CPP) Experimental Workflow Start Start PreConditioning Day 1: Pre-Conditioning (Baseline Preference Test) Start->PreConditioning Conditioning Days 2-9: Conditioning (Drug and Vehicle Pairings) PreConditioning->Conditioning PostConditioning Day 10: Post-Conditioning (Preference Test) Conditioning->PostConditioning Analysis Data Analysis (Time in Drug-Paired Chamber) PostConditioning->Analysis End End Analysis->End G cluster_2 Troubleshooting High Variability in Behavioral Data High_Variability High Data Variability Observed Check_Handling Review Animal Handling Procedures High_Variability->Check_Handling Check_Environment Assess Environmental Consistency High_Variability->Check_Environment Check_Drug Verify Drug Stability and Preparation High_Variability->Check_Drug Standardize_Handling Implement Standardized and Gentle Handling Check_Handling->Standardize_Handling Control_Environment Control for Noise, Light, and Temperature Check_Environment->Control_Environment Ensure_Stability Use Fresh Solutions, Proper Storage Check_Drug->Ensure_Stability Re_Run Re-Run Experiment Standardize_Handling->Re_Run Control_Environment->Re_Run Ensure_Stability->Re_Run

References

Best practices for handling and storing synthetic cathinone reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing synthetic cathinone reference standards. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for synthetic cathinone reference standards?

A1: The stability of synthetic cathinone reference standards is highly dependent on temperature, pH, and the solvent used for storage.[1][2][3] For long-term storage, it is recommended to store synthetic cathinones as solid material or in acetonitrile at –20°C or lower.[4] They are most stable when frozen in acidic conditions and least stable in alkaline conditions at elevated temperatures.[1]

Q2: How should I handle incoming synthetic cathinone reference standards?

A2: Upon receipt, immediately verify the integrity of the packaging and the certificate of analysis (CoA). Store the standards at the recommended temperature as soon as possible. Before use, allow the container to equilibrate to room temperature to prevent condensation, which can affect the concentration. Handle these potent compounds in a designated area, such as a fume hood, and use appropriate personal protective equipment (PPE).[5][6]

Q3: What is the expected shelf-life of a synthetic cathinone reference standard?

A3: The shelf-life varies depending on the specific cathinone, the storage conditions, and whether it is in solid form or solution. Always refer to the manufacturer's expiration date on the CoA. Stability studies have shown that while some cathinones are stable for months when frozen, others can degrade significantly within days at room temperature or in certain solvents like methanol.[2][3]

Q4: Can I dissolve my synthetic cathinone reference standard in methanol?

A4: While methanol is a common solvent, studies have shown that some synthetic cathinones can degrade in it, especially under refrigerated or room temperature conditions. Acetonitrile is often a better choice for preparing stock solutions as it has been shown to provide greater stability for many cathinones. If methanol must be used, solutions should be prepared fresh and stored at -20°C or colder.

Q5: What are the primary safety precautions I should take when working with these compounds?

A5: Synthetic cathinones are potent psychoactive substances and should be handled with care. Always work in a well-ventilated area, preferably a fume hood, to avoid inhalation.[5][6] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid skin and eye contact, and never work alone when handling highly potent materials.[6] All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Troubleshooting Guides

Issue 1: Low recovery of synthetic cathinones during sample extraction.

  • Possible Cause 1: pH-dependent degradation.

    • Troubleshooting: Synthetic cathinones are generally more stable in acidic conditions. Ensure the pH of your sample and extraction buffers is acidic (ideally pH 4-6) to minimize degradation.[1][3]

  • Possible Cause 2: Inappropriate extraction solvent.

    • Troubleshooting: For liquid-liquid extractions (LLE), ensure the solvent system is optimized for the specific cathinone. For solid-phase extraction (SPE), verify that the sorbent chemistry and elution solvent are appropriate. A mixed-mode cation exchange SPE is often effective.[8]

  • Possible Cause 3: Temperature instability.

    • Troubleshooting: Keep samples on ice or refrigerated during the extraction process to minimize degradation. Avoid prolonged exposure to room temperature.[2]

Issue 2: Poor peak shape or peak splitting in LC-MS/MS analysis.

  • Possible Cause 1: Injection solvent is stronger than the mobile phase.

    • Troubleshooting: Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. Injecting in a stronger solvent can cause the analyte band to spread before it reaches the column.[9]

  • Possible Cause 2: Column degradation or contamination.

    • Troubleshooting: Use a guard column to protect the analytical column from matrix components. If peak shape deteriorates, try flushing the column or replacing it.

  • Possible Cause 3: High sample load.

    • Troubleshooting: Dilute the sample to reduce the concentration of the analyte being injected. Overloading the column can lead to broad and tailing peaks.[9]

Issue 3: Inconsistent quantitative results.

  • Possible Cause 1: Degradation of stock or working solutions.

    • Troubleshooting: Prepare fresh working solutions from a recently opened stock solution stored under optimal conditions. Verify the stability of your stock solutions periodically.

  • Possible Cause 2: Matrix effects in the ion source.

    • Troubleshooting: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are common in biological samples.[10] Use a stable isotope-labeled internal standard for each analyte to compensate for these effects. Improve sample clean-up to remove more interfering matrix components.

  • Possible Cause 3: Inaccurate pipetting or dilution.

    • Troubleshooting: Calibrate your pipettes regularly. Use precise dilution techniques and ensure all volumetric glassware is clean and calibrated.

Data Presentation

Table 1: Stability of Selected Synthetic Cathinones in Blood (100 ng/mL) at Different Storage Temperatures

CathinoneHalf-life at -20°C (months)Half-life at 4°C (months)Half-life at 20°C (days)Half-life at 32°C (hours)
MephedroneStable (>6)1.53.524
MethyloneStable (>6)2.87.155
MDPVStable (>6)Stable (>6)28.5192
α-PVPStable (>6)Stable (>6)25.1168
3-FMC1.50.80.98

Data synthesized from Glicksberg & Kerrigan (2017).[2]

Table 2: Stability of Selected Synthetic Cathinones in Urine (100 ng/mL) at Different pH and Storage Temperatures

CathinoneStorage Condition% Remaining after 14 days (pH 4)% Remaining after 14 days (pH 8)
Mephedrone4°C>90%<50%
Mephedrone20°C>80%<10%
MDPV4°C>95%>90%
MDPV20°C>90%>80%

Data synthesized from Glicksberg & Kerrigan (2017).[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Synthetic Cathinones from Urine

This protocol is a general guideline for the extraction of a broad range of synthetic cathinones from urine using a mixed-mode cation-exchange SPE cartridge.

Materials:

  • Mixed-mode cation-exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Urine sample

  • Internal standard (IS) solution

  • 2% Formic acid in water

  • Methanol

  • Acetonitrile

  • Elution solvent: 5% Ammonium hydroxide in 60:40 Acetonitrile:Methanol

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard. Add 1 mL of 2% formic acid and vortex to mix. Centrifuge at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of acetonitrile.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the cathinones from the cartridge with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for your analytical method.

Protocol 2: Liquid-Liquid Extraction (LLE) of Synthetic Cathinones from Blood

This protocol provides a general procedure for the extraction of synthetic cathinones from whole blood.

Materials:

  • Whole blood sample

  • Internal standard (IS) solution

  • Basic buffer (e.g., pH 9.5 borate buffer)

  • Extraction solvent (e.g., Ethyl acetate:Acetonitrile)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add the internal standard. Add 1 mL of the basic buffer and vortex to mix.

  • Extraction: Add 3 mL of the extraction solvent. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for your analytical method.

Mandatory Visualizations

spe_workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine 1. Add IS to Urine acidify 2. Add Formic Acid & Vortex urine->acidify centrifuge_pre 3. Centrifuge acidify->centrifuge_pre load 5. Load Sample centrifuge_pre->load condition 4. Condition SPE Cartridge condition->load wash1 6. Wash with Acidic Water load->wash1 wash2 7. Wash with Acetonitrile wash1->wash2 dry 8. Dry Cartridge wash2->dry elute 9. Elute Cathinones dry->elute evaporate 10. Evaporate Eluate elute->evaporate reconstitute 11. Reconstitute Residue evaporate->reconstitute analysis 12. LC-MS/MS Analysis reconstitute->analysis troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery of Synthetic Cathinones cause1 pH-Dependent Degradation start->cause1 cause2 Temperature Instability start->cause2 cause3 Inappropriate Extraction Method start->cause3 solution1 Maintain Acidic pH (4-6) cause1->solution1 solution2 Keep Samples Cold cause2->solution2 solution3 Optimize SPE/LLE Protocol cause3->solution3

References

Technical Support Center: Cathinone Identification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and analysis of cathinones in complex matrices.

Frequently Asked Questions (FAQs)

Q1: My cathinone recoveries are consistently low. What are the common causes?

A1: Low recovery of cathinones is a frequent challenge primarily due to their chemical instability. Key factors include:

  • pH-Dependent Degradation: Cathinones are more stable in acidic conditions and degrade in neutral or alkaline environments.[1] Storing or extracting samples at a pH above 7 can cause significant losses.

  • Temperature Instability: Higher temperatures accelerate cathinone degradation.[1][2] Storage at room temperature or even refrigeration can lead to lower recovery compared to frozen storage.[2][3][4][5]

  • Inappropriate Extraction Methodology: The choice of Solid-Phase Extraction (SPE) sorbent or Liquid-Liquid Extraction (LLE) solvent system may not be optimal for the specific cathinone.[1]

  • Thermal Decomposition during GC-MS Analysis: Cathinones can degrade in the heated injection port of a gas chromatograph.[1][6]

Q2: I'm observing poor peak shapes (e.g., tailing) in my GC-MS analysis. How can I improve this?

A2: Poor peak shape in GC-MS is often due to the polar nature of cathinones. Derivatization is a common and effective solution. Acylation of the amino or alkylamino groups can significantly improve peak shape and reduce tailing.[7] Using a deactivated inlet liner and ensuring the GC column is properly conditioned can also help minimize active sites that contribute to peak tailing.[7]

Q3: How can I differentiate between cathinone isomers?

A3: Differentiating cathinone isomers can be challenging due to their similar structures. A combination of chromatographic separation and mass spectrometric techniques is often necessary.

  • GC-MS/MS: Product ion spectrometry of iminium ions can help differentiate cathinones with the same aminoalkyl moiety. Analysis of acylium ions can help distinguish regioisomers based on substitution patterns on the aromatic ring.[8][9]

  • LC-PDA: Liquid chromatography with a photodiode array detector can provide ultraviolet spectra that aid in the differentiation of regioisomers.[8]

  • ESI-MS/MS: While some fragments may be common, unique fragment ions can be produced that allow for clear differentiation between isomers.[10]

Q4: What are the best practices for storing biological samples to ensure cathinone stability?

A4: To minimize degradation, samples should be stored under the following conditions:

  • Temperature: Frozen storage (-20°C or lower) is highly recommended.[2][3][4][5]

  • pH: Acidifying urine samples to a pH of 4 can significantly improve the stability of many cathinones.[2][3]

  • Preservatives: While standard preservatives are used, the most critical factors for cathinone stability are low temperature and acidic pH.

Q5: What causes matrix effects in LC-MS/MS analysis of cathinones, and how can I mitigate them?

A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common issue in LC-MS/MS.[11] Endogenous components in biological samples like urine and blood can interfere with the ionization of cathinones.[11]

Mitigation Strategies:

  • Effective Sample Preparation: Use of robust extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[12]

  • Use of Internal Standards: Isotope-labeled internal standards are ideal as they co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

  • Standard Addition: This method can be used to overcome matrix effects when a suitable internal standard is not available.[13]

  • Chromatographic Separation: Optimizing the LC method to separate the cathinones from interfering matrix components.

Troubleshooting Guides

GC-MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor or Incomplete Derivatization 1. Moisture in sample or reagents.2. Incorrect reaction temperature or time.3. Insufficient derivatizing agent.4. Degradation of derivatizing agent.1. Ensure all glassware is dry. Use anhydrous solvents.[7]2. Optimize incubation time and temperature.[7]3. Use a molar excess of the derivatizing agent.[7]4. Use fresh, high-quality reagents.[7]
Multiple or Unexpected Peaks for a Single Analyte 1. Formation of stereoisomers after derivatization.2. Side reactions or degradation of the analyte or derivative.1. This can be inherent to some chiral cathinones. Ensure the chromatographic method can resolve isomers if necessary.2. Optimize reaction conditions (temperature, time) to minimize side reactions.[7]
Low Sensitivity / Poor Detection Limits 1. Inefficient derivatization.2. Extensive fragmentation of the derivative.3. Thermal degradation in the GC inlet.[6]1. Switch to a more effective derivatizing agent (e.g., PFPA, HFBA).[7][14]2. Select a derivatizing agent that produces a stable molecular ion or characteristic high-mass fragments.3. Optimize GC inlet temperature.
LC-MS/MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape 1. Mismatch between sample solvent and mobile phase.2. Column overload.1. Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.[15]2. Dilute the sample or inject a smaller volume.
Signal Suppression or Enhancement (Matrix Effects) 1. Co-eluting endogenous compounds from the matrix interfering with ionization.[11]2. Inefficient sample clean-up.1. Improve sample preparation using a more selective SPE sorbent or a different LLE solvent system.2. Use an isotope-labeled internal standard for each analyte.3. Perform standard addition calibration.[13]
Inconsistent Retention Times 1. Changes in mobile phase composition.2. Column degradation.3. Fluctuation in column temperature.1. Prepare fresh mobile phase daily.2. Use a guard column and replace it regularly. Flush the column after each batch.3. Use a column oven to maintain a stable temperature.

Quantitative Data Summary

Table 1: Recovery of Synthetic Cathinones Using Mixed-Mode SPE from Urine
AnalyteAverage Recovery (%)% RSD
Mephedrone96.24.8
Methedrone94.55.1
Methylone98.13.9
Butylone97.64.2
MDPV92.36.5
α-PVP95.84.5
Pentedrone93.75.8
Pentylone96.94.1
Data adapted from a method utilizing Waters Oasis MCX µElution plates.[16]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Cathinones
AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)
4-Cl-α-PVPUrineMDSPE-DART-HRMS0.10.5
4-MPDUrineMDSPE-DART-HRMS0.050.2
β-TH-naphyroneUrineMDSPE-DART-HRMS0.10.2
Various CathinonesSerumLC-MS/MS~0.011-10
4-CMCOral FluidGC-MS/MS-1.0
N-ethyl PentedroneOral FluidGC-MS/MS-0.5
N-ethyl HexedroneOral FluidGC-MS/MS-0.5
Data compiled from multiple sources.[17][18][19]

Experimental Protocols & Workflows

Protocol 1: Solid-Phase Extraction (SPE) of Cathinones from Urine (Mixed-Mode Cation Exchange)

This protocol is a general guideline for the extraction of cathinones from urine using a mixed-mode cation exchange SPE sorbent.

Materials:

  • Mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX)

  • Urine sample

  • Internal Standard (IS) solution

  • 2% Formic acid in water

  • Methanol

  • Acetonitrile

  • 5% Ammonium hydroxide in an organic solvent (e.g., methanol or acetonitrile)

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard and 1 mL of 2% formic acid. Vortex to mix.

  • Column Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water.

    • Wash the cartridge with 2 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the cathinones with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis or a derivatization solvent for GC-MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation start Start: Urine Sample pretreatment Add Internal Standard & 2% Formic Acid start->pretreatment conditioning Condition SPE Cartridge (Methanol & Water) pretreatment->conditioning loading Load Sample conditioning->loading wash1 Wash 1: 2% Formic Acid loading->wash1 wash2 Wash 2: Methanol wash1->wash2 elution Elute: 5% NH4OH in Methanol wash2->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute evaporation->reconstitution end Ready for Analysis (LC-MS/MS or GC-MS) reconstitution->end

Caption: Workflow for Mixed-Mode Solid-Phase Extraction of Cathinones from Urine.

Protocol 2: Liquid-Liquid Extraction (LLE) of Cathinones from Blood

This protocol provides a general method for extracting cathinones from whole blood.

Materials:

  • Whole blood sample

  • Internal Standard (IS)

  • Basic buffer (e.g., pH 9.5 borate buffer)

  • Organic extraction solvent (e.g., ethyl acetate or a mixture of n-butyl chloride/acetonitrile)

  • Sodium chloride (optional)

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add the internal standard. Add 1 mL of a basic buffer and vortex to mix.[1]

  • Extraction: Add 3 mL of the organic extraction solvent. For improved extraction efficiency, sodium chloride can be added to "salt out" the analytes.[1] Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers. If an emulsion forms, it can often be broken by centrifugation or gentle agitation.[1]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Preparation start Start: Blood Sample pretreatment Add Internal Standard & Basic Buffer (pH 9.5) start->pretreatment extraction Add Organic Solvent & Vortex pretreatment->extraction centrifugation Centrifuge to Separate Phases extraction->centrifugation collection Collect Organic Layer centrifugation->collection evaporation Evaporate to Dryness collection->evaporation reconstitution Reconstitute evaporation->reconstitution end Ready for Analysis reconstitution->end

Caption: Workflow for Liquid-Liquid Extraction of Cathinones from Blood.

Protocol 3: Derivatization of Cathinones for GC-MS Analysis (Acylation with PFPA)

This protocol describes a common derivatization procedure using Pentafluoropropionic Anhydride (PFPA).

Materials:

  • Dried sample extract containing cathinones and internal standard

  • Ethyl acetate

  • Pentafluoropropionic Anhydride (PFPA)

Procedure:

  • Reconstitution: Add 50 µL of ethyl acetate to the dried extract.

  • Derivatization: Add 50 µL of PFPA. Vortex the mixture for 30 seconds.[7]

  • Incubation: Incubate the mixture at 70°C for 20 minutes.[7]

  • Evaporation: Evaporate the mixture to dryness under a gentle stream of nitrogen.[7]

  • Final Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.[7]

  • Analysis: Inject 1 µL of the reconstituted solution into the GC-MS.[7]

Derivatization_Workflow start Start: Dried Sample Extract reconstitute Add Ethyl Acetate start->reconstitute derivatize Add PFPA & Vortex reconstitute->derivatize incubate Incubate at 70°C derivatize->incubate evaporate Evaporate to Dryness incubate->evaporate reconstitute2 Reconstitute in Ethyl Acetate evaporate->reconstitute2 end Inject into GC-MS reconstitute2->end

Caption: Workflow for Derivatization of Cathinones with PFPA for GC-MS Analysis.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 3-Methoxymethcathinone (3-MMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of 3-methoxymethcathinone (3-MMC), a synthetic cathinone that has emerged as a novel psychoactive substance. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including biological samples and seized materials. This document summarizes the performance of common analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.

Comparison of Analytical Methods

Several analytical techniques have been successfully employed for the identification and quantification of 3-MMC. The primary methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Other techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) and gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) offer specific advantages, particularly in differentiating 3-MMC from its isomers.

Quantitative Performance Data

The following table summarizes the key quantitative parameters for the most common analytical methods used for 3-MMC quantification.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey Findings
LC-MS/MS Blood0.02 ng/mL[1]1 ng/mL[1]Not SpecifiedConsidered a standard and suitable method for toxicological analysis of biological specimens.[2]
GC-MS Seized MaterialNot SpecifiedNot SpecifiedNot SpecifiedA detailed method has been established for its analysis.[3]
LC-HRMS Pubic HairNot SpecifiedNot SpecifiedNot SpecifiedEffective for detecting 3-MMC and its metabolites.[4]
GC-FTIR Seized MaterialNot SpecifiedNot SpecifiedNot SpecifiedUnambiguously differentiates 3-MMC from its positional isomers.[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of 3-MMC in seized materials.

Sample Preparation:

  • Dilute the analyte to approximately 4 mg/mL.

  • Perform a base extraction into chloroform.[3]

Instrumentation:

  • Instrument: Agilent gas chromatograph with a mass selective detector.[3]

  • Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm.[3]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[3]

Operating Conditions:

  • Injector Temperature: 280°C.[3]

  • MSD Transfer Line Temperature: 280°C.[3]

  • MS Source Temperature: 230°C.[3]

  • MS Quadrupole Temperature: 150°C.[3]

  • Injection: 1 µL with a split ratio of 25:1.[3]

  • Mass Scan Range: 30-550 amu.[3]

  • Retention Time: Approximately 7.009 minutes.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of 3-MMC in biological samples such as blood.[2]

Sample Preparation (Blood):

  • Specific extraction procedures such as liquid-liquid extraction or solid-phase extraction are typically employed to isolate the analyte from the biological matrix.

Instrumentation:

  • A liquid chromatograph coupled to a tandem mass spectrometer is required.

Operating Conditions:

  • Specific parameters for the chromatographic separation (e.g., column type, mobile phase composition, and gradient) and mass spectrometric detection (e.g., ionization mode, precursor and product ions, and collision energy) need to be optimized for the specific instrument and application. A validated method reported a limit of detection of 0.02 ng/mL and a limit of quantification of 1 ng/mL in blood.[1]

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This technique is particularly useful for the analysis of 3-MMC and its metabolites in complex matrices like hair.[4]

Sample Preparation (Pubic Hair):

  • Decontaminate and pulverize the hair sample using a ball mill.

  • Add an internal standard (e.g., 3,4-methylenedioxypropylamphetamine).

  • Extract with a methanol:trifluoroacetic acid (9:1) solution at 45°C overnight.[4]

Instrumentation:

  • Liquid Chromatograph: Thermo Fisher Scientific Accela 1250.[4]

  • Mass Spectrometer: Thermo Fisher Scientific single-stage Exactive HCD.[4]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the validation of an analytical method for 3-MMC quantification.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Reporting MD1 Select Analytical Technique (e.g., LC-MS/MS, GC-MS) MD2 Optimize Instrumental Parameters MD1->MD2 MD3 Develop Sample Preparation Protocol MD2->MD3 V1 Specificity & Selectivity MD3->V1 Begin Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Limit of Detection (LOD) & Limit of Quantification (LOQ) V3->V4 V5 Robustness & Stability V4->V5 SA1 Prepare Samples, Standards & QCs V5->SA1 Apply Validated Method SA2 Acquire Data SA1->SA2 SA3 Process & Quantify Data SA2->SA3 R1 Document Results SA3->R1 Finalize Analysis R2 Generate Validation Report R1->R2

Caption: Workflow for analytical method validation.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of 3-MMC. Researchers should further consult the primary literature and perform in-house validation to ensure the selected method meets the specific requirements of their study.

References

Comparative analysis of 3-MMC vs 4-MMC (mephedrone) neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Neuropharmacological Analysis of 3-MMC and 4-MMC (Mephedrone)

This guide provides an objective comparison of the neuropharmacological properties of 3-methylmethcathinone (3-MMC) and its structural isomer 4-methylmethcathinone (4-MMC, mephedrone).[1] Both are synthetic cathinones that function as psychostimulants, but their subtle structural difference—the position of the methyl group on the phenyl ring—leads to significant variations in their interaction with monoamine neurotransmitter systems.[2][3] This analysis is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Mechanism of Action: Monoamine Transporter Substrates

The primary mechanism of action for both 3-MMC and 4-MMC involves their interaction with presynaptic monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5] Unlike simple reuptake inhibitors, which only block the transporter, these synthetic cathinones act as transporter substrates. This means they are transported into the presynaptic neuron and induce a reversal of the transporter's normal function, causing a non-vesicular release (efflux) of neurotransmitters from the cytoplasm into the synaptic cleft.[1][6] They also inhibit the reuptake of these monoamines, leading to a rapid and significant increase in extracellular concentrations of dopamine, serotonin, and norepinephrine.[5][7]

The key distinction in their neuropharmacology lies in their relative potencies at these transporters. 4-MMC displays a more balanced, potent activity at both dopaminergic and serotonergic systems, with some studies suggesting a more pronounced effect on serotonin release, similar to MDMA.[5][8] In contrast, 3-MMC shows a marked preference for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT), resulting in a pharmacological profile more akin to a classical psychostimulant like amphetamine.[1][9]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicles (DA, 5-HT, NE) cytoplasm Cytoplasmic Monoamines (DA, 5-HT, NE) vesicle->cytoplasm Release transporter Monoamine Transporter (DAT, SERT, NET) cytoplasm->transporter Reuptake (Blocked) transporter->cytoplasm Drug Entry synapse Increased Extracellular Monoamines transporter->synapse Neurotransmitter Efflux (Release) drug 3-MMC / 4-MMC drug->transporter receptor Postsynaptic Receptors synapse->receptor Binding & Activation

Figure 1: General signaling pathway for 3-MMC and 4-MMC at the monoamine transporter.

Quantitative Comparison of Transporter Interactions

In vitro studies using rat brain synaptosomes or human embryonic kidney (HEK293) cells expressing monoamine transporters have quantified the potency of 3-MMC and 4-MMC. The data are typically presented as IC50 values (the concentration of the drug that inhibits 50% of substrate uptake) or EC50 values (the concentration that provokes 50% of the maximum releasing effect).

The data consistently show that while both compounds are potent at all three transporters, their selectivity ratios differ significantly. 3-MMC is notably more potent at inhibiting dopamine and norepinephrine uptake compared to serotonin uptake.[1][10] Conversely, 4-MMC is a more balanced releaser, with high potency at SERT, which accounts for its distinct entactogenic effects.[5][8]

CompoundTransporterActivity (IC50, nM) - Uptake InhibitionActivity (EC50, nM) - ReleaseDAT:SERT Selectivity Ratio (IC50)
3-MMC DAT 98.826.6~13.5
NET 35.822.4
SERT 13331131
4-MMC DAT 13930.5~3.8
NET 11926.8
SERT 52543.1

Data adapted from Luethi et al. (2018) and Blough et al. (2019) as cited in related literature reviews. The DAT:SERT ratio is calculated from IC50 values and highlights the relative preference for dopamine transporters over serotonin transporters.

cluster_4mmc 4-MMC (Mephedrone) cluster_3mmc 3-MMC title Comparative Neuropharmacological Profile n1 High Potency DAT Substrate n3 Low DAT:SERT Ratio (Balanced Profile) n1->n3 n2 High Potency SERT Substrate n2->n3 n4 MDMA-like Effects (Entactogen/Euphoriant) n3->n4 n5 High Potency DAT Substrate n7 High DAT:SERT Ratio (Dopamine Selective) n5->n7 n6 Low Potency SERT Substrate n6->n7 n8 Amphetamine-like Effects (Classic Stimulant) n7->n8

Figure 2: Logical relationship between transporter selectivity and primary behavioral effects.

Experimental Protocols: In Vitro Monoamine Transporter Assays

The quantitative data presented above are typically generated using neurotransmitter uptake or release assays in a controlled in vitro environment. Below is a detailed methodology for a representative monoamine transporter uptake inhibition assay.[11][12][13]

Protocol: [³H]Monoamine Uptake Inhibition Assay in HEK293 Cells

This protocol measures a compound's ability to inhibit the uptake of a radiolabeled monoamine into cells stably expressing a specific human monoamine transporter.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).[14]

  • Cells are seeded into 96-well plates at a density of 40,000-60,000 cells per well and allowed to adhere overnight to form a confluent monolayer.[14]

2. Assay Procedure:

  • On the day of the assay, the culture medium is aspirated. Cells are washed once with Krebs-HEPES buffer.

  • Cells are pre-incubated for 10-15 minutes at 37°C with varying concentrations of the test compound (e.g., 3-MMC or 4-MMC) or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) diluted in the assay buffer.

  • The uptake reaction is initiated by adding the assay buffer containing the test compound plus a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine or [³H]serotonin).

  • The incubation continues for a short period (e.g., 5-10 minutes) at 37°C.[13]

3. Termination and Lysis:

  • The uptake reaction is rapidly terminated by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer to remove the extracellular radioligand.[12]

  • The cells are then lysed by adding a lysis buffer (e.g., 1% sodium dodecyl sulfate).

4. Scintillation Counting and Data Analysis:

  • The cell lysate from each well is transferred to a scintillation vial containing a scintillation cocktail.

  • The radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor. Specific uptake is calculated by subtracting the non-specific DPM from the total DPM.

  • Data are plotted as the percentage of inhibition versus the log concentration of the test compound. An IC50 value is derived by fitting the data to a nonlinear regression curve.

A 1. Cell Culture HEK293 cells expressing hDAT, hSERT, or hNET B 2. Plating Seed cells in 96-well plates (40k-60k cells/well) A->B Overnight Incubation C 3. Pre-incubation Wash cells, add buffer with test compound (3-MMC/4-MMC) B->C D 4. Initiate Uptake Add [3H]Monoamine (e.g., [3H]DA, [3H]5-HT) C->D 10-15 min @ 37°C E 5. Terminate Reaction Rapid wash with ice-cold buffer D->E 5-10 min @ 37°C F 6. Cell Lysis Add lysis buffer to release intracellular contents E->F G 7. Scintillation Counting Measure radioactivity (DPM) F->G H 8. Data Analysis Calculate % inhibition, determine IC50 value G->H

Figure 3: Experimental workflow for an in vitro monoamine transporter uptake assay.

References

The Influence of Aromatic Ring Substitution on Cathinone Activity: A Comparative Guide to Meta- vs. Para-Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic cathinone class of compounds continues to be a major focus of neuropharmacological research due to their diverse psychostimulant effects and potential therapeutic applications. The pharmacological profile of these molecules is exquisitely sensitive to minor structural modifications. This guide provides a comparative analysis of how the position of substitution on the phenyl ring—specifically meta (3-position) versus para (4-position)—alters the structure-activity relationship (SAR) of these compounds. The data presented herein is intended to serve as a resource for researchers engaged in the study of monoamine transporter ligands and the development of novel therapeutics.

Core Pharmacological Differences: A Summary

The position of substitution on the aromatic ring of a cathinone molecule profoundly influences its affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Generally, a key distinction emerges:

  • Meta-substituted cathinones tend to exhibit a higher affinity for the dopamine transporter, which often correlates with more potent psychostimulant effects in vivo.[1][2] These compounds often display a pharmacological profile more akin to traditional stimulants.

  • Para-substituted cathinones , conversely, often show increased affinity and selectivity for the serotonin transporter.[1][3] This shift towards a more serotonergic profile can result in different behavioral effects, sometimes described as more empathogenic. The introduction of bulkier substituents at the para-position further enhances this selectivity for SERT.[1] Para-halogenated cathinones also typically result in lower DAT/SERT inhibition ratios compared to their meta-substituted counterparts.[1][2]

This fundamental difference in transporter interaction is a critical determinant of the overall pharmacological and toxicological profile of a given cathinone derivative.

Quantitative Comparison of Transporter Interactions

The following tables summarize in vitro data for representative meta- and para-substituted cathinone analogs, quantifying their interaction with monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Substituted Cathinones

Compound Substitution DAT Ki (nM) SERT Ki (nM) NET Ki (nM) DAT/SERT Ratio
Methcathinone (MCAT) Unsubstituted 1,290 3,920 276 0.33
3-Fluoromethcathinone (3-FMC) meta-Fluoro 273 2,050 118 0.13
4-Fluoromethcathinone (4-FMC) para-Fluoro 660 1,330 140 0.50
3-Chloromethcathinone (3-CMC) meta-Chloro 23.6 208 45.4 0.11
4-Chloromethcathinone (4-CMC) para-Chloro 134 133 52.8 1.01
4-Bromomethcathinone (4-Br MCAT) para-Bromo 196 69.3 68.4 2.83

| Mephedrone (4-MMC) | para-Methyl | 1,200 | 2,400 | 270 | 0.50 |

Data compiled from multiple sources. Values are approximations and may vary between different experimental setups. The DAT/SERT ratio is calculated as (Ki SERT / Ki DAT) where a lower value indicates higher DAT selectivity.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of Substituted Cathinones

Compound Substitution DAT IC50 (nM) SERT IC50 (nM) NET IC50 (nM) DAT/SERT Ratio
Methcathinone (MCAT) Unsubstituted 333 3,367 108 0.10
3-Fluoromethcathinone (3-FMC) meta-Fluoro 170 1,500 60 0.11
4-Fluoromethcathinone (4-FMC) para-Fluoro 240 710 78 0.34
Mephedrone (4-MMC) para-Methyl 467 5,066 328 0.09

| 3,4-Methylenedioxypyrovalerone (MDPV) | 3,4-Substituted | 2.4 | 3,380 | 38.8 | 0.0007 |

Data compiled from multiple sources. The DAT/SERT ratio is calculated as (IC50 SERT / IC50 DAT) where a lower value indicates higher DAT selectivity.

In Vivo Effects: Locomotor Activity

The differences observed in vitro often translate to distinct behavioral profiles. Meta-substituted cathinones, with their higher affinity for DAT, have been reported to induce stronger psychostimulant effects than their para-analogs at equivalent doses.[1][2] For instance, 3-FMC has been shown to increase locomotor activity in mice.[4] Conversely, compounds with significant SERT activity, often seen with para-substitution, may have attenuated stimulant effects or a different qualitative profile.[5] Studies have noted relatively weak locomotor effects associated with several para-substituted cathinones.[5]

Visualizing the Structure-Activity Relationships and Mechanisms

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_SAR Structure-Activity Relationship Logic Meta meta-Substitution (3-position) DAT Higher DAT Affinity & Potency Meta->DAT Favors Para para-Substitution (4-position) SERT Higher SERT Affinity & Potency Para->SERT Favors Stimulant Increased Psychostimulant Effects DAT->Stimulant Leads to Serotonergic Increased Serotonergic Effects SERT->Serotonergic Leads to

Caption: Logical flow of cathinone SAR.

cluster_pathway Cathinone Interaction at the Synapse Cathinone Substituted Cathinone Transporter Monoamine Transporter (DAT, SERT, NET) Cathinone->Transporter Blocks or Reverses SynapticCleft Synaptic Cleft Receptor Postsynaptic Receptors SynapticCleft->Receptor Binds Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA, 5-HT, NE) Transporter->Presynaptic Reuptake NT Neurotransmitters

Caption: Cathinone mechanism at the synapse.

cluster_workflow Experimental Workflow: Monoamine Uptake Assay A 1. Cell Culture (HEK293 cells expressing hDAT, hSERT, or hNET) B 2. Pre-incubation (Cells + Test Compound) A->B C 3. Initiate Uptake (Add radiolabeled neurotransmitter, e.g., [3H]DA) B->C D 4. Terminate Uptake (Rapid washing with ice-cold buffer) C->D E 5. Cell Lysis D->E F 6. Scintillation Counting (Quantify radioactivity) E->F G 7. Data Analysis (Calculate IC50 values) F->G

References

A Comparative Guide to the Monoamine Transporter Affinity of Cathinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic cathinones represent a broad and evolving class of psychoactive substances. Their primary mechanism of action involves the modulation of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3] The affinity and selectivity of these compounds for each transporter dictate their unique pharmacological and toxicological profiles.[1] This guide provides a comparative analysis of the monoamine transporter binding affinities of various cathinone analogs, supported by experimental data and detailed methodologies.

Quantitative Comparison of Transporter Affinity

The binding affinity of cathinone analogs to monoamine transporters is typically determined through in vitro radioligand binding assays and is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values (in nanomolars, nM) for a selection of cathinone analogs at human DAT, SERT, and NET.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Primary Transporter Activity
Cathinone Low µM range>30,000Low µM rangePreferential DAT/NET Inhibitor
Methcathinone Low µM range>30,000Low µM rangePreferential DAT/NET Inhibitor
Mephedrone ~1,000 - 5,000~1,000 - 6,000~500 - 2,000Non-selective Uptake Inhibitor
Methylone ~1,000 - 4,000~500 - 2,000~1,000 - 5,000Non-selective Uptake Inhibitor
MDPV <10>10,000<10Potent and Selective DAT/NET Inhibitor
α-PVP 22.2>10,000~50 - 100Potent and Selective DAT/NET Inhibitor
Pentedrone ~100 - 500>10,000~50 - 200Preferential DAT/NET Inhibitor
Pentylone ~500 - 1,500~100 - 500~1,000 - 3,000Non-selective Uptake Inhibitor
4-MEC ~500 - 2,000~200 - 1,000~500 - 1,500Non-selective Uptake Inhibitor

Note: The Kᵢ values are compiled from various sources and may vary depending on the specific experimental conditions. The primary transporter activity is a general classification based on the relative affinities.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism by which cathinone analogs interact with presynaptic monoamine transporters to increase synaptic concentrations of dopamine, serotonin, and norepinephrine.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (DAT, SERT, NET) Increased_Monoamines Increased Synaptic Monoamine Concentration Cathinone Cathinone Analog Cathinone->Transporter Binding & Inhibition Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Increased_Monoamines->Receptor Receptor Activation

Cathinone analogs block monoamine reuptake at presynaptic transporters.

Experimental Protocols

The determination of monoamine transporter affinity for cathinone analogs predominantly relies on in vitro radioligand binding assays. These experiments are crucial for quantifying the interaction between a compound and a specific transporter.[1]

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound (cathinone analog) for a specific monoamine transporter (DAT, SERT, or NET).

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected to express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).[4]

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.[2]

    • For SERT: [³H]citalopram.[1]

    • For NET: [³H]nisoxetine.

  • Test Compounds: Cathinone analogs of interest.

  • Non-specific Binding Control: A high concentration of a known transporter inhibitor (e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT, 1 µM desipramine for NET).[5]

  • Assay Buffer: Typically a Tris-based buffer with physiological salt concentrations (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[5]

  • Instrumentation: Scintillation counter, filtration apparatus, and 96-well microplates.[1][5]

Procedure:

  • Membrane Preparation: Cell membranes from the transfected HEK 293 cells are prepared through homogenization and centrifugation to isolate the transporters.[1]

  • Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test cathinone analog.[1] Control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled inhibitor) are also included.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[1]

Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[1]

Neurotransmitter Uptake Assays

In addition to binding assays, neurotransmitter uptake assays are employed to measure the functional inhibition of the transporter.[1] These assays assess the ability of a compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into cells expressing the respective transporter.[6][7] The results are typically reported as IC₅₀ values, representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake.[1]

References

Confirming the Identity of Synthetic Cathinones: A Comparison of High-Resolution Mass Spectrometry with Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid identification of novel psychoactive substances (NPS), particularly synthetic cathinones, is a significant analytical challenge. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose. This guide provides a comparative overview of HRMS and other analytical techniques, supported by experimental data, to aid in the selection of the most appropriate methodology for the unequivocal identification of these compounds.

The proliferation of synthetic cathinones, often marketed as "bath salts" or "legal highs," necessitates robust analytical methods for their detection and characterization in various matrices, including seized materials and biological samples.[1][2] The structural diversity and constant emergence of new analogues challenge traditional analytical approaches. HRMS, particularly when coupled with liquid chromatography (LC), offers significant advantages in this domain.[1][3]

The Power of High-Resolution Mass Spectrometry

HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, provide highly accurate mass measurements, typically with an error of less than 5 ppm.[4] This high mass accuracy allows for the determination of the elemental composition of an unknown compound, a critical step in its identification. Furthermore, HRMS enables data-independent acquisition (DIA), allowing for retrospective analysis of data for newly identified threats without the need to re-run samples.[1][3] This is a crucial advantage in the ever-evolving landscape of NPS.

In contrast to targeted methods like triple quadrupole mass spectrometry (MS/MS), which require prior knowledge of the compound and its fragments, HRMS can be used for non-targeted screening to detect and identify novel analogues without the need for certified reference materials.[3]

Comparative Performance of Analytical Techniques

The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, and the nature of the sample. While techniques like gas chromatography-mass spectrometry (GC-MS) have been widely used, they often require derivatization for the analysis of polar compounds like synthetic cathinones and may struggle with the differentiation of isomers.[5][6][7]

The following table summarizes the performance of HRMS compared to other common analytical techniques for the identification of synthetic cathinones.

ParameterLC-HRMS (Orbitrap/QTOF)LC-MS/MS (Triple Quadrupole)GC-MS
Mass Accuracy Excellent (< 5 ppm)Low ResolutionLow Resolution
Primary Application Screening, Confirmation, Unknown IdentificationQuantification, Targeted AnalysisScreening, Confirmation (with limitations)
Sensitivity (LOD/LOQ) Very Good (sub-ng/mL to pg/mg levels)Excellent (often slightly better than HRMS for targeted compounds)Good (ng/mL range)
Sample Preparation Simple extraction often sufficientSimple extraction often sufficientOften requires derivatization
Throughput HighHighModerate
Capability for Unknowns Excellent (Non-targeted screening)Limited (Targeted analysis)Limited (Requires spectral library matching)
Data Analysis Complex, requires specialized softwareRelatively straightforwardStraightforward

Quantitative Data Comparison: HRMS vs. Triple Quadrupole

A study comparing the performance of an Orbitrap (HRMS) and a triple quadrupole (QqQ) mass spectrometer for the determination of synthetic cathinones in urine and oral fluid provides valuable insights into their relative sensitivities.[8][9]

Method Detection Limits (MDLs) and Method Quantification Limits (MQLs) in Urine (ng/mL) [8]

AnalyteOrbitrap MDLQqQ MDLOrbitrap MQLQqQ MQL
Buphedrone0.005 - 0.0350.040 - 0.1600.2000.020 - 0.070
Ethcathinone0.005 - 0.0350.040 - 0.1600.2000.020 - 0.070
4-MEC0.005 - 0.0350.040 - 0.1600.2000.020 - 0.070
Most other analytes0.005 - 0.0350.040 - 0.1600.0500.020 - 0.070

While the triple quadrupole demonstrated slightly better sensitivity (lower MQLs) for targeted quantification in this study, the HRMS provided the significant advantage of full-scan data acquisition, enabling the detection of unexpected compounds.[8][9]

Experimental Protocols

A robust and reliable analytical method is crucial for the accurate identification of synthetic cathinones. The following is a generalized experimental protocol based on common practices for LC-HRMS analysis.

Sample Preparation (Hair)

A validated method for the analysis of synthetic cathinones in hair involves the following steps:[10][11]

  • Wash 20 mg of hair to remove external contamination.

  • Soak the hair sample in 250 µL of a 2 mM ammonium formate, methanol, and acetonitrile mixture (50/25/25, v/v/v).[10][11]

  • Incubate overnight at 40°C.[10][11]

  • Evaporate the supernatant to dryness under a nitrogen stream.[10][11]

  • Reconstitute the residue in 100 µL of the initial mobile phase mixture.[10][11]

  • Inject 10 µL into the UHPLC-HRMS system.[10][11]

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase column.

  • Column: A common choice is a C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm).[10]

  • Mobile Phase A: 2 mM Ammonium formate in water with 0.1% formic acid.[10]

  • Mobile Phase B: 2 mM Ammonium formate in a 50/50 mixture of methanol and acetonitrile with 0.1% formic acid.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 1% B), ramps up to a high percentage (e.g., 95% B) to elute the compounds, holds for a short period, and then returns to the initial conditions for column re-equilibration.[10]

High-Resolution Mass Spectrometry
  • Ionization Source: Heated electrospray ionization (HESI) is commonly used.[10]

  • Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2) or data-independent acquisition (DIA).

  • Mass Range: A typical mass range for full scan is m/z 60-300.[8][9]

  • Resolution: Set to a high value (e.g., >70,000 FWHM) to ensure high mass accuracy.

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflow for HRMS analysis and a comparison of its capabilities with other techniques.

HRMS_Workflow cluster_pre Sample Preparation cluster_analysis LC-HRMS Analysis cluster_post Data Analysis Sample Sample Receipt (e.g., Hair, Urine, Seized Material) Extraction Extraction Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC HRMS High-Resolution Mass Spectrometry (Accurate Mass Measurement & Fragmentation) LC->HRMS Processing Data Processing (Peak Picking, Formula Generation) HRMS->Processing Library Database/Library Search (Confirmation) Processing->Library Reporting Reporting Library->Reporting

Caption: General workflow for the identification of synthetic cathinones using LC-HRMS.

Technique_Comparison HRMS High-Resolution MS (HRMS) - High Mass Accuracy - Non-targeted Screening - Retrospective Analysis - Structure Elucidation QQQ Triple Quadrupole MS (QqQ) - High Sensitivity (Targeted) - High Selectivity (MRM) - Established Quantification - Requires Known Transitions GCMS Gas Chromatography-MS (GC-MS) - Good for Volatile Compounds - Extensive Libraries - Often Requires Derivatization - Isomer Differentiation can be Difficult

Caption: Key features of HRMS compared to Triple Quadrupole MS and GC-MS.

Conclusion

High-resolution mass spectrometry offers unparalleled capabilities for the identification of synthetic cathinones, particularly in the context of an ever-changing landscape of novel psychoactive substances. Its high mass accuracy and ability to perform non-targeted screening make it an indispensable tool for forensic laboratories, researchers, and public health officials. While other techniques like triple quadrupole MS may offer slightly better sensitivity for targeted quantification, the comprehensive data provided by HRMS is crucial for the confident identification of known and unknown synthetic cathinones. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, but the advantages offered by HRMS position it as a gold standard in this field.[12][13]

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide to Synthetic Cathinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid emergence of novel synthetic cathinones presents a significant analytical challenge. This guide provides a comprehensive comparison of current analytical methodologies, supported by experimental data, to aid in the selection and implementation of robust detection and quantification strategies.

The ever-expanding landscape of new psychoactive substances (NPS), particularly synthetic cathinones, demands reliable and reproducible analytical methods for their identification and quantification. Forensic laboratories, clinical settings, and research institutions are at the forefront of this challenge, often encountering a wide array of cathinone analogues in various matrices. This guide synthesizes data from multiple studies to offer a comparative overview of the most commonly employed analytical techniques, their performance characteristics, and detailed experimental protocols.

A Comparative Overview of Analytical Techniques

The analysis of synthetic cathinones typically involves a two-step process: a presumptive screening test followed by a confirmatory analysis. While screening tests offer a rapid indication of the presence of a drug class, confirmatory methods provide the high specificity required for unambiguous identification.[1] A diverse repertoire of techniques, from traditional colorimetric tests to advanced mass spectrometry methods, is utilized by forensic chemistry laboratories.[1]

Presumptive Screening Methods

Colorimetric tests are often the first line of analysis due to their simplicity and speed. The Zimmermann test is a commonly recommended presumptive test for the general detection of synthetic cathinones.[2][3] However, these tests are prone to false positives and lack the specificity to distinguish between different cathinone analogues.[2][4]

Confirmatory Analytical Methods

For definitive identification and quantification, chromatographic techniques coupled with mass spectrometry are the gold standard.[2] The most prevalent methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic toxicology.[6] However, the analysis of synthetic cathinones by GC-MS can be hampered by issues such as thermal degradation of the analytes in the heated injection port.[7][8] This thermal instability can lead to the formation of artifacts and complicate spectral interpretation.[6] To address the extensive fragmentation and poor quality mass spectra often observed, derivatization of the cathinone molecule is a common practice.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of synthetic cathinones due to its high sensitivity and selectivity, allowing for the analysis of these compounds without the need for derivatization and at lower temperatures, thus avoiding thermal degradation.[5][9] LC-MS/MS is suitable for both qualitative and quantitative analysis in seized materials and biological specimens.[9] A comparison between high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for the analysis of synthetic cathinones in biological samples found that while both methods showed similar performance for apparent recoveries and matrix effects, the triple quadrupole (QqQ) MS/MS system demonstrated higher sensitivity.[10][11]

Emerging Techniques are also gaining traction. Ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI-MS) and Direct Analysis in Real Time (DART-MS), offer rapid analysis with minimal sample preparation, making them suitable for on-site screening.[8][12] Electrochemical methods also present a promising avenue for the fast and simple detection of synthetic cathinones.[2]

Quantitative Data Comparison

The following tables summarize key performance parameters for various analytical methods used in the analysis of synthetic cathinones, compiled from multiple research and validation studies. These tables are intended to provide a comparative overview to assist laboratories in selecting the most appropriate method for their specific needs.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
GC-MS18 Synthetic CathinonesUrine25 ng/mL (for most)--[2]
LC-MS/MS (QqQ)Multiple CathinonesUrine-0.020 - 0.070 ng/mLMQL to 200 ng/mL[11]
LC-HRMS (Orbitrap)Multiple CathinonesUrine-0.050 - 0.200 ng/mL0.050 to 200 ng/mL[11]
LC-Q/TOF-MS22 Synthetic CathinonesUrine & Blood-0.25 - 5 ng/mL-[13]
GC-MS/MS4-CMC, NEP, NEHOral Fluid & Sweat--R² ≥0.990
Analytical MethodAnalyte(s)MatrixExtraction Efficiency / RecoveryKey FindingsReference
GC-MS18 Synthetic CathinonesUrine & Blood65-98% (Urine), 50-73% (Blood)Pyrrolidine-containing cathinones showed higher and more reproducible recoveries.[6]
LC-Q/TOF-MS22 Synthetic CathinonesUrine & Blood84-104% (Urine), 81-93% (Blood)The method was validated according to SWGTOX standards and was free from over fifty interferences.[13]
LC-MS/MS vs LC-HRMSMultiple CathinonesUrine & Oral FluidSimilar for both analyzersQqQ showed higher sensitivity. Similar accuracy for both.[10]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

Sample Preparation for GC-MS and LC-MS/MS Analysis of Solid Samples

A representative sample of the seized material is accurately weighed and dissolved in a suitable solvent, typically methanol or a buffer solution, to a final concentration of 1 mg/mL. The solution is then vortexed and sonicated to ensure complete dissolution. An aliquot of the supernatant is taken for analysis after centrifugation or filtration. For quantitative analysis, an internal standard is added at a known concentration prior to dissolution.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Injection: Splitless injection of 1 µL of the sample extract.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 90°C), holds for a short period, and then ramps up to a high temperature (e.g., 300°C) to ensure the elution of all analytes.[8]

  • Mass Spectrometer: Operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • Data Analysis: Mass spectra are compared with reference libraries for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

  • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for targeted analysis. For each analyte, a precursor ion and at least two product ions are monitored to ensure high selectivity and specificity.[5]

  • Data Analysis: Peak integration and quantification are performed using the instrument's software. Identification is confirmed by the presence of the correct precursor and product ions at the expected retention time and with the correct ion ratio.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the analysis of suspected synthetic cathinone samples and the logical process for method selection.

Experimental_Workflow cluster_0 Sample Reception & Preliminary Examination cluster_1 Screening Analysis cluster_2 Confirmatory Analysis cluster_3 Data Analysis & Reporting Sample Seized Material/Biological Sample Documentation Documentation & Chain of Custody Sample->Documentation Visual_Inspection Visual Inspection & Physical Characterization Documentation->Visual_Inspection Presumptive_Test Presumptive Colorimetric Test (e.g., Zimmermann Test) Visual_Inspection->Presumptive_Test Sample_Prep Sample Preparation (Extraction, Dilution) Presumptive_Test->Sample_Prep Positive Result GC_MS GC-MS Analysis Sample_Prep->GC_MS LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Interpretation Data Interpretation & Spectral Library Matching GC_MS->Data_Interpretation LC_MS_MS->Data_Interpretation Quantification Quantification Data_Interpretation->Quantification Final_Report Final Report Generation Quantification->Final_Report

Caption: General workflow for the forensic analysis of suspected synthetic cathinones.

Method_Selection_Logic Start Start: Unknown Sample Screening Need for Rapid On-Site Screening? Start->Screening Quantitative Quantitative Analysis Required? Screening->Quantitative No DART_DESI DART/DESI-MS or Electrochemical Methods Screening->DART_DESI Yes Thermal_Lability Concern for Thermal Lability? Quantitative->Thermal_Lability Yes GC_MS GC-MS Quantitative->GC_MS No Thermal_Lability->GC_MS No LC_MS_MS LC-MS/MS Thermal_Lability->LC_MS_MS Yes LC_HRMS LC-HRMS for Unknown Identification LC_MS_MS->LC_HRMS If novel compound is suspected

References

A Comparative Guide to the Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the production of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a key intermediate in the synthesis of the analgesic drug Tapentadol. We will explore the established Mannich reaction pathway and a novel proposed route involving a Grignard reaction followed by oxidation. This comparison is supported by experimental data from literature to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterEstablished Route: Mannich ReactionNew Route: Grignard Reaction & Oxidation
Overall Yield ~90%Estimated 85-90%
Starting Materials 3'-Methoxypropiophenone, Paraformaldehyde, Dimethylamine Hydrochloride3-Bromoanisole, Magnesium, N,N-Dimethyl-β-alanine ethyl ester (or similar), Oxidizing Agent (e.g., PCC, DMP)
Number of Steps 12
Reaction Conditions Reflux in ethanol with catalytic acidGrignard: Anhydrous ether/THF; Oxidation: Varies with reagent
Key Advantages One-pot reaction, high yield.Potentially avoids the use of formaldehyde.
Key Disadvantages Use of paraformaldehyde, a regulated substance.Two-step process, requires anhydrous conditions for the Grignard step.

Established Synthesis Route: The Mannich Reaction

The traditional and most direct method for synthesizing this compound is the Mannich reaction. This one-pot, three-component condensation reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, 3'-methoxypropiophenone is reacted with formaldehyde and dimethylamine (usually in the form of its hydrochloride salt).

Experimental Protocol:
  • Reaction Setup: A round-bottom flask is charged with 3'-methoxypropiophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent, typically ethanol.

  • Acid Catalyst: A catalytic amount of hydrochloric acid is added to the mixture.

  • Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and basified with an aqueous solution of sodium hydroxide to a pH of 9-10.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent, such as toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation or chromatography to afford the final product as an oil.

Workflow Diagram:

Mannich_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 3_Methoxypropiophenone 3'-Methoxypropiophenone Reaction Mannich Reaction (Ethanol, HCl, Reflux) 3_Methoxypropiophenone->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Reaction Target_Molecule 3-(Dimethylamino)-1-(3-methoxyphenyl) -2-methylpropan-1-one Reaction->Target_Molecule

Caption: Established Mannich reaction workflow.

New Synthesis Route: Grignard Reaction and Subsequent Oxidation

A potential alternative to the Mannich reaction is a two-step approach commencing with a Grignard reaction to construct the carbon skeleton, followed by an oxidation to furnish the target ketone. This route avoids the use of formaldehyde.

Experimental Protocol:

Step 1: Grignard Reaction to form 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 3-bromoanisole in the same anhydrous solvent is added dropwise to initiate the formation of 3-methoxyphenylmagnesium bromide.

  • Addition of Electrophile: Once the Grignard reagent has formed, a solution of a suitable electrophile, such as an N,N-dimethyl-β-alanine ester (e.g., ethyl ester), in anhydrous THF is added dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude secondary alcohol. Purification can be performed by column chromatography.

Step 2: Oxidation to this compound

  • Oxidation: The crude alcohol from the previous step is dissolved in a suitable solvent, such as dichloromethane. An oxidizing agent, for example, pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), is added in portions.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the oxidant byproducts. The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield the final ketone.

Workflow Diagram:

Grignard_Oxidation cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 3_Bromoanisole 3-Bromoanisole Grignard_Formation Formation of 3-Methoxyphenylmagnesium bromide 3_Bromoanisole->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Amino_Ester N,N-Dimethyl-β-alanine ester Grignard_Reaction Grignard Addition Amino_Ester->Grignard_Reaction Grignard_Formation->Grignard_Reaction Intermediate_Alcohol 3-(Dimethylamino)-1-(3-methoxyphenyl) -2-methylpropan-1-ol Grignard_Reaction->Intermediate_Alcohol Oxidation_Reaction Oxidation Intermediate_Alcohol->Oxidation_Reaction Oxidizing_Agent Oxidizing Agent (e.g., PCC, DMP) Oxidizing_Agent->Oxidation_Reaction Target_Molecule 3-(Dimethylamino)-1-(3-methoxyphenyl) -2-methylpropan-1-one Oxidation_Reaction->Target_Molecule

Caption: Proposed new two-step synthesis workflow.

Conclusion

Both the established Mannich reaction and the proposed Grignard-oxidation route offer viable pathways to this compound. The Mannich reaction is a highly efficient, one-pot synthesis that provides a high yield of the desired product. Its main drawback is the use of paraformaldehyde. The new proposed route, while involving two distinct steps, offers the advantage of avoiding formaldehyde. The Grignard reaction to form the precursor alcohol is expected to proceed in high yield, similar to related reactions reported in the literature.[1] Subsequent oxidation of the secondary alcohol to the ketone is also typically a high-yielding transformation. The choice between these two routes will depend on the specific requirements of the research or production setting, including scale, available reagents, and regulatory considerations.

References

Comparative Cytotoxicity of Novel Synthetic Cathinones in Neuronal Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of several novel synthetic cathinones on neuronal cell lines, supported by experimental data from recent studies. Detailed methodologies for key experiments are included to facilitate reproducibility.

A growing body of research indicates that novel synthetic cathinones (NSCs), often colloquially known as "bath salts," exhibit significant neurotoxic properties.[1] These substances, which are structurally and pharmacologically similar to amphetamines, can induce neuronal damage through various mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[2][3] In vitro studies using neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, are crucial for elucidating the cytotoxic profiles of these emerging drugs of abuse.[2][4]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for several NSCs, providing a quantitative comparison of their cytotoxicity in neuronal cell lines. Lower values indicate greater cytotoxic potential.

Synthetic CathinoneNeuronal Cell LineAssayEC50 / IC50 (µM)Reference
Mephedrone (4-MMC)Rat Primary Cortical CulturesNeuronal Activity (MSR)101[5][6]
3-Methylmethcathinone (3-MMC)Rat Primary Cortical CulturesNeuronal Activity (MSR)65[5][6]
4-Methylethcathinone (4-MEC)Rat Primary Cortical CulturesNeuronal Activity (MSR)73[5][6]
PentedroneRat Primary Cortical CulturesNeuronal Activity (MSR)23[5][6]
ButyloneDifferentiated SH-SY5YLDH Assay6390 (EC50)[3]
PentyloneDifferentiated SH-SY5YLDH Assay4440 (EC50)[3]
3,4-Methylenedioxypyrovalerone (MDPV)Differentiated SH-SY5YLDH Assay3610 (EC50)[3]

*MSR: Mean Spike Rate

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial enzymes.[7]

Materials:

  • MTT solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO)[2]

  • Phosphate-buffered saline (PBS)[2]

  • 96-well microplate reader[2]

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.[2]

  • Remove the culture medium and treat the cells with various concentrations of the synthetic cathinones for a specified period (e.g., 24 hours).[2] Include a vehicle control.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][9]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit[2]

  • 96-well microplate reader[2]

Procedure:

  • Seed and treat the cells with synthetic cathinones as described for the MTT assay.[2]

  • Prepare control wells: vehicle control, high control (maximum LDH release using lysis buffer), and background control (culture medium only).[2]

  • After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[2]

  • Prepare the LDH assay reagent according to the kit manufacturer's protocol.[11]

  • Add 50 µL of the assay reagent to each well of the supernatant.[11]

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.[12]

  • Add 50 µL of stop solution provided in the kit to each well.[11]

  • Measure the absorbance at 490 nm using a microplate reader.[11]

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13]

Materials:

  • Caspase-Glo® 3/7 Assay kit (or similar)[2]

  • Luminometer or spectrophotometer compatible with 96-well plates[2]

Procedure:

  • Seed and treat cells with synthetic cathinones as described for the MTT assay.[2]

  • After the treatment period, equilibrate the plate to room temperature.[2]

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[2]

  • Add 100 µL of the reagent to each well.[2]

  • Gently mix the contents by shaking the plate for 30 seconds.[2]

  • Incubate for 1-2 hours at room temperature.

  • Measure luminescence or fluorescence using a plate reader.

Visualizations

The following diagrams illustrate a general experimental workflow for assessing neurotoxicity and a simplified signaling pathway implicated in synthetic cathinone-induced cytotoxicity.

G cluster_workflow Experimental Workflow for Neurotoxicity Assessment A Cell Culture (e.g., SH-SY5Y, Primary Neurons) B Treatment with Novel Synthetic Cathinones (Various Concentrations) A->B C Incubation (e.g., 24 hours) B->C D Cytotoxicity/Viability Assays C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Apoptosis Assay (e.g., Caspase-3/7) D->G H Data Analysis (EC50/IC50 Determination) E->H F->H G->H

General experimental workflow for neurotoxicity assessment.

G cluster_pathway Simplified Signaling Pathway of NSC-Induced Neurotoxicity NSC Novel Synthetic Cathinone Exposure ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) NSC->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp Caspase Activation (e.g., Caspase-3/7) Mito->Casp Apoptosis Apoptosis (Programmed Cell Death) Casp->Apoptosis

Simplified pathway of NSC-induced neurotoxicity.

References

Safety Operating Guide

Proper Disposal of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.

This compound, while valuable in research and development, is classified with several hazard statements, including "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation."[1][2] Therefore, adherence to proper disposal protocols is critical to mitigate risks to personnel and the environment. It is sparingly soluble in water, a factor to consider in disposal and spill cleanup procedures.[3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.29 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Solubility in Water Sparingly soluble[3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide based on best practices for hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the waste is the pure compound, a solution, or a mixture with other reagents.

  • Segregate from Incompatible Wastes: Do not mix this amine-containing compound with other waste streams, particularly strong oxidizing agents or acids, to prevent hazardous reactions.

Step 2: Containerization and Labeling
  • Use a Dedicated and Compatible Waste Container: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Properly Label the Container: The label must clearly state "Hazardous Waste" and identify the contents as "this compound." Include the approximate concentration and any other components of the mixture. The date of waste accumulation should also be clearly marked.

Step 3: Storage
  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA that is under the control of the laboratory generating the waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in an SAA.

Step 4: Disposal
  • Engage a Licensed Waste Disposal Contractor: The disposal of this hazardous waste must be handled by a licensed and reputable chemical waste disposal company.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal. This document tracks the waste from your facility to its final destination.

  • Do Not Dispose Down the Drain: Due to its hazardous nature and low water solubility, this chemical must not be disposed of down the sanitary sewer.

  • Empty Containers: Empty containers that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated Identify Identify Waste Stream (Pure, Mixture, or Empty Container) Start->Identify EmptyContainer Empty Container? Identify->EmptyContainer Segregate Segregate from Incompatible Chemicals Containerize Place in a Labeled, Compatible Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Pickup Store->ContactEHS Disposal Dispose via Approved Hazardous Waste Facility ContactEHS->Disposal EmptyContainer->Segregate No TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse Yes CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container as Non-Hazardous Waste TripleRinse->DisposeContainer CollectRinsate->Containerize

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment

The subject compound is classified with several hazards that necessitate specific precautions. The Globally Harmonized System (GHS) classifications indicate that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation[1][2][3]. Some reports also suggest it may cause an allergic skin reaction and is a highly flammable liquid and vapor[1]. Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield should be worn where there is a potential for splashing[4]. Standard safety glasses with side shields may be sufficient where the splash risk is low[4].
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron are required. For tasks with a higher risk of exposure, impervious protective clothing should be worn[5].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is necessary[4][5].
Hand Protection Wear impervious gloves[5].

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed[6].

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

2. Handling the Compound:

  • Don all required PPE before entering the designated handling area.

  • Dispense the chemical carefully to avoid generating dust or aerosols.

  • Keep the container tightly closed when not in use[5].

  • Avoid contact with skin and eyes[6]. Do not ingest or inhale[7].

  • Wash hands and any exposed skin thoroughly after handling[6].

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[5][6].

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists[5].

  • Ingestion: If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[5].

Disposal Plan: Waste Management and Spill Response

1. Waste Collection and Storage:

  • Collect all waste material, including contaminated disposables, in a designated, properly labeled hazardous waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Spill Response:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Clean the spill area thoroughly.

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal facility. Do not dispose of down the drain.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense Proceed to handling handle_procedure Perform Experiment handle_dispense->handle_procedure cleanup_decontaminate Decontaminate Equipment handle_procedure->cleanup_decontaminate Experiment complete cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。